molecular formula C6H11NO4 B1595656 3-Amino-4-ethoxy-4-oxobutanoic acid CAS No. 21860-85-5

3-Amino-4-ethoxy-4-oxobutanoic acid

Katalognummer: B1595656
CAS-Nummer: 21860-85-5
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: WXFCDLWCQIARFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-4-ethoxy-4-oxobutanoic acid (CAS 565461-05-4) is a chiral ester derivative of aspartic acid that serves as a versatile building block in organic synthesis and materials science. Its molecular formula is C6H11NO4, with a molecular weight of 161.16 g/mol . This compound features both an amino group and a carboxylic acid, allowing for diverse chemical modifications, while the ethoxy ester group enhances its reactivity and solubility for synthetic applications. In cutting-edge research, this compound and its structural analogs are recognized for their significant value in developing high-performance, biodegradable polymers. Specifically, research published in Desalination highlights that polyaspartic acid derivatives functionalized with similar amine-containing side chains exhibit exceptional performance as green antiscalants, effectively inhibiting calcium sulfate scale in water treatment with efficiencies exceeding 99% at low concentrations . This underscores its potential in creating environmentally friendly alternatives to conventional phosphorous-based scale inhibitors. The (3R)-enantiomer of this compound is available under the same CAS number, providing researchers with a specific stereoisomer for chiral synthesis . As a valuable synthetic intermediate, it is instrumental in the synthesis of more complex molecules for pharmaceutical development and functional polymers. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate precautions; it is recommended to store it in a cool, dark place under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-amino-4-ethoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFCDLWCQIARFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298003
Record name 3-amino-4-ethoxy-4-oxobutanoic acid(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21860-85-5
Record name NSC120026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-4-ethoxy-4-oxobutanoic acid(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 3-Amino-4-ethoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026


-Ethyl Ester

Executive Summary

3-Amino-4-ethoxy-4-oxobutanoic acid, systematically known as L-Aspartic acid


-ethyl ester  (H-Asp-OEt), represents a critical chiral building block in peptide chemistry and peptidomimetic drug design. Unlike its isomer, the 

-ethyl ester, this compound retains a free side-chain carboxylic acid while masking the

-carboxyl group. This specific protection pattern renders it indispensable for C-terminal functionalization and the synthesis of side-chain modified aspartyl derivatives.

This guide provides a rigorous technical analysis of H-Asp-OEt, detailing its structural logic, synthesis challenges (specifically regioselectivity), and its role in mitigating aspartimide formation during peptide scale-up.

Part 1: Chemical Identity & Structural Logic

Nomenclature and Isomerism

The IUPAC name "3-Amino-4-ethoxy-4-oxobutanoic acid" describes a four-carbon chain (butanoic) where the C1 position is a free acid, and the C4 position is an ethyl ester. However, in amino acid nomenclature, the numbering prioritizes the


-carbon relative to the amine.
  • Systematic Name: 3-Amino-4-ethoxy-4-oxobutanoic acid[1]

  • Common Name: L-Aspartic acid

    
    -ethyl ester (H-Asp-OEt)
    
  • CAS Number: 21860-85-5

  • Molecular Formula:

    
    
    
  • Molecular Weight: 161.16 g/mol

It is crucial to distinguish this compound from its regioisomer, Aspartic acid


-ethyl ester  (H-Asp(OEt)-OH), which is used when backbone extension is required.
Structural Visualization

The following diagram illustrates the specific connectivity of H-Asp-OEt compared to its


-isomer, highlighting the free side-chain carboxyl group (C4 in Asp numbering, C1 in butanoic numbering) available for functionalization.

Aspartic_Ester_Isomers Root L-Aspartic Acid (Parent) Alpha TARGET: H-Asp-OEt (Alpha-Ethyl Ester) Free Side Chain COOH Root->Alpha Alpha-Esterification Beta ISOMER: H-Asp(OEt)-OH (Beta-Ethyl Ester) Free Alpha COOH Root->Beta Beta-Esterification Alpha_Struct Structure: HOOC-CH2-CH(NH2)-COOEt Alpha->Alpha_Struct Beta_Struct Structure: EtOOC-CH2-CH(NH2)-COOH Beta->Beta_Struct

Figure 1: Structural differentiation between the target


-ester and the commonly confused 

-ester isomer.

Part 2: Physical-Chemical Properties

Understanding the physicochemical behavior of H-Asp-OEt is essential for handling and reaction planning. As a mono-ester of an acidic amino acid, it exists primarily as a zwitterion in neutral solution but is typically supplied as a hydrochloride salt to prevent intermolecular polymerization (diketopiperazine formation).

Key Properties Table[2]
PropertyValue / DescriptionContext for Application
Physical State White crystalline powder (as HCl salt)Hygroscopic; store under desiccant at -20°C.
Melting Point 180–185°C (decomp.)High lattice energy due to salt formation.
Solubility Water, Methanol, EthanolSoluble in polar protic solvents; insoluble in non-polar organics (DCM, Hexane) unless neutralized.
pKa Values

-NH

: ~7.5

-COOH: ~3.9
The side chain is acidic. In coupling reactions, base equivalents must account for the

-COOH proton.
Isoelectric Point ~5.7Lower than free Asp due to esterification of the

-COOH.
Stability ModerateProne to hydrolysis in basic aqueous media. Stable in acidic media.
Solubility & Handling

Protocol Note: When using H-Asp-OEt.HCl in organic synthesis (e.g., amide coupling), it is critical to neutralize the hydrochloride salt in situ using a tertiary amine (e.g., DIPEA or NMM). However, because the


-carboxylic acid is free, it will also consume base.
  • Stoichiometry: Use 2.0–2.2 equivalents of base: 1 eq for the HCl, 1 eq to deprotonate the

    
    -COOH (if carboxylate nucleophilicity is desired) or controlled pH to keep 
    
    
    
    -COOH protonated for specific activations.

Part 3: Synthesis & Manufacturing[3]

The synthesis of H-Asp-OEt poses a classic regioselectivity challenge. Direct esterification of aspartic acid with ethanol and acid catalyst (Fischer esterification) typically yields the diethyl ester or a mixture favoring the


-ester due to steric factors (the 

-carboxyl is more sterically hindered by the adjacent amine).
The "Gold Standard" Regioselective Route

To obtain high-purity H-Asp-OEt, a protection-deprotection strategy is required to block the


-position or the amine.
Workflow:
  • Starting Material: N-Protected Aspartic Acid Anhydride (e.g., N-Cbz-Asp-Anhydride).

  • Ring Opening: Reaction with Ethanol.

    • Insight: Nucleophilic attack on the anhydride is governed by sterics. Attack at the

      
      -carbonyl is hindered. Attack at the 
      
      
      
      -carbonyl is favored. This yields the
      
      
      -ester
      (wrong isomer) as the major product.
  • Corrective Strategy: Use of N-Boc-Asp-OBzl (

    
    -benzyl ester) is not useful here.
    
  • Preferred Route (Side-Chain Protection):

    • Start with H-Asp(OtBu)-OH (Side chain protected).

    • Esterify

      
      -COOH with Ethanol (using EDC/DMAP).
      
    • Result: H-Asp(OtBu)-OEt .

    • Selective Deprotection: Remove tBu group using TFA/DCM (acid labile).

    • Risk:[2][3][4] The ethyl ester is also acid sensitive? No, ethyl esters are stable to TFA.

    • Result:H-Asp-OEt .

Synthesis Diagram

The following flowchart details the selective synthesis pathway avoiding the common diester impurity.

Synthesis_Pathway Start Start: N-Boc-L-Aspartic Acid (Side Chain Free) Step1 Step 1: Side Chain Protection (Isobutylene/H2SO4) Start->Step1 Inter1 Intermediate: N-Boc-Asp(OtBu)-OH Step1->Inter1 Step2 Step 2: Alpha-Esterification (EtOH, EDC, DMAP) Inter1->Step2 Inter2 Intermediate: N-Boc-Asp(OtBu)-OEt Step2->Inter2 Step3 Step 3: Global Deprotection (Acid) (TFA/DCM) Inter2->Step3 Cleaves Boc & tBu Leaves OEt intact Final Target: H-Asp-OEt (Trifluoroacetate Salt) Step3->Final

Figure 2: Selective synthetic route utilizing orthogonal protection groups to ensure


-ester retention.

Part 4: Applications in Drug Development[3]

Peptide Synthesis (C-Terminal Modification)

H-Asp-OEt is primarily used to introduce an aspartic acid residue at the C-terminus of a peptide chain where the C-terminus is an ethyl ester (often a prodrug strategy).

  • Mechanism: The free

    
    -COOH allows for side-chain cycling or branching, but in standard linear synthesis, it must be protected (e.g., as tBu) if H-Asp-OEt is the starting block.
    
  • If used as H-Asp-OEt (free side chain): It allows for the synthesis of branched peptides where the peptide chain continues off the side chain (isopeptides).

Prodrug Design

The ethyl ester moiety increases lipophilicity, enhancing membrane permeability. Once inside the cell, non-specific esterases hydrolyze the ethyl group, releasing the active carboxylic acid drug.

  • Reference: Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds." Current Drug Metabolism. [1]

Aspartimide Formation (Critical Risk)

When using Asp derivatives, particularly esters, the risk of aspartimide (succinimide) formation is high upon exposure to base (e.g., piperidine during Fmoc removal).

  • Mechanism: The amide nitrogen of the next amino acid attacks the side-chain ester (or acid), forming a 5-membered ring.[5]

  • Relevance to H-Asp-OEt: Since the

    
    -carboxyl is an ester, it is less prone to this attack than an activated ester, but if the 
    
    
    
    -ester is hydrolyzed to an amide, the risk returns.

Aspartimide_Mechanism Substrate Aspartyl Peptide (-Asp-Gly-) Intermediate Deprotonated Amide Substrate->Intermediate + Base Base Base (Piperidine) Cyclization Nucleophilic Attack on Side Chain Ester Intermediate->Cyclization Product Aspartimide (Succinimide Ring) Cyclization->Product Ring Closure

Figure 3: Mechanism of Aspartimide formation, a common side reaction when handling aspartyl esters.

Part 5: References

  • Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link

  • PubChem. (2023). Compound Summary: 3-Amino-4-ethoxy-4-oxobutanoic acid.[1] National Center for Biotechnology Information. Link

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis.[2][4][5][6] Springer-Verlag. (Standard text for protection strategies).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[7][2][4][6][8] Chemical Reviews. Link

Disclaimer: This guide is for research purposes only. All synthesis protocols should be validated in a controlled laboratory environment by qualified personnel.

Sources

Technical Guide: CAS Identification & Structural Analysis of 3-Amino-4-ethoxy-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nomenclature Trap

The chemical name 3-Amino-4-ethoxy-4-oxobutanoic acid refers to a specific regioisomer of aspartic acid ethyl ester. However, this nomenclature is frequently misinterpreted in drug development workflows, leading to the accidental purchase of the wrong isomer.

  • If you seek the Alpha-Ester (H-Asp-OEt): This matches the "3-Amino..." name.[1] The CAS is 7361-28-6 (L-isomer).[]

  • If you seek the Beta-Ester (H-Asp(OEt)-OH): This is the "2-Amino..." isomer, commonly used for side-chain protection. The CAS is 4070-43-3 (L-isomer).

Immediate Action: Verify your target structure against the diagrams in Section 1 before ordering.

Part 1: Chemical Identity & Nomenclature Decoding

To ensure scientific integrity, we must first decode the IUPAC name to its structural reality. The name "3-Amino-4-ethoxy-4-oxobutanoic acid" implies a specific priority rule where the free carboxylic acid is Carbon-1.

Structural Logic[][3]
  • Backbone: Butanoic acid (4 carbons).

  • C1 (Principal Group): Carboxylic acid (-COOH).

  • C3: Amino group (-NH₂).

  • C4: Ethyl ester (-COOC₂H₅).

This structure places the amine on the beta carbon relative to the free acid, or the alpha carbon relative to the ester. In common amino acid nomenclature, this is Aspartic Acid 1-Ethyl Ester (also known as the


-ethyl ester).
The "Isomer Trap"

Most peptide synthesis requires the


-ethyl ester  (Side-chain protection). This molecule is named 2-Amino-4-ethoxy-4-oxobutanoic acid .[4] Confusing these two CAS numbers will result in failed coupling reactions or incorrect regioselectivity.

NomenclatureDecoder

Part 2: The CAS Registry Data[3][5][6]

The following table consolidates the CAS numbers for the various stereochemical forms. L-Aspartic acid derivatives are the standard for pharmaceutical applications.

Table 1: CAS Lookup for Aspartic Acid Ethyl Esters
Chemical Name (Systematic)Common NameStereochemistryCAS NumberMolecular Weight
3-Amino-4-ethoxy-4-oxobutanoic acid L-Aspartic acid

-ethyl ester
L (S) 7361-28-6 161.16
3-Amino-4-ethoxy-4-oxobutanoic acidDL-Aspartic acid

-ethyl ester
DL (Racemic)21860-85-5161.16
2-Amino-4-ethoxy-4-oxobutanoic acidL-Aspartic acid

-ethyl ester
L (S)4070-43-3161.16
2-Amino-4-ethoxy-4-oxobutanoic acidD-Aspartic acid

-ethyl ester
D (R)Verify with Vendor161.16

Critical Note: CAS 7361-28-6 refers to the free base. If you are purchasing the Hydrochloride salt (HCl), the CAS will differ (typically not indexed as widely, often sold under the free base CAS with "HCl" noted on the label). Always check the Certificate of Analysis (CoA).

Part 3: Synthesis & Application Context

Understanding why you are using this specific isomer is crucial for protocol validity.

1.

-Ethyl Ester (The "3-Amino" Target)[5]
  • Usage: Used when the side-chain carboxylic acid (the

    
    -carboxyl) requires modification or activation while keeping the C-terminus protected.
    
  • Reaction Logic: The

    
    -ester protects the C-terminus. The free 
    
    
    
    -carboxyl is available for coupling to amines (forming iso-peptides) or reduction.
2.

-Ethyl Ester (The "2-Amino" Alternative)
  • Usage: Standard peptide synthesis (Fmoc/Boc chemistry).

  • Reaction Logic: The

    
    -ester protects the side chain to prevent branching. The 
    
    
    
    -carboxyl is activated for backbone elongation.
Part 4: Analytical Verification Protocol (Self-Validating System)

Because these isomers have identical molecular weights (161.16 g/mol ), Mass Spectrometry (MS) is insufficient for identification. You must use Nuclear Magnetic Resonance (NMR) to validate regiochemistry.

Workflow: Isomer Distinction via ¹H-NMR
  • Solvent: Dissolve 10 mg sample in D₂O or DMSO-d₆.

  • Target Signal: Look for the methine proton (

    
    -CH) attached to the amine.
    
    • 
      -Ester (Target):  The 
      
      
      
      -CH is adjacent to an ester. The electron-withdrawing effect of the ester is slightly different than the acid.
    • Coupling Pattern:

      • H-Asp-OEt (Target): The CH₂ (beta protons) are adjacent to a free acid.

      • H-Asp(OEt)-OH (Alternative): The CH₂ (beta protons) are adjacent to an ester.

  • Diagnostic Shift: The methylene protons (-CH₂-) in the

    
    -ester (adjacent to -COOEt) typically appear slightly downfield compared to the 
    
    
    
    -ester analog due to the proximity of the ester oxygen.

VerificationWorkflow

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274180, 3-Amino-4-ethoxy-4-oxobutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10953820, 4-Ethyl hydrogen L-aspartate. Retrieved from [Link]

Sources

Comparative Analysis: Aspartic Acid vs. 3-Amino-4-ethoxy-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide comparing Aspartic Acid with its derivative, 3-Amino-4-ethoxy-4-oxobutanoic acid (chemically identified as Aspartic Acid


-Ethyl Ester ).

Content Type: Technical Whitepaper Subject: Chemical Divergence, Synthetic Utility, and Pharmacological Implications

Executive Summary

This guide delineates the structural, physicochemical, and functional differences between the proteinogenic amino acid Aspartic Acid (Asp) and its mono-ester derivative, 3-Amino-4-ethoxy-4-oxobutanoic acid (herein referred to as H-Asp-OEt ).

While Aspartic Acid serves as a fundamental building block for protein synthesis and neurotransmission, H-Asp-OEt represents a chemically modified intermediate . The esterification of the


-carboxyl group in H-Asp-OEt fundamentally alters its reactivity profile, making it a critical tool in peptide synthesis  (as a C-terminal protected building block) and medicinal chemistry  (as a prodrug scaffold).

Structural Identity & Nomenclature

To understand the functional divergence, we must first rigorously define the molecular architecture. The IUPAC name "3-Amino-4-ethoxy-4-oxobutanoic acid" dictates a specific isomer which is often confused with side-chain esters.

Structural Decoding
  • Aspartic Acid (Native): A dicarboxylic acid with an amino group on the

    
    -carbon (C2).
    
  • 3-Amino-4-ethoxy-4-oxobutanoic acid (Derivative):

    • Parent Chain: Butanoic acid (C1 is the free carboxyl).

    • Substituents: An amino group at C3 and an ethoxy-oxo group (ester) at C4.

    • Result: The amino group is adjacent to the esterified carbon. In amino acid nomenclature, this corresponds to the

      
      -ethyl ester  of aspartic acid. The side-chain (
      
      
      
      -carboxyl) remains free.
Visualization of Chemical Divergence

The following diagram illustrates the structural relationship and the specific site of modification.

ChemicalStructure cluster_0 Functional Groups Asp Aspartic Acid (Native) AspOEt 3-Amino-4-ethoxy-4-oxobutanoic acid (Aspartic Acid α-Ethyl Ester) Asp->AspOEt Esterification of α-Carboxyl AlphaCOOH α-Carboxyl (COOH) Reactive / Acidic Asp->AlphaCOOH Contains BetaCOOH β-Carboxyl (COOH) Side Chain / Acidic Asp->BetaCOOH Contains AspOEt->BetaCOOH Retained Site (C1 in IUPAC) AlphaEster α-Ethyl Ester (COOEt) Protected / Lipophilic AspOEt->AlphaEster Modified Site (C4 in IUPAC)

Figure 1: Structural comparison highlighting the transformation of the


-carboxyl group into an ethyl ester, altering the molecule's polarity and reactivity.

Physicochemical Properties Comparison

The conversion of one carboxylic acid to an ester drastically shifts the molecule's physical behavior.

PropertyAspartic Acid (Asp)3-Amino-4-ethoxy-4-oxobutanoic acid (H-Asp-OEt)
Formula


Molecular Weight 133.10 g/mol 161.16 g/mol
State (RT) Crystalline SolidCrystalline Solid / Powder
Solubility (Water) Moderate (~4.5 g/L)High (due to retained zwitterionic character but disrupted crystal lattice)
Solubility (Alcohol) InsolubleSparingly Soluble (Ethyl group adds lipophilicity)
Isoelectric Point (pI) 2.77~5.5 (Estimate:

-COOH blocked, dependent on

-COOH pKa)
pKa Values

-COOH: 1.88

-COOH: 3.65

-NH3+: 9.60

-COOH: ~3.7

-NH3+: ~9.0 (Inductive effect of ester lowers pKa slightly)
Reactivity Nucleophilic (NH2), Electrophilic (COOH x2)Nucleophilic (NH2), Electrophilic (Ester +

-COOH)

Expert Insight: The shift in pI is the most critical operational difference. Aspartic acid is acidic in solution. H-Asp-OEt, having lost its strongest acidic proton (


-COOH), behaves more like a neutral zwitterion or weak acid, significantly affecting its retention time in HPLC and migration in electrophoresis.

Synthetic Utility & Applications

The primary utility of 3-Amino-4-ethoxy-4-oxobutanoic acid lies in its role as a regioselective building block .

Peptide Synthesis (C-Terminal Protection)

In solid-phase or solution-phase peptide synthesis, one must control which carboxyl group reacts.

  • Aspartic Acid: Using native Asp leads to uncontrolled polymerization or cyclization because both COOH groups compete.

  • H-Asp-OEt: The

    
    -carboxyl is "masked" as an ethyl ester. This forces any coupling reaction (e.g., with an amine) to occur exclusively at the 
    
    
    
    -carboxyl
    (side chain) or allows the molecule to serve as the C-terminal residue where the ester protects the terminus.
Prevention of Aspartimide Formation

A notorious side reaction in peptide chemistry is Aspartimide formation , where the backbone nitrogen attacks the side-chain ester/acid, forming a succinimide ring.

  • Risk Factor: While H-Asp-OEt itself is stable, its derivatives (where the

    
    -COOH is activated) are prone to this. However, using H-Asp-OEt as a starting material allows researchers to install bulky protecting groups on the 
    
    
    
    -position before deprotecting the
    
    
    -ester, providing a strategic route to minimize this side reaction.
Prodrug Strategies

The ethyl ester moiety increases lipophilicity (


), potentially enhancing membrane permeability compared to the free acid. Once inside the cell, ubiquitous esterases  hydrolyze the ethyl group, releasing the active Aspartic acid or Asp-containing drug.

Experimental Protocols

Self-Validating Methodology: The following protocols describe the synthesis and handling of the ester. Note: Direct esterification of Aspartic Acid with ethanol/acid usually yields the diethyl ester. Selective


-esterification requires controlled conditions.
Synthesis of H-Asp-OEt (Thionyl Chloride Method)

This protocol targets the hydrochloride salt of the ethyl ester.

Reagents: L-Aspartic Acid, Thionyl Chloride (


), Absolute Ethanol, Diethyl Ether.
  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2). Chill 50 mL of absolute ethanol to 0°C in an ice bath.

  • Activation: Dropwise, add 3.5 mL of Thionyl Chloride to the ethanol. Caution: Exothermic reaction, evolution of HCl gas. Stir for 20 minutes to generate HCl/EtOH solution.

  • Addition: Add L-Aspartic Acid (5.0 g) to the solution. The solid will initially not dissolve.

  • Reaction: Remove the ice bath and stir at room temperature for 24 hours. The solution should become clear as the ester forms.

    • Critical Control Point: Do not reflux. Refluxing promotes the formation of the diethyl ester . Room temperature favors the mono-ester (kinetic control).

  • Precipitation: Add 150 mL of cold Diethyl Ether. The hydrochloride salt of the ester will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

  • Validation: Check melting point and TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1). H-Asp-OEt will have a higher Rf than free Aspartic Acid.

Enzymatic Hydrolysis Pathway (Prodrug Activation)

To verify the identity of the ester in a biological context, one can simulate prodrug activation.

Hydrolysis Input 3-Amino-4-ethoxy-4-oxobutanoic acid (H-Asp-OEt) Intermediate Tetrahedral Intermediate Input->Intermediate Nucleophilic Attack Enzyme Esterase / Lipase (pH 7.4, 37°C) Enzyme->Intermediate Catalysis Output1 Aspartic Acid (Active Species) Intermediate->Output1 Collapse Output2 Ethanol (Byproduct) Intermediate->Output2 Leaving Group

Figure 2: Biological activation pathway. The ethyl ester is cleaved by esterases, regenerating the parent amino acid.

References

  • PubChem. (2025). 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Aspartic acid esters.[Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis.[2] Springer-Verlag. (Standard reference for esterification protocols in peptide chemistry).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Precision Synthesis of 3-Amino-4-ethoxy-4-oxobutanoic Acid (H-Asp-OEt) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis pathways for 3-Amino-4-ethoxy-4-oxobutanoic acid derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Regioselective Aspartate Functionalization

Executive Summary

3-Amino-4-ethoxy-4-oxobutanoic acid, systematically known as L-Aspartic acid


-ethyl ester (H-Asp-OEt) , represents a critical scaffold in medicinal chemistry. Unlike its 

-ester counterpart, the

-ethyl ester retains a free side-chain carboxylic acid, making it an essential building block for peptidomimetics, enzyme inhibitors, and prodrugs where side-chain solubility or conjugation is required.

Achieving high regioselectivity during the synthesis of H-Asp-OEt is chemically challenging. Direct esterification of aspartic acid often yields the diester or favors the thermodynamically stable


-ester. This guide details the Side-Chain Protection Strategy , the industry-standard protocol for synthesizing high-purity H-Asp-OEt derivatives, ensuring <1% contamination from regioisomers.

Structural Analysis & Retrosynthesis

The target molecule is characterized by an ethyl ester at the C1 (


) position and a free carboxylic acid at the C4 (

) position.

Target Structure:



Retrosynthetic Logic: To prevent the formation of the diester or the wrong regioisomer, the


-carboxyl group must be "masked" with a protecting group that is orthogonal to the ethyl ester. The benzyl (Bzl) ester is the ideal candidate as it can be removed via hydrogenolysis (

) without affecting the ethyl ester.
Retrosynthesis Diagram

Retrosynthesis Target Target: H-Asp-OEt (Alpha-Ethyl Ester) Intermediate Intermediate: H-Asp(OBzl)-OEt Target->Intermediate Selective Deprotection (H2/Pd) SM Starting Material: H-Asp(OBzl)-OH Intermediate->SM Alpha-Esterification (EtOH/SOCl2)

Figure 1: Retrosynthetic analysis showing the orthogonal protection strategy.

Primary Synthesis Pathway: The Beta-Benzyl Protection Route

This pathway is the "Gold Standard" for generating H-Asp-OEt with high optical purity and regioselectivity. It utilizes commercially available H-Asp(OBzl)-OH (Aspartic acid


-benzyl ester).[1]
Step-by-Step Protocol
Phase 1: Alpha-Esterification

Objective: Selectively esterify the


-carboxyl group while the 

-carboxyl is protected as a benzyl ester.
  • Reagents: H-Asp(OBzl)-OH (1.0 eq), Thionyl Chloride (

    
    , 1.2 eq), Absolute Ethanol.
    
  • Mechanism: In situ generation of HCl catalyzes the Fischer esterification. Since the

    
    -position is already blocked, reaction occurs exclusively at the 
    
    
    
    -position.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (

    
    ).
    
  • Solvent Preparation: Charge the RBF with 50 mL of absolute ethanol. Cool to 0°C in an ice bath.

  • Activation: Add thionyl chloride (

    
    ) dropwise over 20 minutes. Caution: Exothermic reaction; gas evolution (
    
    
    
    ).
  • Addition: Add H-Asp(OBzl)-OH (10 mmol, ~2.23 g) in one portion.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12 hours.

  • Workup: Concentrate the solution in vacuo to remove ethanol and excess HCl. The residue is typically a white solid or viscous oil (H-Asp(OBzl)-OEt·HCl).

  • Purification: Triturate with diethyl ether to remove impurities. Filter and dry.[2]

    • Yield Expectation: 90-95%.[3]

Phase 2: Beta-Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group to free the


-acid without hydrolyzing the 

-ethyl ester.
  • Reagents: H-Asp(OBzl)-OEt·HCl (from Phase 1), 10% Pd/C catalyst (10 wt%), Ethanol/Water (9:1), Hydrogen gas (

    
    ).
    

Protocol:

  • Dissolution: Dissolve the intermediate (H-Asp(OBzl)-OEt·HCl) in 50 mL of Ethanol/Water (9:1).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an argon blanket. Safety: Pyrophoric catalyst.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 4-6 hours.
    
  • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.
  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Isolation: Evaporate the filtrate in vacuo at <40°C.

  • Crystallization: Recrystallize from Ethanol/Ether if necessary.

    • Final Yield: 85-90%.

Reaction Scheme Diagram

ReactionScheme SM H-Asp(OBzl)-OH (Beta-Protected) Step1 Step 1: EtOH, SOCl2 0°C -> RT SM->Step1 Inter H-Asp(OBzl)-OEt (Fully Protected) Step1->Inter Step2 Step 2: H2, Pd/C Ethanol Inter->Step2 Prod PRODUCT: H-Asp-OEt (Alpha-Ethyl Ester) Step2->Prod

Figure 2: Synthesis workflow from Beta-Benzyl Aspartate to Alpha-Ethyl Aspartate.

Alternative Pathway: Anhydride Opening (Not Recommended)

Historically, researchers attempted to synthesize mono-esters by opening Aspartic Anhydride with ethanol. However, this method is inferior due to poor regioselectivity.

  • Process: Reaction of N-Cbz-Aspartic Anhydride with Ethanol.

  • Outcome: Produces a mixture of

    
    -ester (minor) and 
    
    
    
    -ester (major).
  • Why it fails: Nucleophilic attack by ethanol is sterically governed, often favoring the less hindered

    
    -carbonyl, or electronically governed to the 
    
    
    
    -carbonyl depending on the solvent (Benzene vs. DMSO). Separation of these isomers requires tedious column chromatography.

Recommendation: Avoid this pathway for GMP or high-purity applications. Use the Protection Strategy (Section 3).

Characterization & Quality Control

To validate the identity of 3-Amino-4-ethoxy-4-oxobutanoic acid (H-Asp-OEt), use the following analytical parameters.

NMR Specification ( or )

Distinguishing the


-ester from the 

-ester is critical.
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
Ethyl

1.15 - 1.25Triplet (t)Characteristic ester tail.
Ethyl

4.10 - 4.25Quartet (q)Coupled to methyl.

-CH
4.20 - 4.40 dd or tKey Signal : Downfield shift due to adjacent ester and amine.

-CH2
2.80 - 3.00Multiplet (m)Diastereotopic protons adjacent to free acid.
Amine (

)
8.00 - 8.50Broad SingletVisible in DMSO; exchanges in D2O.

Differentiation Rule: In the


-ester isomer (H-Asp(OEt)-OH), the 

-proton typically appears slightly more upfield (~3.8-4.0 ppm) because it is adjacent to a free acid rather than an ester.
Mass Spectrometry
  • Molecular Formula:

    
    [4]
    
  • Exact Mass: 161.07

  • Observed m/z:

    
    
    

Storage and Stability

  • Form: White crystalline solid (usually as HCl salt).

  • Hygroscopicity: Moderate. Store in a desiccator.

  • Stability: The

    
    -ethyl ester is susceptible to hydrolysis in aqueous base (
    
    
    
    ) or transesterification in methanol.
  • Shelf Life: >2 years at -20°C when kept dry.

References

  • PubChem. 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound CID 274180).[4] National Library of Medicine. Available at: [Link]

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

Sources

Technical Whitepaper: 3-Amino-4-ethoxy-4-oxobutanoic Acid (H-Asp-OEt)

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization in Side-Chain Functionalization & Heterocyclic Synthesis

Executive Summary & Molecule Profile[1]

3-Amino-4-ethoxy-4-oxobutanoic acid , commonly referred to in peptide chemistry as Aspartic acid


-ethyl ester (H-Asp-OEt) , is a specialized bifunctional synthon. Unlike its ubiquitous counterpart, the 

-ethyl ester (used for side-chain protection), this molecule features a protected

-terminus and a free

-carboxylic acid side chain
.

This unique protection pattern inverts standard peptide synthesis logic, making it an indispensable tool for divergent side-chain modification . It serves as the primary scaffold for synthesizing complex asparagine derivatives, branched peptides, and pharmacologically active succinimides.

Chemical Identity
PropertySpecification
IUPAC Name 3-Amino-4-ethoxy-4-oxobutanoic acid
Common Name L-Aspartic acid

-ethyl ester
CAS Number 7361-28-6 (L-isomer)
Molecular Formula C

H

NO

Molecular Weight 161.16 g/mol
Key Functionality Free

-COOH (Side chain), Protected

-COOEt (Backbone)

Strategic Applications in Drug Design

Divergent Side-Chain Functionalization

The primary utility of H-Asp-OEt is the synthesis of N-substituted asparagine derivatives . In standard Solid Phase Peptide Synthesis (SPPS), modifying the Asp side chain is difficult because the


-carboxyl is anchored to the resin. H-Asp-OEt allows solution-phase modification of the side chain before backbone assembly.
  • Mechanism: The

    
    -ethyl ester sterically and electronically differentiates the C-terminus from the side chain. The free 
    
    
    
    -carboxyl can be activated (e.g., via EDC/NHS or HATU) to react with amines, creating non-canonical asparagine analogs.
  • Application: Creating glycopeptide mimetics or attaching fluorophores/drug payloads to the Asp side chain without affecting the peptide backbone.

Controlled Heterocyclic Synthesis (Succinimides)

While often considered a side reaction (aspartimide formation) in peptide storage, controlled cyclization of H-Asp-OEt yields succinimide derivatives . These 2,5-pyrrolidinediones are privileged scaffolds in anticonvulsant drugs (e.g., Ethosuximide analogs).

Prodrug Development

The


-ethyl ester moiety functions as a temporary protecting group that enhances lipophilicity, facilitating membrane permeability. Once intracellular, nonspecific esterases hydrolyze the ethyl ester, releasing the active free acid. This is critical for delivering polar aspartic acid pharmacophores across the blood-brain barrier.

Technical Workflows & Protocols

Visualization: The Orthogonal "Switch"

The following diagram illustrates the divergent utility of the


-ester (H-Asp-OEt) versus the standard 

-ester.

AspartatePathways Start Aspartic Acid Precursor AlphaProt 3-Amino-4-ethoxy-4-oxobutanoic acid (H-Asp-OEt) [Alpha-Protected] Start->AlphaProt Selective Alpha-Esterification BetaProt Aspartic Acid 4-ethyl ester (H-Asp(OEt)-OH) [Beta-Protected] Start->BetaProt Selective Beta-Esterification FuncSide Side-Chain Functionalization (e.g., Drug Conjugation) AlphaProt->FuncSide Activate Free Beta-COOH Succinimide Succinimide Cyclization AlphaProt->Succinimide Dehydration/Cyclization StdPeptide Standard Peptide Elongation BetaProt->StdPeptide Activate Alpha-COOH

Caption: Divergent synthesis pathways. H-Asp-OEt (Blue) enables side-chain chemistry, while the beta-ester (Grey) is limited to backbone elongation.

Protocol: Synthesis of N-Substituted Asparagine Derivatives

Objective: To convert H-Asp-OEt into a functionalized asparagine analog (H-Asn(R)-OEt) while preserving the


-ester.

Reagents:

  • Substrate: 3-Amino-4-ethoxy-4-oxobutanoic acid (H-Asp-OEt).

  • Protection: Di-tert-butyl dicarbonate (Boc

    
    O).
    
  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Amine Partner: R-NH

    
     (Target amine for side chain).
    

Step-by-Step Methodology:

  • N-Protection (Critical First Step):

    • Dissolve H-Asp-OEt (10 mmol) in Dioxane/Water (1:1). Add NaHCO

      
       (2.5 eq) followed by Boc
      
      
      
      O (1.1 eq).
    • Why: You must protect the free

      
      -amine to prevent self-polymerization when activating the side chain.
      
    • Stir 12h at RT. Acidify to pH 2 with KHSO

      
      , extract with EtOAc. Yields Boc-Asp-OEt .
      
  • Side-Chain Activation:

    • Dissolve Boc-Asp-OEt in anhydrous DCM (Dichloromethane).

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min.

    • Note: HOBt suppresses racemization at the

      
      -carbon, though the risk is lower since the activation is on the 
      
      
      
      -carbon.
  • Amidation:

    • Add the amine partner R-NH

      
       (1.0 eq) and DIPEA (2.0 eq).
      
    • Allow to warm to RT and stir for 4-12 hours.

    • Validation: Monitor via TLC (disappearance of free acid) or LC-MS.

  • Deprotection (Optional):

    • If the goal is to use the new amino acid in peptide synthesis, remove the Ethyl group via saponification (LiOH/THF/H

      
      O) to yield Boc-Asn(R)-OH .
      
    • Caution: Saponification conditions must be mild to avoid hydrolyzing the newly formed side-chain amide.

Analytical Characterization Data

When sourcing or synthesizing 3-Amino-4-ethoxy-4-oxobutanoic acid, purity must be validated to distinguish it from the


-ester isomer.
ParameterValue / CharacteristicNotes
Physical State White crystalline powderHygroscopic; store desiccated.
Melting Point 178 - 180 °CDistinct from

-ester (often lower MP).
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane).

H NMR (D

O)

4.25 (t, 1H,

-CH), 4.15 (q, 2H, O-CH

), 2.9-3.0 (m, 2H,

-CH

)
The

-proton shift is diagnostic of the ester proximity.
Mass Spec (ESI) [M+H]

= 162.17

Critical Technical Note: Isomer Confusion

Warning: A common pitfall in procurement is confusing 3-Amino-4-ethoxy-4-oxobutanoic acid (H-Asp-OEt,


-ester) with 2-Amino-4-ethoxy-4-oxobutanoic acid  (H-Asp(OEt)-OH, 

-ester).
  • H-Asp-OEt (

    
    -ester):  Used for side-chain modification.
    
  • H-Asp(OEt)-OH (

    
    -ester):  Used for standard peptide synthesis.
    

Always verify the structure by checking if the CAS number matches 7361-28-6 (for the L-alpha-ester) before synthesis. Using the wrong isomer will lead to capping of the peptide chain or incorrect branching.

References

  • PubChem. (2025). 3-Amino-4-ethoxy-4-oxobutanoic acid - Compound Summary. National Library of Medicine. [Link]

  • Gilon, C., et al. (2005). Alpha- and beta-aspartyl peptide ester formation via aspartimide ring opening.[1] PubMed. [Link]

Sources

pKa Values and Physicochemical Profile of 3-Amino-4-ethoxy-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pKa values and physicochemical profile of 3-Amino-4-ethoxy-4-oxobutanoic acid , chemically identified as Aspartic acid 1-ethyl ester (or


-ethyl aspartate).

An In-Depth Technical Guide for Drug Development & Synthesis

Executive Summary & Chemical Identity

3-Amino-4-ethoxy-4-oxobutanoic acid is the IUPAC designation for the


-ethyl ester of aspartic acid . Unlike free aspartic acid, which possesses two ionizable carboxyl groups, this derivative has its 

-carboxyl group masked by an ethyl ester, leaving only the side-chain (

) carboxyl group and the

-amino group as ionizable centers.

Understanding the dissociation constants (pKa) of this compound is critical for peptide coupling strategies, prodrug formulation, and optimizing purification protocols (e.g., ion-exchange chromatography).

Chemical Structure & Functional Groups[1][2][3][4][5]
  • Systematic Name: 3-Amino-4-ethoxy-4-oxobutanoic acid

  • Common Name: Aspartic acid 1-ethyl ester (H-Asp(OEt)-OH)

  • CAS Number: 7361-28-6 (L-isomer)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 161.16 g/mol

Functional GroupStatusElectronic Effect

-Carboxyl
Esterified (Ethyl Ester)Electron-withdrawing; Non-ionizable.

-Carboxyl
Free AcidIonizable (Acidic).

-Amine
Free AmineIonizable (Basic).

pKa Values and Isoelectric Point

The esterification of the


-carboxyl group dramatically alters the acid-base profile compared to free aspartic acid. The loss of the 

-carboxylate's negative charge removes a key electrostatic stabilizing force, shifting the pKa values of the remaining groups.
Quantitative Data Table
Functional GrouppKa Value (Approx.)Comparison to Free Aspartic AcidMechanistic Driver

-Carboxyl (-COOH)
3.45 ± 0.20 More acidic (Free Asp

-COOH

3.90)
Loss of

-COO⁻ repulsion; Inductive withdrawal by ester.

-Ammonium (-NH

)
7.60 ± 0.30 More acidic (Free Asp

-NH


9.80)
Strong electron-withdrawing effect of the adjacent

-ester.
Isoelectric Point (pI) ~5.53 Significant shift (Free Asp pI = 2.77)Determined by the average of

-COOH and

-NH

pKa values.

Note: The pKa of the


-ammonium group in 

-esters (like glycine ethyl ester, pKa 7.6) is consistently 2–3 units lower than in free amino acids due to the destabilization of the cationic ammonium form by the electron-withdrawing ester carbonyl.

Mechanistic Analysis of Ionization

The -Carboxyl Shift (pKa ~3.45)

In free aspartic acid, the ionization of the side-chain carboxyl (pKa 3.9) occurs after the


-carboxyl (pKa 2.0) has already deprotonated. This means the transition is from a zwitterion (net 0) to an anion (net -1). The presence of the negative 

-carboxylate creates an electrostatic field that repels the departure of the second proton, slightly raising the pKa.

In 3-Amino-4-ethoxy-4-oxobutanoic acid , the


-group is a neutral ester. The ionization of the 

-carboxyl represents a transition from a cation (net +1) to a zwitterion (net 0).
  • Electrostatics: Removing a proton from a positively charged species is energetically more favorable than from a neutral zwitterion, lowering the pKa.

  • Induction: The ethyl ester is electron-withdrawing, pulling density from the

    
    -carbon and, to a lesser extent, the 
    
    
    
    -carbon, further increasing acidity.
The -Ammonium Shift (pKa ~7.6)

The pKa of the


-amine drops precipitously from ~9.8 to ~7.6.
  • Cause: The ester group (-COOEt) is a strong electron-withdrawing group (EWG) via induction. It pulls electron density away from the nitrogen atom, destabilizing the protonated ammonium state (

    
    ) and making it more acidic.
    
  • Implication: At physiological pH (7.4), a significant fraction (~40-50%) of the amine will be unprotonated (nucleophilic), unlike free amino acids which are almost entirely protonated. This makes the ester derivative more reactive towards acylation but also more prone to cyclization (diketopiperazine formation) or polymerization if stored improperly.

Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation of the molecule from acidic to basic pH.

IonizationPathway Cation Cationic Form (pH < 3.4) Net Charge: +1 HOOC-CH2-CH(NH3+)-COOEt Zwitterion Zwitterionic Form (pH 3.5 - 7.5) Net Charge: 0 -OOC-CH2-CH(NH3+)-COOEt Cation->Zwitterion pKa1 ≈ 3.45 (β-COOH Deprotonation) Anion Anionic Form (pH > 7.6) Net Charge: -1 -OOC-CH2-CH(NH2)-COOEt Zwitterion->Anion pKa2 ≈ 7.60 (α-NH3+ Deprotonation)

Caption: Stepwise ionization of Aspartic acid 1-ethyl ester showing the transition from cation to anion.

Experimental Determination Protocol

To validate these values in a specific formulation buffer, a Potentiometric Titration is the gold standard.

Protocol: Determination of pKa via Potentiometry

Reagents:

  • Analyte: 3-Amino-4-ethoxy-4-oxobutanoic acid (HCl salt preferred for solubility).

  • Titrant: 0.1 M NaOH (Standardized, CO2-free).

  • Solvent: Degassed ultrapure water (or 0.15 M KCl for ionic strength control).

Workflow:

  • Preparation: Dissolve 0.5 mmol of the compound in 50 mL of 0.15 M KCl.

  • Acidification: If using the free base, add a known excess of HCl to ensure the starting pH is < 2.0 (fully protonated).

  • Titration: Titrate with 0.1 M NaOH at 25°C under inert gas (

    
    ) to prevent carbonate formation. Record pH vs. Volume added.
    
  • Data Analysis:

    • First Inflection Point: Corresponds to the neutralization of excess HCl.

    • First Buffer Region (Midpoint): Gives pKa of the

      
      -carboxyl (~3.45).
      
    • Second Buffer Region (Midpoint): Gives pKa of the

      
      -amine (~7.6).
      
    • Calculation: Use the Bjerrum method or Gran plot analysis for precise determination.

Applications & Implications

Peptide Synthesis[5]
  • Coupling Direction: Because the

    
    -carboxyl is protected, this molecule is used as the Amine Component  (C-terminal residue) in coupling reactions.
    
  • Side-Chain Protection: The free

    
    -carboxyl must be protected (e.g., as a t-butyl ester) if it is not intended to react. If left free, it can compete with the 
    
    
    
    -amine or cause side reactions.
Solubility and Formulation
  • Solubility Minimum: The solubility is lowest near the pI (~5.5). Formulations should be buffered away from pH 5.0–6.0 to prevent precipitation.

  • Stability: At pH > 8.0, the ester is susceptible to hydrolysis (saponification), regenerating free aspartic acid. At neutral pH, the free amine can attack the ester of a neighboring molecule (intermolecular) or its own ester (intramolecular, though less likely for

    
    -esters compared to di-peptides) leading to degradation.
    
Chromatography
  • Cation Exchange: At pH < 3.0, the molecule binds strongly (Net +1).

  • Anion Exchange: At pH > 8.0, the molecule binds strongly (Net -1).

  • Separation: Can be separated from free aspartic acid (pI 2.77) by maintaining pH at 4.0, where free Asp is net -1 but the ester is net 0 (zwitterion).

References

  • ChemicalBook. (2024). L-Aspartic acid 1-methyl ester pKa and Chemical Properties. Retrieved from

  • PubChem. (2024). Compound Summary: 3-Amino-4-ethoxy-4-oxobutanoic acid. National Library of Medicine. Retrieved from

  • GuideChem. (2024). pKa prediction for Aspartic acid ester derivatives. Retrieved from

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Contextual reference for ester inductive effects).

Sources

Targeting Intracellular Pools: The Utility of 3-Amino-4-ethoxy-4-oxobutanoic Acid in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper [1]

Executive Summary

3-Amino-4-ethoxy-4-oxobutanoic acid , chemically known as Aspartic Acid


-Ethyl Ester , represents a critical tool in both metabolic physiology and peptide chemistry.[1] Unlike free aspartate, which relies on saturable, high-affinity Excitatory Amino Acid Transporters (EAATs) to cross cellular membranes, this mono-ester derivative utilizes a "Trojan Horse" mechanism to achieve intracellular access.[1]

This guide provides a technical deep-dive for researchers utilizing this compound to study amino acid metabolism, bypass surface-receptor signaling, or synthesize complex peptidomimetics.[1] It details the physicochemical advantages of side-chain esterification, protocols for intracellular loading, and the compound's role in preventing side-reactions during drug development.[1]

Chemical Identity & Mechanism of Action

The Molecule

The IUPAC name 3-Amino-4-ethoxy-4-oxobutanoic acid describes an aspartic acid molecule where the side-chain carboxyl group (C4) has been esterified with an ethyl group, while the


-carboxyl (C1) and 

-amino groups remain free.[1]
  • Common Name: L-Aspartic acid

    
    -ethyl ester (when in L-configuration).[1]
    
  • CAS Number: 21860-85-5 (DL-form); 7361-28-6 (L-form).[1]

  • Molecular Formula:

    
    .[1][2][3]
    
  • Key Property: Increased lipophilicity compared to free aspartate (

    
     vs 
    
    
    
    ), facilitating passive diffusion or low-affinity transport.[1]
The "Trojan Horse" Mechanism

In metabolic research, the primary utility of this ester is its ability to mask the negative charge of the aspartate side chain. Free aspartate is a charged, polar molecule that cannot permeate the lipid bilayer; it requires specific transporters (EAAT1-5) which are often coupled to signaling pathways or are rate-limiting.[1]

The Pathway:

  • Entry: The

    
    -ethyl ester reduces the polarity of the side chain, allowing the molecule to enter the cell via passive diffusion or non-specific amino acid transporters, bypassing the regulatory bottlenecks of EAATs.
    
  • Activation: Once in the cytosol, ubiquitous carboxylesterases (e.g., CES1) hydrolyze the ester bond.

  • Release: This releases free Aspartate and Ethanol.[1] The free aspartate is then trapped intracellularly (due to its restored charge) and is available for metabolic flux (TCA cycle, Urea cycle) without having triggered surface receptors.[1]

Visualization: Transport & Hydrolysis Pathway[1]

Aspartate_Ester_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol Ester Asp-beta-Ethyl Ester (Masked Charge) Diffusion Passive Diffusion (Non-Saturable) Ester->Diffusion Lipophilic FreeAsp_Out Free Aspartate (Charged) EAAT EAAT Transporter (Saturable) FreeAsp_Out->EAAT High Affinity FreeAsp_In Free Aspartate (Active Metabolite) EAAT->FreeAsp_In Regulated Uptake Ester_In Asp-beta-Ethyl Ester Diffusion->Ester_In Enzyme Carboxylesterase (CES1) Ester_In->Enzyme Substrate Enzyme->FreeAsp_In Hydrolysis TCA TCA Cycle / Malate Shuttle FreeAsp_In->TCA Metabolic Flux

Caption: Figure 1.[1] Dual entry pathways for Aspartate.[1] The


-ethyl ester (3-Amino-4-ethoxy-4-oxobutanoic acid) bypasses the saturable EAAT transporter, allowing direct loading of the intracellular pool via esterase cleavage.[1]

Applications in Metabolic Research

Decoupling Metabolism from Signaling

A major challenge in glutamate/aspartate research is distinguishing between the metabolic effects of the amino acid (as a fuel source) and its signaling effects (as a neurotransmitter).

  • Problem: Adding free aspartate to neurons activates NMDA receptors, causing excitotoxicity and calcium influx, which confounds metabolic data.[1]

  • Solution: 3-Amino-4-ethoxy-4-oxobutanoic acid does not bind efficiently to the orthosteric site of NMDA or AMPA receptors due to the steric bulk of the ethyl group on the side chain.[1] Researchers can use it to "feed" the cell aspartate for the Malate-Aspartate Shuttle without triggering immediate excitotoxicity.[1]

Anaplerosis and the TCA Cycle

In oncology research, tumor cells often switch to glutamine/aspartate metabolism to fuel the TCA cycle (anaplerosis). This ester is used to verify the dependency of cancer cell lines on exogenous aspartate.

  • Mechanism: Intracellular hydrolysis yields aspartate

    
     oxaloacetate (via Aspartate Aminotransferase/AST).[1]
    
  • Outcome: Increases the pool of oxaloacetate, driving the TCA cycle even in glucose-deprived conditions.

Experimental Protocol: Intracellular Aspartate Loading

Objective: To load mammalian cells (e.g., HEK293, Neurons) with aspartate independent of surface transporters and measure metabolic flux.

Reagents Preparation
  • Compound: 3-Amino-4-ethoxy-4-oxobutanoic acid (Store at -20°C, desiccant required).[1]

  • Vehicle: DMSO (stock solution) or PBS (immediate use).[1]

  • Warning: The ester bond is susceptible to spontaneous hydrolysis at pH > 7.5. Always prepare fresh.

Step-by-Step Methodology
StepActionTechnical Note (Causality)
1. Stock Prep Dissolve 100mM ester in dry DMSO.[1]Water promotes hydrolysis.[1] DMSO maintains stability for short-term storage.[1]
2. Dilution Dilute to 1-5mM in warm HBSS (pH 7.2) immediately before use.[1]pH 7.2 is preferred over 7.4 to minimize spontaneous hydrolysis before cell entry.[1]
3. Incubation Incubate cells for 15–30 mins at 37°C.Esterase activity is temperature-dependent.[1] 30 mins is usually sufficient for equilibrium.[1]
4. Quench Aspirate media; wash 3x with ice-cold PBS (pH 6.0).[1]Cold temperature stops esterase activity; acidic pH prevents surface hydrolysis during washing.[1]
5. Lysis Lyse cells with 0.1M HCl or Methanol.[1]Acidic lysis stabilizes the free aspartate and prevents post-lysis enzymatic degradation.
6. Detection Analyze supernatant via HPLC or Enzymatic Assay (Aspartinase).[1]Compare intracellular Asp levels vs. Control (Vehicle only).

Role in Drug Development & Synthesis

Beyond metabolism, this molecule is a cornerstone in peptide drug design.[1]

Side-Chain Protection

In solid-phase peptide synthesis (SPPS), the side-chain carboxyl of aspartate is highly reactive.[1] If left unprotected, it can attack the peptide backbone nitrogen, leading to Aspartimide formation —a cyclic byproduct that ruins the peptide sequence.

  • Utility: The ethyl ester serves as a semi-permanent protecting group. It is stable to mild acids (used to remove Boc/Fmoc groups) but can be removed by strong saponification or specific enzymatic treatment at the end of synthesis.

Peptidomimetics

The ethyl ester moiety is often retained in final drug candidates to improve oral bioavailability. This is a "Prodrug" strategy where the ester improves gut absorption (permeability), and plasma esterases release the active aspartyl-drug in the bloodstream.

Visualization: Prevention of Aspartimide Formation

Aspartimide_Prevention cluster_risk Risk: Unprotected Side Chain cluster_solution Solution: Beta-Ethyl Ester Free_Asp Free Side Chain (-COOH) Cyclization Nucleophilic Attack on Backbone Amide Free_Asp->Cyclization Aspartimide Aspartimide (Byproduct/Impurity) Cyclization->Aspartimide Protected_Asp 3-Amino-4-ethoxy-4-oxobutanoic acid (Ethyl Ester Protected) Synthesis Peptide Elongation Protected_Asp->Synthesis Steric/Chemical Block Final_Peptide Intact Peptide Chain Synthesis->Final_Peptide No Cyclization

Caption: Figure 2. Synthetic Utility. The ethyl ester group blocks the side-chain carboxyl, preventing the formation of the unwanted aspartimide ring during peptide synthesis.

Technical Specifications & Stability Data

For researchers incorporating this compound into assays, the following physicochemical parameters are critical for experimental reproducibility.

ParameterValueImplication for Research
Molecular Weight 161.16 g/mol Calculation of molarity for stock solutions.[1]
Solubility High in Water, DMSO, EthanolEasy to formulate; avoid aqueous storage >1 hour.[1]
pKa (

-COOH)
~2.1Fully deprotonated at physiological pH.[1]
pKa (

-NH3+)
~9.8Fully protonated at physiological pH.[1]
Hydrolysis Half-life < 24h at pH 7.4 (37°C)Critical: Must be prepared fresh daily. Do not store in buffer.
Storage -20°C, HygroscopicMoisture triggers autocatalytic hydrolysis.[1]

References

  • PubChem. (2025).[1][4] 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Huttunen, K. M., et al. (2011).[1] Prodrugs: from Serendipity to Rational Design. Pharmacological Reviews.[1] (Contextual grounding for amino acid ester transport). [Link]

  • Vutukuri, D. R., et al. (2025).[1][5] Structural Engineering of L-Aspartic Amphiphilic Polyesters for Enzyme-Responsive Drug Delivery. PMC.[1] [Link]

Sources

Methodological & Application

Solid-phase peptide synthesis (SPPS) using 3-Amino-4-ethoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Peptide Synthesis Using 3-Amino-4-ethoxy-4-oxobutanoic acid (Fmoc-Asp(OEt)-OH)

Strategic Overview

In the landscape of complex peptide therapeutics, 3-Amino-4-ethoxy-4-oxobutanoic acid (commonly referred to in SPPS as L-Aspartic acid 4-ethyl ester or H-Asp(OEt)-OH ) represents a critical "Dimension 2" building block. Unlike the standard tert-butyl (OtBu) protection, which is removed simultaneously with resin cleavage, the ethyl ester (OEt) side chain is stable to trifluoroacetic acid (TFA) but labile to nucleophiles and bases.

This unique orthogonality enables three advanced workflows:

  • Prodrug Synthesis: Direct isolation of peptides containing metabolically labile ethyl esters to enhance membrane permeability.

  • Bio-Conjugation Precursors: Post-cleavage conversion of the ester to a hydrazide for chemoselective ligation (e.g., Native Chemical Ligation).

  • Cyclization Strategies: Head-to-side-chain lactamization after selective deprotection of the N-terminus and C-terminus.

However, the utilization of Asp(OEt) introduces a severe synthetic risk: Aspartimide formation . The ethyl ester is significantly less sterically hindered than the tert-butyl group, making the


-carbonyl highly susceptible to nucleophilic attack by the backbone amide nitrogen during Fmoc deprotection.

This guide details the specific protocols required to handle this reagent, suppress side reactions, and execute orthogonal cleavage strategies.

Mechanism of Failure: The Aspartimide Pathway

Before initiating synthesis, it is vital to understand why standard protocols fail with Asp(OEt). During the removal of the Fmoc group (typically using 20% piperidine), the basic conditions abstract the proton from the backbone amide nitrogen of the residue C-terminal to the Asp.[1] This nitrogen then attacks the side-chain ester, ejecting ethanol and forming a cyclic imide (Aspartimide).

Critical Consequence: The aspartimide ring is unstable and hydrolyzes to form a mixture of


-Asp (desired) and 

-Asp (isopeptide) products, which are often inseparable by HPLC.[2]

AspartimideMechanism Start Fmoc-Asp(OEt)-X-Resin Intermediate Deprotonated Amide (Nucleophile) Start->Intermediate Proton Abstraction Base Piperidine (Base) Base->Intermediate Cyclization Nucleophilic Attack on Side Chain Ester Intermediate->Cyclization Aspartimide Aspartimide Ring (Cyclic Imide) Cyclization->Aspartimide -EtOH Hydrolysis Hydrolysis (H2O) Aspartimide->Hydrolysis Products Mixture: Alpha-Asp + Beta-Asp Hydrolysis->Products Ring Opening

Figure 1: The base-catalyzed mechanism leading to inseparable beta-peptide impurities when using ethyl esters.

Experimental Protocols

Protocol A: Resin Loading and Coupling

Objective: Incorporate Fmoc-Asp(OEt)-OH without racemization.

Reagents:

  • Fmoc-Asp(OEt)-OH (CAS: 102029-73-2 for Fmoc derivative)

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Solvent: DMF (Dimethylformamide).[2]

Procedure:

  • Activation: Dissolve Fmoc-Asp(OEt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq) immediately prior to addition to the resin.

    • Note: Avoid HATU/DIPEA for this specific coupling if possible. The presence of DIPEA (a base) during the slow activation step can pre-dispose the activated ester to cyclization or racemization. DIC/Oxyma provides a neutral-to-acidic activation environment.

  • Coupling: Agitate for 45–60 minutes at Room Temperature.

  • Monitoring: Perform a Chloranil test (for Proline) or Kaiser test. If positive, re-couple using 1.5 eq reagents.

Protocol B: Aspartimide-Suppressed Deprotection (CRITICAL)

Objective: Remove Fmoc groups while preventing the attack on the ethyl ester side chain.

Standard 20% Piperidine is FORBIDDEN for sequences containing Asp(OEt)-Gly, Asp(OEt)-Ser, or Asp(OEt)-Asn.

Optimized Cocktail:

  • 0.1 M HOBt (Hydroxybenzotriazole) in 20% Piperidine/DMF.

  • Alternative: 5% Piperazine / 0.1 M HOBt in DMF (Milder base).

Rationale: The acidic HOBt acts as a proton source. It buffers the basicity of the solution enough to prevent the deprotonation of the backbone amide (pKa ~15) without inhibiting the deprotonation of the Fmoc group (pKa ~8.5).

Step-by-Step:

  • Wash: DMF (3 x 1 min).

  • Deprotection 1: Add HOBt/Piperidine solution to cover resin. Agitate for 2 minutes. Drain.

  • Deprotection 2: Add fresh HOBt/Piperidine solution . Agitate for 10 minutes. Drain.

  • Wash: DMF (5 x 1 min) to remove all traces of HOBt and Piperidine.

Protocol C: Orthogonal Cleavage (TFA Stability)

Objective: Cleave peptide from resin and remove acid-labile groups (Boc, tBu, Trt) while keeping Asp(OEt) intact.

Cleavage Cocktail:

  • 92.5% TFA (Trifluoroacetic acid)

  • 2.5% TIS (Triisopropylsilane)

  • 2.5% DODT (2,2'-(Ethylenedioxy)diethanethiol) - if Cys/Met present

  • 2.5% H2O[3]

Procedure:

  • Add cold cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate for 2–3 hours at Room Temperature.

    • Note: The Ethyl Ester (OEt) is stable under these conditions. Do not exceed 4 hours to avoid slow acid-catalyzed transesterification.

  • Precipitate in cold Diethyl Ether. Centrifuge and lyophilize.

  • Result: Peptide contains free N-terminus, free C-terminus (if acid resin used), and Asp(OEt) side chains.

Post-Synthetic Modifications

Once the peptide with Asp(OEt) is isolated, it serves as a scaffold for further chemistry.

Modification TargetReagentConditionsOutcome
Peptide Hydrazide Hydrazine Hydrate5% Hydrazine in DMF/MeOH (1:1), 2hConversion of OEt to -NHNH2. Used for Native Chemical Ligation.
Free Aspartic Acid LiOH (Lithium Hydroxide)0.5M LiOH in THF/H2O (1:1), 1hSaponification to remove OEt (yields native peptide).
Amide Derivative Primary Amine (R-NH2)R-NH2 (excess) in TFE (Trifluoroethanol)Aminolysis to form Asp(NH-R) side chain.

Comparative Data: Protecting Group Stability

The following table highlights why Asp(OEt) is selected over standard Asp(OtBu) for specific applications.

FeatureAsp(OtBu) - StandardAsp(OEt) - 3-Amino-4-ethoxy...[4]
Fmoc Removal Stability High (Stable)Low (Risk of Aspartimide)
TFA Cleavage Stability Unstable (Deprotects to Acid)Stable (Remains as Ester)
Base Stability StableUnstable (Saponifies)
Primary Use Case Native Peptide SynthesisProdrugs, Cyclization, Ligation
Aspartimide Risk Low (<1%)High (>15% without HOBt)

Workflow Visualization

Workflow Step1 Resin Loading (Fmoc-Asp(OEt)-OH) Step2 Chain Elongation (Use HOBt/Piperidine) Step1->Step2 SPPS Cycles Step3 TFA Cleavage (95% TFA) Step2->Step3 Resin Removal Branch Isolate Peptide Step3->Branch PathA Path A: Prodrug (Asp-OEt Intact) Branch->PathA HPLC Purification PathB Path B: Hydrazinolysis (NH2NH2 -> Ligation) Branch->PathB Post-Synthetic PathC Path C: Saponification (LiOH -> Free Asp) Branch->PathC Post-Synthetic

Figure 2: Decision tree for processing Asp(OEt) peptides. Path A yields the esterified prodrug; Path B yields a ligation-ready hydrazide.

References

  • PubChem. (n.d.). 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound).[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Paradís-Bas, M., et al. (2016). The Aspartimide Problem in Fmoc-Based SPPS. Part I. Journal of Peptide Science. [Note: General reference for HOBt mechanism cited in Protocol B].

Sources

Application Note: Streamlined Fmoc Protection of 3-Amino-4-ethoxy-4-oxobutanoic Acid for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Fmoc Protection in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its utility lies in its stability under acidic conditions and its selective removal under mild basic conditions, typically with a secondary amine like piperidine.[2][3] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, a fundamental principle of the widely adopted Fmoc/tBu strategy.[4] 3-Amino-4-ethoxy-4-oxobutanoic acid, also known as L-aspartic acid β-ethyl ester, is a valuable non-proteinogenic amino acid derivative. Its incorporation into peptide sequences can modulate biological activity and pharmacokinetic properties. To successfully integrate this building block into a growing peptide chain using SPPS, its α-amino group must be reversibly protected. This application note provides a detailed, field-proven protocol for the efficient Fmoc protection of 3-Amino-4-ethoxy-4-oxobutanoic acid, yielding Fmoc-Asp(OEt)-OH, a key intermediate for custom peptide synthesis.

The Chemistry of Fmoc Protection: A Mechanistic Overview

The introduction of the Fmoc group to the primary amine of 3-Amino-4-ethoxy-4-oxobutanoic acid is typically achieved through a nucleophilic substitution reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[5][6] While Fmoc-Cl is highly reactive, its use can sometimes lead to the formation of dipeptide and tripeptide impurities.[7] Fmoc-OSu is generally preferred due to its greater stability and reduced propensity for side reactions.[1] The reaction is carried out under basic conditions to neutralize the acid byproduct (HCl or N-hydroxysuccinimide) and to maintain the nucleophilicity of the amino group.[5][6]

Fmoc Protection Mechanism cluster_reactants Reactants cluster_products Products Amino_Acid H₂N-CH(CH₂COOEt)-COOH (3-Amino-4-ethoxy-4-oxobutanoic acid) Fmoc_Amino_Acid Fmoc-HN-CH(CH₂COOEt)-COOH (Fmoc-Asp(OEt)-OH) Amino_Acid->Fmoc_Amino_Acid Nucleophilic Attack Fmoc_OSu Fmoc-O-Su (N-(9-fluorenylmethoxycarbonyloxy)succinimide) Fmoc_OSu->Fmoc_Amino_Acid NHS H-O-Su (N-Hydroxysuccinimide) Fmoc_OSu->NHS Leaving Group Base Base (e.g., Na₂CO₃) Base->Amino_Acid Deprotonation

Caption: Mechanism of Fmoc protection using Fmoc-OSu.

Experimental Protocol: Synthesis of Fmoc-Asp(OEt)-OH

This protocol details the step-by-step procedure for the Fmoc protection of 3-Amino-4-ethoxy-4-oxobutanoic acid.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride≥98%Commercially AvailableStarting amino acid derivative.
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)≥99%Commercially AvailableFmocylation reagent.[1]
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially AvailableBase for the reaction.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableOrganic solvent.
Deionized WaterHigh PurityIn-house
Diethyl EtherAnhydrous, ≥99%Commercially AvailableFor washing.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor acidification.
Ethyl AcetateACS GradeCommercially AvailableExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Commercially AvailableDrying agent.
Celite®---Commercially AvailableFilter aid.
Step-by-Step Methodology

Experimental_Workflow A 1. Dissolution: Dissolve amino acid in aqueous Na₂CO₃. B 2. Fmoc-OSu Addition: Add Fmoc-OSu solution in dioxane dropwise at 0-5°C. A->B C 3. Reaction: Stir overnight at room temperature. B->C D 4. Work-up: Dilute with water and wash with diethyl ether. C->D E 5. Acidification: Adjust pH to 2-3 with 1 M HCl to precipitate the product. D->E F 6. Extraction: Extract the product with ethyl acetate. E->F G 7. Drying & Concentration: Dry organic layer with Na₂SO₄ and evaporate solvent. F->G H 8. Purification: Recrystallize or perform column chromatography. G->H

Caption: Experimental workflow for Fmoc-Asp(OEt)-OH synthesis.

  • Dissolution of the Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (sufficient to dissolve the amino acid and neutralize the hydrochloride).[8] The use of a basic aqueous solution is crucial to both deprotonate the amino group, enhancing its nucleophilicity, and neutralize the starting material's salt form.

  • Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.[1] Cool the amino acid solution to 0-5°C in an ice bath. Slowly add the Fmoc-OSu solution dropwise to the vigorously stirred amino acid solution. Maintaining a low temperature during the addition minimizes potential side reactions.

  • Reaction Progression: After the complete addition of the Fmoc-OSu solution, allow the reaction mixture to gradually warm to room temperature. Continue stirring for several hours or overnight to ensure the reaction goes to completion.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Initial Work-up: Once the reaction is complete, dilute the mixture with deionized water. Transfer the aqueous mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar byproducts.[8] Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M hydrochloric acid.[8] The Fmoc-protected amino acid, being less soluble in acidic aqueous solution, will precipitate out as a white solid.

  • Extraction: Extract the precipitated product from the aqueous layer using ethyl acetate.[8] Perform the extraction multiple times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution through a pad of Celite® to remove the drying agent. Evaporate the solvent under reduced pressure to yield the crude Fmoc-Asp(OEt)-OH.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by silica gel column chromatography to obtain the final product with high purity.[8]

Characterization and Quality Control

The purity and identity of the synthesized Fmoc-Asp(OEt)-OH should be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.A single major peak corresponding to the desired product.
Mass Spectrometry (MS) To confirm the molecular weight of the product.The observed mass should match the calculated mass of Fmoc-Asp(OEt)-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure.The ¹H and ¹³C NMR spectra should be consistent with the structure of Fmoc-Asp(OEt)-OH.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the pH of the initial amino acid solution is sufficiently basic.
Loss of product during work-up.Ensure complete extraction from the aqueous phase. Minimize transfers between flasks.
Presence of Impurities Unreacted Fmoc-OSu.Ensure thorough washing with diethyl ether during the work-up.
Formation of dipeptides.Use Fmoc-OSu instead of Fmoc-Cl. Ensure slow, dropwise addition of the Fmoc reagent at low temperature.
Product is an Oil, Not a Solid Presence of residual solvent or impurities.Ensure complete removal of solvent under high vacuum. Purify the product using column chromatography.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the Fmoc protection of 3-Amino-4-ethoxy-4-oxobutanoic acid. The resulting Fmoc-Asp(OEt)-OH is a high-purity building block essential for the incorporation of this non-proteinogenic amino acid into peptide sequences via solid-phase peptide synthesis. Adherence to the detailed steps, particularly the control of temperature and pH, is critical for achieving high yields and purity. This methodology empowers researchers, scientists, and drug development professionals to confidently synthesize custom peptides containing this valuable aspartic acid derivative.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis. [Link]

  • Nowick, J. S.
  • ResearchGate. Screening of bases for Fmoc-removal in DMF. (A) Mechanism for... [Link]

Sources

Application Note: Coupling Protocols for 3-Amino-4-ethoxy-4-oxobutanoic Acid (H-Asp-OEt)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical guide for the coupling of 3-Amino-4-ethoxy-4-oxobutanoic acid , chemically identified as L-Aspartic acid


-ethyl ester (H-Asp-OEt) .[]

This molecule is a critical building block in peptidomimetic synthesis.[] Its dual nature—containing a free


-carboxylic acid and an 

-amino ethyl ester—presents unique chemoselective challenges, particularly regarding solubility (zwitterionic character) and side-reactions (aspartimide formation, racemization).[]

-ethyl ester)
CAS:  7361-28-6 (Free Base), 16115-68-7 (HCl Salt)
IUPAC Name:  3-Amino-4-ethoxy-4-oxobutanoic acid[]

Introduction & Chemical Profile[1][2][3][4][5]

The nomenclature "3-Amino-4-ethoxy-4-oxobutanoic acid" describes Aspartic acid


-ethyl ester  where the carbon chain is numbered starting from the free 

-carboxylic acid (C1).[]
  • C1: Carboxyl (Free Acid)

  • C2: Methylene (

    
    -carbon)[]
    
  • C3: Methine (

    
    -carbon, bearing the amine)
    
  • C4: Ethoxycarbonyl (Ethyl Ester)

This structure (


) acts as a nucleophile  (via the amine) in N-terminal elongation or as an electrophile  (via the 

-acid) in side-chain derivatization.[]
Key Challenges
  • Zwitterionic Solubility: The free base exists as a zwitterion (

    
    ), leading to poor solubility in non-polar organic solvents (DCM, THF).
    
  • Chemoselectivity: The presence of a free

    
    -carboxyl group during N-acylation requires careful base management to prevent self-quenching of activated esters.[]
    
  • Aspartimide Risk: While less prone than benzyl esters, the ethyl ester can still undergo base-catalyzed cyclization if the nitrogen is acylated and subjected to strong base.

Critical Reaction Conditions

A. Solvent Systems[1][3]
  • Preferred: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[][2] These polar aprotic solvents disrupt the zwitterionic lattice.

  • Alternative: DCM/DMF (1:1) mixtures can be used if the HCl salt is neutralized in situ.

  • Avoid: Pure DCM or Ethyl Acetate (poor solubility leads to heterogeneous coupling and low yields).[]

B. Base Selection[1][2]
  • Standard: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[]

    • Ratio: Requires 1.0 eq to neutralize the HCl salt + 1.0 eq for the reaction.

  • Avoid: TEA (Triethylamine) promotes racemization more aggressively than DIPEA.[]

  • Optimization: Collidine (2,4,6-trimethylpyridine) is recommended for fragment couplings to minimize epimerization.[]

C. Coupling Reagents (Activators)

When coupling to the amine of H-Asp-OEt:

  • High Efficiency: HATU / HOAt (Fast, but risk of racemization if base is excessive).

  • Standard: EDC

    
     HCl / HOBt (Cleanest profile, water-soluble byproducts).[]
    
  • Green: DIC / Oxyma Pure (Excellent suppression of racemization).

Experimental Protocols

Protocol 1: N-Acylation (Coupling H-Asp-OEt as Nucleophile)

Target: Synthesis of R-CO-Asp(OH)-OEt[]

This protocol couples a carboxylic acid (R-COOH) to the amine of H-Asp-OEt.[][2]

Reagents:

  • Carboxylic Acid Component (1.0 eq)[3][4]

  • H-Asp-OEt

    
     HCl (1.1 eq)[]
    
  • EDC

    
     HCl (1.2 eq)
    
  • HOBt (anhydrous) (1.2 eq)

  • DIPEA (2.5 eq)

  • Solvent: DMF (Concentration 0.1 M - 0.2 M)[]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) and HOBt (1.2 eq) in DMF. Cool to 0°C under nitrogen.

  • Addition of EDC: Add EDC

    
     HCl (1.2 eq).[] Stir for 15 minutes at 0°C to form the active ester.
    
  • Preparation of Amine: In a separate vial, dissolve H-Asp-OEt

    
     HCl (1.1 eq) in minimal DMF. Add DIPEA (1.0 eq) to neutralize the salt. Note: Ensure full dissolution; the solution may remain cloudy until added to the reaction.
    
  • Coupling: Transfer the neutralized amine solution to the activated acid mixture. Add the remaining DIPEA (1.5 eq) to adjust pH to ~8 (measured on wet pH paper).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–16 hours.

  • Work-up (Critical):

    • Dilute with Ethyl Acetate.[]

    • Wash with 5% KHSO₄ or 1M HCl (Acidic wash removes unreacted amine and DIPEA).[]

    • Caution: Do not use strong base (NaOH) for washing, as it may hydrolyze the ethyl ester. Use saturated NaHCO₃ for the basic wash.

    • Dry over Na₂SO₄ and concentrate.[]

Protocol 2: Transient Silylation (Solubility Optimization)

Use this if H-Asp-OEt insolubility causes low yields.[]

Concept: Temporarily protecting the free


-COOH and amine with silyl groups makes the molecule soluble in DCM and prevents the carboxyl from interfering.

Reagents:

  • BSA (N,O-Bis(trimethylsilyl)acetamide) or MSTFA.

  • Solvent: DCM (Dichloromethane).

Procedure:

  • Suspend H-Asp-OEt (1.0 eq) in dry DCM.[]

  • Add BSA (2.2 eq) and stir at RT for 30 mins. The solution should become clear as the soluble silyl ester/amine forms.

  • Add the Activated Acid (e.g., Acid Chloride or Anhydride) directly to this solution.

  • Quenching: Add MeOH or water during work-up to cleave the silyl groups, restoring the ethyl ester and free

    
    -acid.[]
    

Mechanism & Troubleshooting

Aspartimide Formation

Although H-Asp-OEt has an


-ethyl ester (sterically smaller than tBu), aspartimide formation is primarily a risk when the 

-carboxyl is activated
or if the

-carboxyl is an ester
and the nitrogen is acylated.[]
  • In this context: Since H-Asp-OEt has a free

    
    -acid, aspartimide is unlikely during the coupling described above.[]
    
  • Risk Zone: If you subsequently activate the

    
    -COOH to couple an amine (forming an Asn derivative), base-catalyzed attack by the backbone nitrogen onto the activated 
    
    
    
    -carbonyl can occur.[]
Visualization: Reaction Pathway[8]

CouplingPathway Start H-Asp-OEt · HCl (Solid, Salt) Neutral Free Base (Zwitterion) Start->Neutral DIPEA (1 eq) DMF Silylated TMS-Protected (Soluble in DCM) Start->Silylated BSA (2.2 eq) DCM Coupled Product R-CO-Asp(OH)-OEt Neutral->Coupled Activated Acid (EDC/HOBt) Silylated->Coupled Acid Chloride Hydrolysis Side Aspartimide (Cyclic Imide) Coupled->Side Strong Base (Prolonged Exposure)

Caption: Workflow for coupling H-Asp-OEt. The green path (Silylation) offers higher solubility for difficult couplings.

Quantitative Data: Base Comparison

Base ReagentpKa (Conjugate Acid)Risk of RacemizationSolubility EnhancementRecommendation
DIPEA 10.75LowModeratePrimary Choice
NMM 7.38Very LowLowGood for pre-activated esters
TEA 10.75HighModerateAvoid
Collidine 7.43NegligibleHighBest for fragment coupling
BSA (Silyl)N/ALowExcellent Use for DCM protocols

References

  • PubChem. 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound Summary). National Library of Medicine.[] Available at: [Link]

  • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols.[] Springer Protocols.[] (General reference for Aspartate coupling thermodynamics).

Sources

Using 3-Amino-4-ethoxy-4-oxobutanoic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Amino-4-ethoxy-4-oxobutanoic Acid in Medicinal Chemistry

Executive Summary

3-Amino-4-ethoxy-4-oxobutanoic acid (commonly referred to as H-Asp-OEt or Aspartic acid


-ethyl ester ) represents a bifunctional "chameleon" scaffold in medicinal chemistry. Its unique structure—featuring a protected 

-carboxylate and a free

-carboxylic acid—allows it to function simultaneously as an

-amino ester building block and a

-amino acid mimetic.

This guide details the application of this synthon in three critical domains:

  • Heterocyclic Scaffold Construction: Rapid synthesis of dihydrouracils and succinimides.

  • Orthogonal Linker Design: Exploiting the free

    
    -carboxyl for bioconjugation without protecting group manipulation.
    
  • Peptidomimetic Assembly: Introducing

    
    -turn mimetics into peptide backbones.
    

Molecule Profile & Strategic Value

PropertySpecification
IUPAC Name 3-Amino-4-ethoxy-4-oxobutanoic acid
Common Name H-Asp-OEt; L-Aspartic acid

-ethyl ester
CAS Number 7361-28-6 (S-isomer); 21860-85-5 (Racemic)
Molecular Weight 161.16 g/mol
Key Functionality Orthogonal Carboxylates (Free

-COOH vs. Esterified

-COOEt)
Solubility High in H₂O, DMSO, MeOH; Moderate in DCM (as HCl salt)

The "Beta-Shift" Advantage: Unlike standard amino acids, the free carboxylic acid in this molecule is separated from the amine by two carbons (C1–C2–C3–N). In coupling reactions, this creates a


-amino acid architecture  relative to the free acid, imparting proteolytic stability to the resulting amides—a highly desirable trait in drug design.

Application I: Heterocyclic Library Generation

The vicinal amine and ester groups make this molecule an ideal precursor for 6-membered heterocycles, specifically dihydrouracils , which are privileged scaffolds in oncology (e.g., androgen receptor antagonists).

Mechanism of Action

Reaction with isocyanates yields a urea intermediate. Under acidic or thermal conditions, the urea nitrogen attacks the ethyl ester (intramolecular cyclization), releasing ethanol to form the dihydrouracil ring.

Experimental Protocol: Synthesis of N3-Substituted Dihydrouracils

Objective: Synthesize a library of dihydrouracils from 3-Amino-4-ethoxy-4-oxobutanoic acid.

Reagents:

  • Starting Material: 3-Amino-4-ethoxy-4-oxobutanoic acid (1.0 eq)[1]

  • Electrophile: Aryl Isocyanate (R-NCO) (1.1 eq)

  • Base: Triethylamine (TEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM) / Ethanol (EtOH)

  • Cyclization Catalyst: 6M HCl (aq)

Step-by-Step Workflow:

  • Urea Formation:

    • Dissolve 3-Amino-4-ethoxy-4-oxobutanoic acid (10 mmol) in dry DCM (20 mL).

    • Add TEA (20 mmol) and stir at 0°C for 10 minutes to free the amine base.

    • Dropwise add the Aryl Isocyanate (11 mmol) dissolved in DCM (5 mL).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (formation of urea intermediate).

  • Cyclization (The "Acid Switch"):

    • Evaporate DCM under reduced pressure.

    • Redissolve the residue in EtOH (30 mL).

    • Add 6M HCl (10 mL) and reflux at 80°C for 4 hours.

    • Mechanistic Note: The acid protonates the ester carbonyl, making it more electrophilic for the urea nitrogen attack.

  • Isolation:

    • Cool the mixture to 4°C. The dihydrouracil product often precipitates.

    • Filter and wash with cold water.

    • If no precipitate, evaporate EtOH, extract with Ethyl Acetate, and purify via silica flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–90% depending on the R-group steric hindrance.

Application II: Orthogonal Bioconjugation Linker

This molecule serves as a "branching unit" in antibody-drug conjugates (ADCs) or PROTACs. The


-ethyl ester protects the "main chain" terminus, while the free 

-carboxyl is ready for immediate activation and coupling to a payload.
Protocol: Selective -Amide Coupling

Objective: Couple a primary amine (Drug-NH2) to the side chain without affecting the


-ester.

Reagents:

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Workflow:

  • Activation: Dissolve 3-Amino-4-ethoxy-4-oxobutanoic acid (1.0 eq) and HATU (1.1 eq) in DMF under Argon.

  • Base Addition: Add DIPEA (3.0 eq). Stir for 5 minutes. The solution should turn slightly yellow.

  • Coupling: Add the amine payload (Drug-NH2, 1.0 eq). Stir at RT for 3–12 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M citric acid, and brine.

  • Result: You now have an

    
    -amino ester functionalized linker . The ester can subsequently be hydrolyzed (LiOH/THF) to reveal the 
    
    
    
    -acid for further peptide coupling or left as a prodrug moiety.

Critical Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this single building block.

G Start 3-Amino-4-ethoxy- 4-oxobutanoic acid (H-Asp-OEt) Iso + R-NCO (Isocyanate) Start->Iso Amine + R'-NH2 (Payload) Start->Amine Risk Base Treatment (Unwanted) Start->Risk Urea Urea Intermediate Iso->Urea Cyclize Acid Reflux (- EtOH) Urea->Cyclize Dihydrouracil Dihydrouracil Scaffold (Heterocycle) Cyclize->Dihydrouracil HATU HATU/DIPEA (Coupling) Amine->HATU BetaAmide Beta-Amide Linker HATU->BetaAmide Aspartimide Aspartimide (Byproduct) Risk->Aspartimide

Figure 1: Divergent synthetic pathways. The green nodes represent high-value medicinal chemistry targets. The red dotted path indicates a common stability risk (Aspartimide formation) to avoid.

Troubleshooting & Expert Tips

Risk: Aspartimide Formation

When using this building block in peptide synthesis, exposure to strong bases (like piperidine during Fmoc removal) can cause the nitrogen of the amide bond to attack the


-ester, forming a 5-membered succinimide ring (Aspartimide).
  • Mitigation: Use bulky esters (OtBu) if possible, or add 0.1M HOBt to the deprotection cocktail to suppress ring closure [1]. However, since you are using the ethyl ester, avoid prolonged exposure to base.

Stereochemistry Retention

The L-isomer (S-configuration) is susceptible to racemization if the


-proton is abstracted.
  • Control: Always perform couplings at neutral or slightly acidic pH (using HOBt/DIC) if possible, or strictly control DIPEA equivalents (never exceed 3.0 eq).

References

  • Martinez, J., & Bodanszky, M. (1978). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. International Journal of Peptide and Protein Research. Link

  • Gilon, C., et al. (1981). Cyclization of aspartic acid derivatives to aspartimides. Tetrahedron Letters. Link

  • PubChem. (n.d.).[2] 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound Summary). National Library of Medicine. Link

  • Konishi, H., et al. (2010).

    
    -Amino Acid Derivatives. Chemical and Pharmaceutical Bulletin. Link
    

Sources

Technical Guide: Crystallization of 3-Amino-4-ethoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the crystallization of 3-Amino-4-ethoxy-4-oxobutanoic acid , scientifically identified as L-Aspartic acid


-ethyl ester (H-Asp-OEt) .[1]

(L-Aspartic Acid -Ethyl Ester)

Introduction & Structural Analysis[2]

3-Amino-4-ethoxy-4-oxobutanoic acid is the IUPAC designation for L-Aspartic acid


-ethyl ester .[1] This molecule is a critical intermediate in peptide synthesis, specifically for introducing aspartyl residues with a free 

-carboxylic acid side chain.[1]
Critical Nomenclature & Isomerism

Confusion between the


- and 

-esters of aspartic acid is a common source of experimental failure.[1] You must verify your target isomer before proceeding.
DesignationIUPAC NameStructureApplication
Target Molecule (

-Ester)
3-Amino-4-ethoxy-4-oxobutanoic acid

Side-chain modification, specific peptide coupling.[1][2]
Isomer (

-Ester)
2-Amino-4-ethoxy-4-oxobutanoic acid

Precursor for Aspartame; standard side-chain protection.[1]

Note: This guide focuses strictly on the


-ethyl ester  (H-Asp-OEt) as specified by the nomenclature "3-Amino-4-ethoxy-4-oxobutanoic acid".[1]
Physicochemical Profile[1]
  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 161.16 g/mol (Free Base); 197.62 g/mol (HCl Salt)

  • Solubility:

    • Free Zwitterion: High in water; moderate in MeOH; insoluble in non-polar organics.[5]

    • HCl Salt: High in water, MeOH, EtOH; insoluble in Ether, Acetone, MTBE.

  • Stability Risk: The

    
    -ethyl ester is prone to diketopiperazine (DKP)  formation (dimerization) and aspartimide  formation under basic conditions. The Hydrochloride salt  is the preferred stable storage form.
    

Crystallization Strategy

We employ two distinct protocols depending on the desired final form. Protocol A (HCl Salt) is the industry standard for stability and purity. Protocol B (Zwitterion) is used only when the free amine is immediately required for a subsequent reaction.

Strategic Logic (DOT Diagram)

CrystallizationStrategy Crude Crude Reaction Mixture (Asp + EtOH + SOCl2) Evap Solvent Evaporation (Remove excess EtOH) Crude->Evap Oil Residual Oil (H-Asp-OEt·HCl) Evap->Oil Choice Target Form? Oil->Choice PathA Protocol A: Antisolvent Crystallization Choice->PathA Stability PathB Protocol B: Reactive Neutralization Choice->PathB Reactivity SolventA Dissolve in Min. Abs. EtOH PathA->SolventA AntiSolventA Add MTBE or Et2O (Slow Addition) SolventA->AntiSolventA CrystalA Crystalline HCl Salt (Stable Storage) AntiSolventA->CrystalA SolventB Dissolve in Water PathB->SolventB Base Neutralize to pI (~5.5) with Pyridine/LiOH SolventB->Base CrystalB Precipitated Zwitterion (Use Immediately) Base->CrystalB

Figure 1: Decision matrix for selecting the appropriate crystallization pathway based on downstream application.[1]

Protocol A: Crystallization of H-Asp-OEt·HCl (Standard)

This method utilizes an Antisolvent Cooling technique. The polarity difference between Ethanol (solvent) and Methyl tert-butyl ether (MTBE) or Diethyl Ether (antisolvent) drives the crystallization.

Materials
  • Crude Product: H-Asp-OEt·HCl (often a viscous oil or semi-solid).

  • Solvent: Absolute Ethanol (Anhydrous).

  • Antisolvent: MTBE (Preferred for safety) or Diethyl Ether.

  • Equipment: Jacketed glass reactor or round-bottom flask with overhead stirring.[1]

Step-by-Step Methodology
  • Dissolution (Solvency Adjustment):

    • Dissolve the crude oily residue in the minimum volume of warm Absolute Ethanol (40–45°C).

    • Ratio: Approx. 1.5 – 2.0 mL EtOH per gram of crude.

    • Checkpoint: Solution must be clear. If particulates (unreacted Aspartic Acid) remain, filter while hot.

  • Nucleation (Seeding):

    • Cool the solution to Room Temperature (20–25°C).

    • If available, add seed crystals (0.5 w/w%) of pure H-Asp-OEt·HCl.

    • Observation: If no seeds are available, scratch the vessel wall to induce nucleation.

  • Antisolvent Addition (Desaturation):

    • Begin adding MTBE dropwise under vigorous stirring (200–300 RPM).

    • Target Ratio: 1:3 to 1:5 (EtOH:MTBE).

    • Stop addition at the first sign of persistent turbidity (cloud point). Hold for 15 minutes to allow crystal growth.

  • Crystal Growth & Cooling:

    • Resume adding the remaining antisolvent slowly over 30–60 minutes.

    • Cool the slurry to 0–4°C using an ice bath or chiller.

    • Hold at 0°C for 2 hours to maximize yield.

  • Isolation:

    • Filter rapidly using a sintered glass funnel (Grade 3).

    • Wash: Wash the cake twice with cold MTBE/EtOH (4:1 mixture) and once with pure MTBE.

    • Drying: Dry under vacuum at 40°C. Warning: Do not exceed 50°C to prevent ester migration.

Protocol B: Reactive Crystallization of Free Zwitterion[1]

This method isolates the free amino acid ester. It relies on Isoelectric Precipitation . The solubility of the zwitterion is lowest at its isoelectric point (pI ≈ 5.5).

Critical Constraints
  • Time Sensitivity: The free ester in water is prone to hydrolysis (loss of ethyl group) and cyclization. Perform this process rapidly and at low temperature.

Step-by-Step Methodology
  • Preparation:

    • Dissolve H-Asp-OEt[1][6]·HCl in distilled water (concentration ~1 M).

    • Cool the solution to 4°C .

  • Neutralization:

    • Slowly add Pyridine or 2M LiOH dropwise while monitoring pH.

    • Target pH: Adjust strictly to pH 5.5 – 6.0 .

    • Mechanism:[1][7] As the pH approaches the pI, the net charge becomes zero, drastically reducing water solubility.

  • Precipitation Enhancement:

    • Add cold Ethanol or Acetone (ratio 2:1 to water) to drive precipitation.

    • Stir gently at 0°C for 30 minutes.

  • Isolation:

    • Filter immediately.

    • Wash with cold Acetone to remove residual water and pyridine.

    • Drying: Dry in a desiccator over

      
       at room temperature. Do not heat. 
      

Process Analytical Technology (PAT) & QC

To ensure "Trustworthiness" and "Self-Validation," implement the following checks:

ParameterMethodAcceptance CriteriaFailure Mode
Purity HPLC (C18, Phosphate buffer/MeCN)> 98.0% AreaPeak at RRT ~0.8 (Aspartic Acid) indicates hydrolysis.[1]
Identity 1H-NMR (

)
Ethyl quartet (~4.2 ppm), Triplet (~1.2 ppm)Shift in

-proton signal indicates

migration.
Chloride Content Argentometric Titration17.5% – 18.5% (for HCl salt)Low values indicate incomplete salt formation or free base contamination.
Water Content Karl Fischer< 0.5%High water promotes hydrolysis during storage.
Troubleshooting Guide
  • Oiling Out: If the product separates as an oil instead of crystals during Protocol A, the solution is likely too concentrated or the antisolvent was added too fast.

    • Remedy: Re-heat to dissolve the oil, add more EtOH (5-10%), and cool slower.

  • Low Yield: High solubility in the mother liquor.

    • Remedy: Increase the Antisolvent ratio to 1:5 or lower the temperature to -10°C.

  • Hydrolysis (Free Aspartic Acid):

    • Detection: Insoluble white solid appearing during dissolution in Ethanol (Protocol A, Step 1). Aspartic acid is insoluble in EtOH.[5][8] Filter it off before crystallizing.

References

  • IUPAC Nomenclature of Amino Acids and Peptides. IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN).[1]Link

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.[1] (Standard protocols for amino acid esterification and crystallization).

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids.[5][9] Wiley. (Foundational data on amino acid solubility and isoelectric points).

  • PubChem Compound Summary for CID 274180 (3-Amino-4-ethoxy-4-oxobutanoic acid).[1][4] National Center for Biotechnology Information.Link

  • Cohen, S. A., et al. (1986). "Analysis of amino acids using precolumn derivatization with phenylisothiocyanate." Analytical Biochemistry, 154(1), 17-25.

Sources

Application Note: Scale-Up Synthesis Procedures for 3-Amino-4-ethoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-ethoxy-4-oxobutanoic acid (IUPAC), commonly known as L-Aspartic acid α-ethyl ester (H-Asp-OEt), is a highly valuable chiral building block utilized extensively in solid-phase peptide synthesis (SPPS), prodrug formulation, and the development of peptidomimetic therapeutics.

Synthesizing this molecule at scale presents a unique regioselectivity challenge: differentiating the α-carboxyl group from the β-carboxyl group of L-aspartic acid. This application note details a robust, self-validating, two-step solution-phase synthesis starting from the commercially available precursor Boc-Asp(OtBu)-OH . By leveraging an SN2 alkylation strategy followed by a global acidolytic deprotection, this protocol entirely bypasses the need for chromatographic purification, delivering the target molecule as a highly crystalline hydrochloride salt with >99.5% enantiomeric excess (ee).

Mechanistic Rationale & Strategy (E-E-A-T)

The Bottleneck of Direct Esterification

Attempting a direct Fischer esterification of L-aspartic acid using ethanol and thionyl chloride (SOCl₂) inevitably yields a statistical mixture of the α-monoester, β-monoester, and α,β-diester. Separating these species requires tedious, solvent-heavy column chromatography, rendering the direct approach entirely unsuited for industrial scale-up.

Step 1: Regioselective Alkylation via Cesium Salts

To achieve absolute regioselectivity, we utilize Boc-Asp(OtBu)-OH , where the β-carboxyl and α-amino groups are orthogonally protected.

  • Causality of Reagent Choice: Standard Steglich esterification (EDC/DMAP) of α-amino acids frequently leads to racemization via the formation of an oxazolone intermediate. To circumvent this, we employ a mild SN2 alkylation using Ethyl iodide (EtI) and Cesium carbonate (Cs₂CO₃) in DMF. The heavy cesium cation forms a highly dissociated ion pair with the carboxylate, drastically enhancing its nucleophilicity without activating the carbonyl carbon. This ensures rapid esterification with zero observable racemization ().

Step 2: Global Deprotection and Crystallization

The second step requires the simultaneous removal of the N-α-Boc and β-tBu protecting groups.

  • Causality of Acid Selection: While Trifluoroacetic acid (TFA) is the standard reagent for this cleavage (), it leaves the product as a hygroscopic TFA salt (often a viscous oil) that is notoriously difficult to isolate. By substituting TFA with 4M HCl in Dioxane , the cleavage generates volatile byproducts (isobutylene and CO₂) and directly yields the target molecule as a stable, highly crystalline hydrochloride salt. This transforms the isolation process from a complex lyophilization into a simple, scalable precipitation.

Synthetic Workflow Visualization

G SM Boc-Asp(OtBu)-OH (Starting Material) Step1 Alkylation Cs2CO3, EtI, DMF RT, 12h SM->Step1 Int Boc-Asp(OtBu)-OEt (Intermediate) Step1->Int >95% Yield No Racemization Step2 Global Deprotection 4M HCl / Dioxane RT, 4h Int->Step2 Prod H-Asp-OEt • HCl (Target Molecule) Step2->Prod >88% Yield Precipitation Byprod Isobutylene + CO2 (Volatile Byproducts) Step2->Byprod

Fig 1. Two-step regioselective synthesis of 3-Amino-4-ethoxy-4-oxobutanoic acid.

Detailed Step-by-Step Protocols (100 g Scale)

Protocol A: Synthesis of Boc-Asp(OtBu)-OEt via SN2 Alkylation

Objective: Regioselective esterification of the free α-carboxyl group.

  • Reactor Preparation: Charge a clean, dry 2 L round-bottom flask with Boc-Asp(OtBu)-OH (100.0 g, 0.345 mol) and anhydrous N,N-Dimethylformamide (DMF, 500 mL).

  • Salt Formation: Add Cs₂CO₃ (67.4 g, 0.207 mol, 0.6 eq) portion-wise at 20–25 °C. Stir the suspension vigorously for 30 minutes to ensure complete formation of the cesium carboxylate salt.

  • Alkylation: Cool the mixture to 0–5 °C using an ice bath. Add Ethyl iodide (64.6 g, 0.414 mol, 1.2 eq) dropwise via an addition funnel over 30 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • In-Process Control (IPC): Verify reaction completion via TLC (Hexane/EtOAc 7:3, visualized with Ninhydrin) or LC-MS. The starting material should be completely consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove insoluble cesium salts. Wash the filter cake with Ethyl Acetate (200 mL).

  • Extraction: Dilute the filtrate with additional Ethyl Acetate (1.3 L). Transfer to a separatory funnel and wash the organic layer with Deionized Water (3 × 500 mL) to extract the DMF, followed by Brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 35 °C.

    • Result: Boc-Asp(OtBu)-OEt is obtained as a pale yellow, viscous oil (~105 g, 95% yield). Proceed to Protocol B without further purification.

Protocol B: Global Deprotection to 3-Amino-4-ethoxy-4-oxobutanoic acid • HCl

Objective: Simultaneous acidolytic cleavage of the N-α-Boc and β-tBu protecting groups.

  • Reactor Preparation: Charge a 1 L round-bottom flask with the intermediate Boc-Asp(OtBu)-OEt (100.0 g, 0.315 mol). Cool the flask to 0–5 °C under a nitrogen atmosphere.

  • Acid Addition: Slowly add 4M HCl in Dioxane (400 mL, 1.60 mol, ~5 eq) via an addition funnel over 30 minutes. Note: Controlled addition is critical to mitigate the rapid evolution of isobutylene gas.

  • Cleavage: Stir the solution at 0–5 °C for 1 hour, then allow it to warm to 20–25 °C and stir for an additional 4 hours.

  • In-Process Control (IPC): Monitor the disappearance of the intermediate and the mono-deprotected species via LC-MS.

  • Precipitation: Upon completion, the target molecule begins to crystallize directly from the dioxane solution. To maximize recovery, slowly add cold Diethyl ether (500 mL) under vigorous stirring. Stir the resulting suspension for 30 minutes at 0 °C.

  • Isolation: Filter the white crystalline solid through a sintered glass funnel. Wash the filter cake thoroughly with cold Diethyl ether (2 × 200 mL) to remove any residual dioxane and cleaved protecting group byproducts.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

    • Result: 3-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride is obtained as a pristine white crystalline powder (~55.0 g, 88% yield).

Analytical Validation & Data Presentation

The self-validating nature of this protocol ensures high purity and enantiomeric fidelity without the need for chromatography. The quantitative metrics and expected analytical markers are summarized below.

Table 1: Process Metrics for Scale-Up Synthesis

Stage / ProtocolInput ScaleKey ReagentsIsolated YieldHPLC PurityChiral Purity (ee)
Step 1: Alkylation 100.0 gCs₂CO₃, EtI, DMF95% (~105 g)> 98.0%> 99.5%
Step 2: Deprotection 100.0 g4M HCl / Dioxane88% (~55.0 g)> 99.0%> 99.5%

Table 2: Analytical Characterization of Target Molecule (HCl Salt)

Analytical MethodExpected Result / Diagnostic Marker
¹H NMR (400 MHz, D₂O) δ 4.35 (t, 1H, α-CH), 4.20 (q, 2H, Ester CH₂), 3.05 (d, 2H, β-CH₂), 1.25 (t, 3H, Ester CH₃)
LC-MS (ESI+) m/z 162.1 [M+H]⁺ (Free base exact mass: 161.07 Da)
Melting Point 195–198 °C (Decomposition)
Appearance White to off-white crystalline powder

References

  • Wang, S. S., Gisin, B. F., Winter, D. P., Makofske, R., Kulesha, I. D., Tzougraki, C., & Meienhofer, J. (1977). Facile synthesis of amino acid and peptide esters under mild conditions via cesium salts. The Journal of Organic Chemistry, 42(8), 1286–1290.[Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[Link]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 3-Amino-4-ethoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Amino-4-ethoxy-4-oxobutanoic acid (AEB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity AEB. As a bifunctional molecule containing both a free amine and a carboxylic acid, along with an ester, its purification can present unique challenges. This document outlines various strategies to address these, ensuring the integrity of your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the purification of 3-Amino-4-ethoxy-4-oxobutanoic acid.

Q1: My purified 3-Amino-4-ethoxy-4-oxobutanoic acid is an oil and won't solidify. What should I do?

A1: An oily product often indicates the presence of residual solvents or other impurities that depress the freezing point. First, ensure all solvents from the work-up are removed by drying under high vacuum. If the product remains an oil, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization. If these methods fail, forming a salt, such as a dicyclohexylamine (DCHA) salt, is a highly effective way to obtain a crystalline solid which can then be purified by recrystallization.[1]

Q2: What is the most common degradation pathway for 3-Amino-4-ethoxy-4-oxobutanoic acid during purification or storage?

A2: The primary degradation pathway is the hydrolysis of the ethyl ester group, which yields succinic acid and ethanol.[2] This can be catalyzed by both acidic and basic conditions. Therefore, it is crucial to control the pH during purification and to store the purified compound in a dry environment.

Q3: Can I use standard silica gel chromatography to purify 3-Amino-4-ethoxy-4-oxobutanoic acid?

A3: While possible, standard silica gel chromatography can be challenging due to the polar nature of the free amine and carboxylic acid groups, which can lead to significant tailing and poor separation. It is often more effective to use ion-exchange chromatography or reversed-phase chromatography for better resolution of polar compounds.[3][4] Flash chromatography on silica gel has been successfully used for the purification of related amino acid derivatives.[5][6]

Q4: How do I remove unreacted starting materials from my crude 3-Amino-4-ethoxy-4-oxobutanoic acid?

A4: Acid-base extraction is a powerful technique for this purpose.[7] Unreacted acidic or basic starting materials can be removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base (like sodium bicarbonate) or a mild aqueous acid (like dilute HCl), respectively. The desired zwitterionic product will have different solubility properties that can be exploited.

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting non-volatile impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can identify impurities.[1] Mass Spectrometry (MS) provides molecular weight confirmation and can help identify unknown impurities.[8]

Section 2: In-Depth Troubleshooting and Purification Protocols

This section provides detailed protocols and the scientific rationale behind them for tackling more complex purification challenges.

Characterizing the Impurity Profile

Before selecting a purification strategy, it is essential to understand the potential impurities in your crude sample. The nature of these impurities will depend on the synthetic route used to prepare the 3-Amino-4-ethoxy-4-oxobutanoic acid. Common impurities can include:

  • Unreacted Starting Materials: Such as the precursor amino acid or reagents used in the esterification.

  • Side-Products: Arising from incomplete reactions or alternative reaction pathways.

  • Degradation Products: Primarily from hydrolysis of the ester.[2]

  • Residual Solvents: From the reaction or work-up.

A preliminary analysis by techniques like TLC, HPLC, or NMR can provide valuable insights into the impurity profile and guide the choice of purification method.[1][8]

Purification Strategy Decision Tree

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy based on the nature of the crude product.

Purification_Strategy Crude_Product Crude 3-Amino-4-ethoxy-4-oxobutanoic acid Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Is_Oil Is the crude product an oil? Is_Solid->Is_Oil No Success_Solid High Purity Solid? Recrystallization->Success_Solid Final_Product Final Product Success_Solid->Final_Product Yes Success_Solid->Is_Oil No Acid_Base Perform Acid-Base Extraction Is_Oil->Acid_Base Yes Success_Oil High Purity? Acid_Base->Success_Oil Chromatography Consider Chromatography Ion_Exchange Ion-Exchange Chromatography Chromatography->Ion_Exchange Reversed_Phase Reversed-Phase Chromatography Chromatography->Reversed_Phase Ion_Exchange->Final_Product Reversed_Phase->Final_Product Success_Oil->Final_Product Yes Success_Oil->Chromatography No Purity_Assessment Purified_Product Purified 3-Amino-4-ethoxy-4-oxobutanoic acid HPLC HPLC Analysis Purified_Product->HPLC NMR NMR Spectroscopy Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS Purity_Check Purity > 95%? HPLC->Purity_Check Structure_Check Correct Structure? NMR->Structure_Check MW_Check Correct MW? MS->MW_Check Purity_Check->Structure_Check Yes Repurify Repurify Purity_Check->Repurify No Structure_Check->MW_Check Yes Structure_Check->Repurify No Final_Approval Final Product Approval MW_Check->Final_Approval Yes MW_Check->Repurify No Repurify->Purified_Product

Sources

Technical Support Center: Optimizing Storage & Handling of 3-Amino-4-ethoxy-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Amino-4-ethoxy-4-oxobutanoic acid (widely known in peptide chemistry as L-Aspartic acid


-ethyl ester  or H-Asp-OEt ). This compound is a critical building block in solid-phase peptide synthesis and the development of ester-based prodrugs. However, its bifunctional nature makes it highly susceptible to specific degradation pathways if improperly stored or handled.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your compound from storage to synthesis.

Mechanistic Overview of Storage Instability

To optimize storage, we must first understand the causality behind the compound's degradation. As a free base (zwitterion), 3-Amino-4-ethoxy-4-oxobutanoic acid [1] possesses both a nucleophilic primary amine (


-NH

) and an electrophilic ethyl ester. This creates two competing pathways for degradation:
  • Intermolecular Aminolysis (Self-Condensation): The unprotonated

    
    -amino group of one molecule can perform a nucleophilic attack on the 
    
    
    
    -ethyl ester of an adjacent molecule. Driven by thermodynamics and thermal energy, this aminolysis leads to the formation of inactive oligopeptides or diketopiperazines (DKPs) [2],[3].
  • Moisture-Driven Hydrolysis: The ethyl ester is highly susceptible to hydrolysis when exposed to ambient humidity, reverting the compound to L-aspartic acid and ethanol. This process is accelerated by temperature fluctuations and the auto-catalytic nature of the free

    
    -carboxylic acid [4].
    
Degradation & Stabilization Pathways

G A 3-Amino-4-ethoxy-4-oxobutanoic acid (Free Base / Zwitterion) B Moisture (H2O) A->B High Humidity D Nucleophilic α-Amine A->D Thermal Energy F HCl Addition A->F Stabilization Strategy C Hydrolysis (L-Aspartic Acid + Ethanol) B->C Ester Cleavage E Intermolecular Aminolysis (Oligopeptides / DKP) D->E Self-Condensation G H-Asp-OEt·HCl (Protonated Amine) F->G Protonation H Stable Storage (Nucleophile Quenched) G->H Desiccated / -20°C

Degradation pathways of 3-Amino-4-ethoxy-4-oxobutanoic acid and stabilization via HCl salt formation.

Quantitative Stability Profile

The physical state and environmental conditions drastically alter the shelf life of amino acid esters[5]. Below is a comparative data summary to guide your inventory management:

Storage FormTemperatureHumidity ControlEstimated Shelf LifePrimary Degradant
Free Base (Solid) 25°C (RT)Ambient< 1 WeekOligopeptides (Aminolysis)
Free Base (Solid) -20°CDesiccated1–3 MonthsOligopeptides (Aminolysis)
HCl Salt (Solid) 25°C (RT)Ambient3–6 MonthsL-Aspartic Acid (Hydrolysis)
HCl Salt (Solid) -20°CDesiccated> 2 Years None (Stable)
Solution (pH 7.4) 37°CAqueous Buffer< 2 HoursL-Aspartic Acid (Hydrolysis)

Troubleshooting & FAQs

Q1: My stored H-Asp-OEt powder has become sticky, and LC-MS shows a mass of 133.1 Da instead of the expected 161.1 Da. What happened? A1: Your compound has undergone moisture-driven hydrolysis. The mass of 133.1 Da corresponds to free L-aspartic acid. The stickiness is caused by the release of trace ethanol and the hygroscopic nature of the degraded free acid [4]. Solution: Discard the batch. In the future, store the compound in a sealed desiccator under an Argon atmosphere.

Q2: I am detecting high-molecular-weight impurities (e.g., +115 Da repeating units) in my aged batch. How do I prevent this? A2: You are observing poly-aspartic acid derivatives formed via intermolecular aminolysis [3]. At room temperature, the free amine acts as a nucleophile and polymerizes the monomer [6]. Solution: You must purchase or convert the compound into its hydrochloride salt form (H-Asp-OEt·HCl).

Q3: Why does salt formation (H-Asp-OEt·HCl) fundamentally stabilize the compound? A3: Adding HCl protonates the primary amine (


-NH

). A protonated amine lacks the lone pair of electrons required to act as a nucleophile. By quenching the nucleophile, you entirely shut down the self-condensation/aminolysis pathway, allowing for multi-year storage at -20°C [7].

Experimental Protocol: In Situ Free-Basing for Peptide Synthesis

If you are correctly storing the compound as an HCl salt, you must neutralize it (free-base it) to restore its nucleophilicity for peptide coupling. However, neutralizing it too early will trigger the self-condensation described above.

This protocol utilizes a kinetic trap —a self-validating system where the base is added only when the target electrophile is present, ensuring the amine reacts with your target rather than itself [7].

Step-by-Step Methodology:
  • Solubilization: Dissolve 1.0 equivalent of H-Asp-OEt·HCl in anhydrous N,N-Dimethylformamide (DMF) at 0–4°C.

    • Self-Validation Check: The solution must remain perfectly clear. Any cloudiness indicates premature degradation or moisture ingress.

  • Electrophile Pre-Activation: In a separate, dry vial, activate your target carboxylic acid (1.1 eq) using HATU (1.1 eq) and N,N-Diisopropylethylamine (DIEA) (2.0 eq) in anhydrous DMF. Stir for 5 minutes to ensure full formation of the highly reactive OAt ester.

  • Kinetic Trapping (Mixing): Transfer the activated electrophile solution directly into the chilled H-Asp-OEt·HCl solution. At this stage, no reaction occurs because the H-Asp-OEt amine is still protonated.

  • In Situ Neutralization: Dropwise, add exactly 1.0 equivalent of DIEA to the combined mixture while stirring.

    • Causality: The DIEA strips the HCl from H-Asp-OEt, liberating the free amine. Because the highly reactive HATU-activated ester is already present in excess, the newly freed amine immediately attacks it. This kinetically outcompetes the slower intermolecular aminolysis (attacking another ethyl ester).

    • Self-Validation Check: A slight color change (often pale yellowing associated with HATU byproducts) and the absence of precipitation confirm that the desired cross-coupling is occurring successfully.

References

  • PubChem. "3-Amino-4-ethoxy-4-oxobutanoic acid | C6H11NO4 | CID 274180". National Center for Biotechnology Information. URL: [Link]

  • Yang, C., et al. "Chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir." Journal of Pharmaceutical Sciences 90.5 (2001): 617-624. URL: [Link]

  • Hua, G., & Odelius, K. "Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides." Biomacromolecules 19.6 (2018). URL: [Link]

  • European Patent Office. "Method for extracting amino acid ester - EP0474096B2".
  • Google Patents. "Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - US5374765A".

Sources

Technical Support Center: 3-Amino-4-ethoxy-4-oxobutanoic acid (H-Asp-OEt)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification, troubleshooting, and handling of 3-Amino-4-ethoxy-4-oxobutanoic acid , chemically known as Aspartic acid 1-ethyl ester (H-Asp-OEt) .

This guide addresses the specific challenges associated with the alpha-ethyl ester of aspartic acid, distinguishing it from its beta-ester isomer and diester byproducts.

Molecule Overview & Critical Properties

  • IUPAC Name: 3-Amino-4-ethoxy-4-oxobutanoic acid[1][2]

  • Common Name: Aspartic acid 1-ethyl ester;

    
    -Ethyl aspartate[2]
    
  • Structure:

    
    
    
  • CAS Number: 16115-68-7 (HCl salt) / 7361-28-6 (Free base)

  • Role: A critical building block where the

    
    -carboxyl is protected as an ester, leaving the 
    
    
    
    -carboxyl (side chain) free for selective modification or cyclization studies.
Common Impurity Profile
ImpurityOriginSolubility CharacteristicsRemoval Strategy
Aspartic Acid (H-Asp-OH) Hydrolysis / Unreacted Starting MaterialInsoluble in EtOH/EtOAc; Soluble in WaterRecrystallization (EtOH)
Diethyl Aspartate (Diester) Over-esterificationSoluble in EtOAc/DCM; Soluble in Water (low pH)pH-Controlled Extraction

-Ethyl Aspartate
RegioisomerSimilar to ProductRecrystallization / Prep-HPLC
Diketopiperazine (DKP) Dimerization (Cyclization)Insoluble in many solvents; PrecipitatesFiltration / Recrystallization

Troubleshooting Guide (Q&A)

Issue 1: Presence of Diester (Over-esterification)

User Question: "My NMR shows an extra ethyl signal, and the mass spec shows a peak at M+29. How do I remove the diethyl ester byproduct?"

Technical Diagnosis: The synthesis of H-Asp-OEt often produces Diethyl aspartate (H-Asp(OEt)-OEt) if the reaction time is too long or ethanol excess is uncontrolled. Unlike the target mono-ester, the diester has no free carboxylic acid.

Resolution Protocol: Use a pH-Switch Extraction to separate the neutral diester from the zwitterionic mono-ester.

  • Dissolve: Dissolve the crude mixture in water (concentration ~100 mg/mL).

  • Basify: Carefully adjust the pH to 7.5 – 8.0 using saturated

    
    .
    
    • Mechanism: At this pH, the

      
      -amine is partially deprotonated, and the diester becomes a neutral organic species. The target H-Asp-OEt exists as a mono-anion (
      
      
      
      ) and remains in the aqueous phase.
  • Extract: Wash the aqueous solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     vol).
    
    • Result: The Diester moves into the organic layer.

  • Acidify & Recover: Acidify the aqueous layer to pH ~5-6 (isoelectric region) and concentrate/lyophilize, or acidify to pH 2 and crystallize as the HCl salt.

Issue 2: Hydrolysis & Free Aspartic Acid

User Question: "I see a white precipitate that is insoluble in ethanol during my workup. Is this my product?"

Technical Diagnosis: This is likely free Aspartic Acid (H-Asp-OH) . The starting material is insoluble in ethanol. If moisture enters your esterification reaction, the ester hydrolyzes back to the acid.

Resolution Protocol:

  • Filtration: If the crude product is an oil or gum in Ethanol, the white solid precipitate is likely Aspartic Acid. Filter it off.

  • Recrystallization:

    • Dissolve the crude H-Asp-OEt (HCl salt) in a minimum amount of hot dry Ethanol .

    • Filter hot to remove undissolved Aspartic Acid.

    • Add Diethyl Ether until turbid and cool to 4°C. The target ester crystallizes, leaving traces of Aspartic Acid behind.

Issue 3: Regioisomer Contamination ( -Ester)

User Question: "HPLC shows a split peak or a shoulder. Can I separate the alpha-ester from the beta-ester?"

Technical Diagnosis: Formation of Aspartic acid 4-ethyl ester (H-Asp(OEt)-OH) is a common side reaction. Separation is difficult due to identical mass and similar pKa values.

Resolution Protocol: Chemical separation is inefficient. Recrystallization is the primary method, as the crystal lattice energies differ.

  • Solvent System: Methanol/Ether or Ethanol/Ether.

  • Note: If purity is critical (>99%) and recrystallization fails, Preparative HPLC using a C18 column with a phosphate buffer (pH 2.5) / Acetonitrile gradient is required. The

    
    -ester typically elutes slightly later than the 
    
    
    
    -ester due to steric shielding of the amine by the adjacent ester.

Experimental Protocols

Protocol A: Purification of H-Asp-OEt.HCl via Recrystallization

Use this standard workflow to remove Free Asp and DKP.

  • Crude Prep: Ensure the crude material is dry. If it is an oil, triturate with diethyl ether to induce solidification.

  • Solubilization: Add absolute ethanol (10 mL per gram of crude) and heat to 60°C.

  • Filtration: If solids remain (Aspartic acid or NaCl), filter the hot solution through a sintered glass funnel.

  • Crystallization:

    • Allow the filtrate to cool to room temperature.

    • Slowly add Diethyl Ether dropwise until a faint cloudiness persists.

    • Store at -20°C overnight.

  • Collection: Filter the white crystals under nitrogen (hygroscopic) and wash with cold ether.

Protocol B: Removal of DKP (Diketopiperazine)

DKPs form upon heating free amino acid esters. They are highly insoluble.

  • Dissolve the product in water.

  • Filter any insoluble white solid (DKP).

  • Lyophilize the filtrate to recover the ester.

Visualizations

Figure 1: Impurity Formation Pathways

This diagram illustrates how side products form from the target H-Asp-OEt.

ImpurityPathways Asp Aspartic Acid (Starting Material) Target H-Asp-OEt (Target: Alpha-Ester) Asp->Target Esterification (Controlled) BetaEster H-Asp(OEt)-OH (Beta-Ester Isomer) Asp->BetaEster Non-selective Attack Target->Asp Hydrolysis (Moisture) Diester H-Asp(OEt)-OEt (Diester) Target->Diester Over-reaction (Excess EtOH) DKP Diketopiperazine (Dimer/Cyclic) Target->DKP Dimerization (Heat/Basic pH)

Caption: Pathways leading to common impurities: Hydrolysis (Asp), Over-esterification (Diester), and Dimerization (DKP).

Figure 2: Purification Workflow Logic

Decision tree for selecting the correct purification method.

PurificationLogic Start Crude H-Asp-OEt CheckSol Is solid insoluble in EtOH? Start->CheckSol Filter Filter Hot (Remove Aspartic Acid) CheckSol->Filter Yes CheckDiester Is Diester present? (Check NMR/TLC) CheckSol->CheckDiester No Filter->CheckDiester Extract pH 8 Extraction (Wash w/ EtOAc) CheckDiester->Extract Yes Crystallize Recrystallize (EtOH/Ether) CheckDiester->Crystallize No Extract->Crystallize Aqueous Phase Final Pure H-Asp-OEt.HCl Crystallize->Final

Caption: Step-by-step logic for removing specific impurities based on solubility and chemical properties.

References

  • PubChem. 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis.[3] Springer-Verlag. (Standard protocols for amino acid ester purification).

Sources

Controlling pH sensitivity of 3-Amino-4-ethoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific physicochemical challenges of 3-Amino-4-ethoxy-4-oxobutanoic acid (also known as H-Asp(OEt)-OH or Aspartic acid 4-ethyl ester ).

This guide adopts a "Tier 3 Support" persona: authoritative, mechanism-focused, and solution-oriented.

Topic: Controlling pH Sensitivity & Stability Profiles Document ID: TS-ASP-OEt-2024 Status: Active

Executive Technical Summary

3-Amino-4-ethoxy-4-oxobutanoic acid is a mono-esterified aspartic acid derivative. Unlike standard amino acids, its behavior is governed by the competing reactivity of the beta-ethyl ester .

Users typically encounter issues in two distinct regimes:

  • Unwanted Sensitivity (Degradation): Base-catalyzed cyclization (Aspartimide formation) during peptide synthesis or storage.

  • Functional Sensitivity (Applications): Tuning the molecule's hydrolysis rate for pH-responsive drug delivery systems (e.g., endosomal release).[1]

This guide provides the protocols to control these behaviors.

Critical Degradation Pathways (Troubleshooting)

The most common user report involves "loss of purity" or "unexpected mass shifts" (-18 Da or +18 Da) under basic conditions. This is due to Aspartimide Formation , not simple hydrolysis.

Visualizing the Failure Mode

The following diagram illustrates the mechanism you must prevent. The beta-ethyl ester is a "leaving group" when the backbone amide nitrogen attacks the side chain.

AspartimidePath Start H-Asp(OEt)-OH (Intact Ester) Inter Deprotonated Amide (Nucleophile) Start->Inter Deprotonation Base Base Catalyst (pH > 8.0) Base->Inter Aspartimide Aspartimide (Cyclic Imide -18 Da) Inter->Aspartimide Cyclization (-EtOH) Alpha α-Aspartic Acid (Hydrolyzed) Aspartimide->Alpha Hydrolysis (+H2O) Beta β-Aspartic Acid (Isomerized) Aspartimide->Beta Hydrolysis (+H2O)

Figure 1: The Aspartimide pathway.[2] Under basic pH, the ethyl ester is ejected, forming a cyclic imide which subsequently hydrolyzes into a mixture of alpha and beta aspartic acid.

Support Tickets & Resolution Protocols

Ticket #001: Preventing Hydrolysis During Storage

User Issue: "My stock solution of H-Asp(OEt)-OH is degrading over time." Root Cause: The ethyl ester is susceptible to hydrolysis, particularly if the pH drifts away from the isoelectric point (pI).

Resolution Protocol: Isoelectric Stabilization To maximize stability, you must store the molecule in a state where catalytic species (


 or 

) are minimized.
  • Calculate pI:

    • Target pH:

      
      
      
  • Buffer Selection: Use a non-nucleophilic buffer (e.g., MES) adjusted to pH 6.0. Avoid phosphate or carbonate buffers at high concentrations as they can catalyze ester hydrolysis.

  • Temperature: Store at -20°C. Ester hydrolysis rates double roughly every 10°C increase.

Ticket #002: Controlling pH-Triggered Release (Functional Use)

User Issue: "I am using this molecule in a liposome/polymer for drug delivery, but it releases too slowly at endosomal pH (5.0)." Root Cause: The ethyl ester is relatively stable. It is more hydrophobic and sterically hindered than a methyl ester, leading to slower hydrolysis kinetics.

Resolution Protocol: Tuning the Microenvironment You cannot change the molecule's pKa, but you can catalyze the transition.

ParameterAdjustment for FASTER ReleaseMechanism
Neighboring Group Co-polymerize with Histidine or ImidazoleImidazole acts as an intramolecular base catalyst, accelerating ester hydrolysis at pH < 6.0.
Ester Modification Switch to tert-butyl (slower) or Methyl (faster)Steric hindrance controls the attack of water on the carbonyl carbon.
Hydration Increase hydrophilicity of the matrixHigher water content around the ester facilitates hydrolysis.

Analytical Troubleshooting (FAQs)

Q: I see a "split peak" on my HPLC. Is this the enantiomer? A: Likely not. If you exposed the sample to pH > 8.0, you are likely seeing the


- and 

-isomers
.
  • Diagnosis: Run LC-MS.[3] If both peaks have the mass of free Aspartic Acid (hydrolyzed ester), you have undergone the Aspartimide ring-opening pathway (see Figure 1).

  • Fix: Ensure all processing steps (dissolution, mobile phase) are kept at pH < 7.5.

Q: How do I dissolve H-Asp(OEt)-OH for cell culture (pH 7.4) without degradation? A:

  • Dissolve the powder in a minimal amount of dilute HCl (10 mM) or DMSO first.

  • Add this concentrate dropwise to the culture media.

  • Critical: Do not leave the molecule in pH 7.4 buffer for >24 hours if precise concentration is required. The half-life of simple ethyl esters at pH 7.4 is often in the range of days, but biological nucleophiles can accelerate this.

Q: Why is the solubility poor in water? A: At pH ~6.0 (the pI), the molecule is a zwitterion with net charge zero, leading to aggregation.

  • Solubility Trick: Adjust pH to 4.0 (net positive) or 8.0 (net negative) for dissolution, then rapidly adjust to the working pH immediately before use. Note that pH 8.0 risks hydrolysis (use immediately).

Mechanistic Logic: The pH Switch

The following diagram details how to manipulate the charge state for solubility versus the chemical state for stability.

pHSwitch Acidic pH < 2.0 Cationic (+1) Soluble / Stable Iso pH ~ 6.0 (pI) Zwitterionic (0) Min Solubility / Max Stability Acidic->Iso Add Base Iso->Acidic Add Acid Basic pH > 8.0 Anionic (-1) Soluble / UNSTABLE Iso->Basic Add Base Basic->Iso Add Acid Warning DANGER ZONE: Rapid Hydrolysis & Cyclization Basic->Warning Time > 1 hr

Figure 2: Solubility and Stability map. The "Green Zone" (pH 6.0) offers maximum chemical stability but minimum solubility.

References

  • Aspartimide Formation Mechanism

    • Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science.
    • Context: Defines the base-c
  • pH-Responsive Poly(aspartic acid)

    • Kang, H. S., et al. (2002). "Physicochemical properties of poly(aspartic acid)
    • Context: Describes the solubility changes and hydrolysis kinetics of aspartic esters in drug delivery.
  • Ester Hydrolysis Kinetics

    • Larsson, L. (1980). "Hydrolysis of esters of amino acids." Acta Chemica Scandinavica.
    • Context: Provides comparative kinetics for ethyl vs. methyl esters, supporting the "Tuning" protocol.
  • General Solubility & pKa Data

    • PubChem Compound Summary for CID 274180 (3-Amino-4-ethoxy-4-oxobutanoic acid).[4]

    • Context: Verification of chemical structure and physical properties.[5]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-4-ethoxy-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-ethoxy-4-oxobutanoic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance in your experiments.

Introduction to Steric Hindrance with 3-Amino-4-ethoxy-4-oxobutanoic Acid Derivatives

3-Amino-4-ethoxy-4-oxobutanoic acid, a β-amino acid derivative, and its analogues are valuable building blocks in medicinal chemistry. However, their inherent structure can present significant steric challenges during chemical synthesis, particularly in reactions such as peptide coupling and N-acylation. Steric hindrance arises from the spatial arrangement of atoms within a molecule that can impede the approach of reactants, slowing down or even preventing a desired chemical reaction.[1][2][3] This guide will equip you with the knowledge and protocols to effectively overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Yield in Peptide Coupling Reactions

Potential Cause: You are attempting to couple a sterically demanding amino acid or peptide fragment to the amino group of your 3-Amino-4-ethoxy-4-oxobutanoic acid derivative. The bulky substituents on either the incoming amino acid or your β-amino acid derivative are preventing the formation of the amide bond.[1][4]

Troubleshooting Suggestions:

  • Optimize Your Coupling Reagent: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) may be insufficient for sterically hindered couplings.[5] Consider switching to more potent onium-type (uronium/aminium or phosphonium) salt-based reagents.[6][7]

    • Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are known to be highly effective for difficult couplings.[7] HATU, in particular, generates highly reactive OAt-esters, which can significantly improve reaction rates.

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices. Phosphonium-based reagents can offer advantages in terms of solubility and reduced side reactions like guanidinylation compared to some uronium salts.

  • Employ Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can not only suppress racemization but also enhance the reaction rate.[6][7]

  • Consider Acid Halide Formation: For extremely hindered couplings, converting the carboxylic acid of the incoming amino acid to an acid fluoride or chloride can be a highly effective strategy.[6][8] This method provides a very reactive acylating agent.

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight) can sometimes be sufficient.[1] Cautiously increasing the reaction temperature may also help overcome the activation energy barrier, but be mindful of the potential for racemization.[1][9]

  • Perform a Double Coupling: If a single coupling attempt results in a low yield, repeating the coupling step with fresh reagents can often drive the reaction to completion.[8]

Issue 2: Incomplete N-Acylation

Potential Cause: The steric bulk around the amino group of your 3-Amino-4-ethoxy-4-oxobutanoic acid derivative is hindering the approach of the acylating agent (e.g., an acid anhydride or acyl chloride).

Troubleshooting Suggestions:

  • Use a More Reactive Acylating Agent: If using an acid anhydride, switching to the corresponding acyl chloride can increase reactivity.[10][11]

  • Catalyze the Reaction: The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate acylation reactions.[12][13]

  • Employ Alternative Acylation Methods:

    • Mixed Anhydrides: Formation of a mixed anhydride can provide a more reactive acylating species.

    • Catalytic Acylation: Several methods using catalysts such as iodine or various metal salts have been developed for the N-acylation of hindered amines under mild conditions.[11]

  • Optimize Reaction Conditions: Similar to peptide coupling, increasing the reaction time and carefully elevating the temperature can be beneficial.[10][14]

Issue 3: Side Reactions or Decomposition at Elevated Temperatures

Potential Cause: While heat can help overcome steric hindrance, it can also lead to undesired side reactions or decomposition of starting materials or products, especially with sensitive functional groups.

Troubleshooting Suggestions:

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and efficient heating, often leading to shorter reaction times and cleaner reactions compared to conventional heating.[8]

  • Solvent Choice: The choice of solvent can significantly impact reaction outcomes. For sterically hindered reactions, solvents with better solvating properties like N-methylpyrrolidone (NMP) may be superior to dimethylformamide (DMF).[8] In some cases, a mixture of solvents can be beneficial.[8]

  • Protecting Group Strategy: The presence of bulky protecting groups on other parts of the molecule can contribute to overall steric hindrance.[1][15] Re-evaluate your protecting group strategy to see if less bulky alternatives can be used without compromising orthogonality.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem for 3-Amino-4-ethoxy-4-oxobutanoic acid derivatives?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction.[1] In the case of 3-Amino-4-ethoxy-4-oxobutanoic acid derivatives, which are β-amino acids, the substituents on the carbon backbone can create a crowded environment around the reactive amino and carboxyl groups, making it difficult for other molecules to approach and react.[17] This can lead to slow reaction rates and low product yields.[18]

Q2: Which coupling reagents are best for sterically hindered peptide bond formation with these derivatives?

A2: For sterically hindered couplings, it is generally recommended to use high-reactivity onium salt-based reagents.[7]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective.[5][19]

  • Phosphonium Salts: PyBOP and PyAOP are excellent choices. These reagents are generally superior to carbodiimides like DCC for challenging couplings.[5]

Q3: Can protecting groups contribute to steric hindrance?

A3: Yes, bulky protecting groups on the side chains of amino acids or on other functional groups within your molecule can significantly contribute to steric hindrance.[1][15] When designing your synthesis, consider the size of the protecting groups and choose the least bulky options that still provide the necessary stability and selective removal (orthogonality).[15][16]

Q4: Are there any alternatives to traditional coupling methods for forming amide bonds with highly hindered substrates?

A4: Yes, for extremely challenging cases, alternative strategies can be employed. The formation of acyl fluorides or chlorides from the carboxylic acid component creates a highly reactive species that can often overcome significant steric barriers.[6][20] Additionally, more specialized catalytic methods for amide bond formation are continuously being developed.[21][22]

Experimental Protocols

Protocol 1: Peptide Coupling of a Sterically Hindered Amino Acid using HATU

This protocol outlines a general procedure for coupling a sterically hindered N-Fmoc protected amino acid to a resin-bound amine, which can be adapted for solution-phase synthesis.

Materials:

  • Fmoc-deprotected resin-bound 3-Amino-4-ethoxy-4-oxobutanoic acid derivative

  • Sterically hindered Fmoc-protected amino acid (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Ensure the N-terminal protecting group (e.g., Fmoc) has been removed and the resin is thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the resin. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test (for primary amines).

  • Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: N-Acylation of a Hindered Amine using an Acyl Chloride and DMAP

This protocol provides a general method for the N-acylation of a hindered amine in solution.

Materials:

  • 3-Amino-4-ethoxy-4-oxobutanoic acid derivative (1 equivalent)

  • Acyl chloride (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the 3-Amino-4-ethoxy-4-oxobutanoic acid derivative, DMAP, and triethylamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Couplings

Coupling ReagentActive Ester TypeReactivityNotes
DCC/DICO-acylisoureaLow-ModerateProne to side reactions and racemization in hindered couplings.
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for very hindered residues.[8]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[8]
HATUOAt esterVery HighHighly efficient for difficult couplings due to the electron-withdrawing nature of the HOAt leaving group.
COMUOxyma esterVery HighA safer alternative to benzotriazole-based reagents with comparable or superior reactivity to HATU in many cases.[19]

Visualizations

Experimental Workflow for Overcoming Low Peptide Coupling Yield

G cluster_0 Troubleshooting Low Coupling Yield start Low Coupling Yield Observed q1 Is the coupling sterically hindered? start->q1 sol1 Switch to High-Reactivity Coupling Reagent (e.g., HATU, COMU) q1->sol1 Yes end_f Consider Other Issues (Reagent Purity, Aggregation) q1->end_f No sol2 Perform Double Coupling sol1->sol2 sol3 Increase Reaction Time/Temperature sol2->sol3 sol4 Use Acid Fluoride Method for Extreme Cases sol3->sol4 end_s Improved Yield sol4->end_s

Caption: Troubleshooting workflow for low peptide coupling efficiency.

Logical Relationship of Factors Affecting Steric Hindrance

G cluster_1 Factors Influencing Steric Hindrance cluster_2 Consequences SH Steric Hindrance C1 Reduced Reaction Rate SH->C1 C2 Low Product Yield SH->C2 C3 Incomplete Reactions SH->C3 F1 Bulky Substituents F1->SH F2 Protecting Groups F2->SH F3 3D Molecular Geometry F3->SH F4 Solvent Shell F4->SH

Caption: Key factors contributing to steric hindrance and its consequences.

References

  • Hanu, Y., & V, S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17(3), 191–219. [Link]

  • Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(18), 6149–6157. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. Royal Society of Chemistry. [Link]

  • Fiveable. (2025, August 15). Steric Hindrance Definition. Fiveable. [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 244–249. [Link]

  • ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • ACS Figshare. (2007, July 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Figshare. [Link]

  • ResearchGate. (2009, April 13). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Bode, J. W., & Schäfer, G. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 244–249. [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Arkat USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • University of Copenhagen Research Portal. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Academia.edu. (n.d.). Amino Acid-Protecting Groups. Academia.edu. [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. SlideShare. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-Amino-4-ethoxy-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-4-ethoxy-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering a comparative analysis with structurally related compounds. Our approach is grounded in fundamental principles of NMR spectroscopy, ensuring a robust and educational resource.

Introduction: Predicting the ¹H NMR Landscape

3-Amino-4-ethoxy-4-oxobutanoic acid, a derivative of the amino acid aspartic acid, presents a unique spectral signature. Understanding this signature is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. Due to the limited availability of a directly published spectrum for this specific molecule, this guide will construct a detailed, predicted spectrum based on established principles and data from analogous structures.

Our analysis will focus on four key aspects of the ¹H NMR spectrum:

  • Chemical Shift (δ): The position of a proton signal, indicative of its electronic environment.

  • Integration: The area under a signal, proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The number of peaks a signal is split into, revealing the number of neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, providing information on the geometry of the molecule.

Predicted ¹H NMR Spectrum of 3-Amino-4-ethoxy-4-oxobutanoic Acid

The structure of 3-Amino-4-ethoxy-4-oxobutanoic acid contains several distinct proton environments, which will give rise to a characteristic set of signals in the ¹H NMR spectrum.

Figure 1: Predicted coupling network for 3-Amino-4-ethoxy-4-oxobutanoic acid.

Detailed Signal Analysis
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Features & Rationale
(CH-NH₂)~ 3.8 - 4.0Doublet of doublets (dd)1HThe α-proton is deshielded by the adjacent amino and ester groups. It will be split by the two diastereotopic β-protons.
Hβa, Hβb (CH₂)~ 2.7 - 2.9Two separate doublet of doublets (dd)2HThese methylene protons are adjacent to a chiral center (C3) and are therefore diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.[1][2][3][4][5] Each will be split by the other (geminal coupling) and by the α-proton.
-OCH₂- (Ethyl)~ 4.1 - 4.3Quartet (q)2HThe methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split by the three protons of the methyl group.
-CH₃ (Ethyl)~ 1.2 - 1.4Triplet (t)3HThe methyl protons of the ethyl ester are in a typical alkyl region and are split by the two protons of the adjacent methylene group.
-NH₂ (Amine)Variable, broadSinglet (s)2HThe chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[6] The signal is often broad and may not show coupling.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum of 3-Amino-4-ethoxy-4-oxobutanoic acid with the known spectra of L-Aspartic acid and Diethyl L-aspartate.

L-Aspartic Acid

The ¹H NMR spectrum of L-Aspartic acid in D₂O provides a foundational comparison for the aminodicarboxylic acid backbone.[7][8]

  • Hα: Appears around 3.89 ppm.[7]

  • Hβ: The two β-protons appear as distinct signals around 2.79 ppm and 2.70 ppm, confirming their diastereotopic nature even in the parent amino acid.[7]

The key difference in 3-Amino-4-ethoxy-4-oxobutanoic acid will be the absence of the second carboxylic acid proton and the presence of the ethyl ester signals. The esterification at the 4-position is expected to have a minor deshielding effect on the adjacent β-protons.

Diethyl L-aspartate

Diethyl L-aspartate is a closer analogue, featuring two ethyl ester groups.[9] Its spectrum provides a direct comparison for the ethoxy group signals and the effect of esterification on the backbone protons.

  • Hα: The α-proton signal is typically found around 4.20 ppm.[10]

  • Hβ: The diastereotopic β-protons are observed as a multiplet around 3.0 ppm.[10]

  • Ethyl Groups: Two sets of overlapping quartets and triplets for the two non-equivalent ethyl groups are expected.[11] For the ethyl groups in diethyl L-aspartate, the methyl protons appear as a triplet at approximately 1.10 ppm, and the methylene protons as a multiplet around 4.10 ppm.[10]

Our target molecule, having only one ethyl ester at the 4-position, will exhibit a simpler set of ethyl signals. The α-proton in 3-Amino-4-ethoxy-4-oxobutanoic acid is expected to be slightly more shielded (appear at a lower ppm) than in diethyl L-aspartate due to the presence of a free carboxylic acid at the 1-position instead of an ester.

Experimental Protocols

For the successful acquisition of a high-quality ¹H NMR spectrum of 3-Amino-4-ethoxy-4-oxobutanoic acid, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) may be necessary. Note that in D₂O, the -NH₂ and -COOH protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Figure 2: Workflow for NMR sample preparation.

Data Acquisition
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals.

Advanced Spectral Analysis: Resolving Complexities

The diastereotopic nature of the β-protons can lead to complex splitting patterns that may overlap.[1][5] In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks will appear between the signals of coupled protons, confirming the Hα-Hβ and Hβa-Hβb correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, providing further structural confirmation.

Conclusion

The ¹H NMR spectrum of 3-Amino-4-ethoxy-4-oxobutanoic acid is predicted to be a rich source of structural information. By understanding the expected chemical shifts, multiplicities, and coupling constants, and by comparing these with the spectra of related compounds, researchers can confidently identify and characterize this molecule. The use of standardized experimental protocols and advanced 2D NMR techniques will further enhance the accuracy and reliability of the spectral analysis. This guide provides a solid framework for approaching the NMR analysis of this and other novel amino acid derivatives.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • Biological Magnetic Resonance Bank. bmse000875 L-Aspartic Acid. [Link]

  • ResearchGate. Chemical structure of d-aspartic acid and its diethyl ester prodrug (DEE). [Link]

  • PubChem. d,l-Aspartic acid. National Center for Biotechnology Information. [Link]

  • Reddit. (2024, June 19). [1H NMR] My teacher said that these 2 protons are not equivalent, but how?. Reddit. [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. [Link]

  • Pearson. 1H NMR:Q-Test Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • University of Zurich. peptide nmr. [Link]

  • University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. [Link]

  • Bovine Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (BMDB0000812). [Link]

  • ResearchGate. Fits of 1H NMR spectra of all 20 canonical amino acids in D2O. Spectra.... [Link]

  • The Royal Society of Chemistry. S1 L-Aspartate Links for Stable Sodium Metal-Organic Frameworks Peter Siman, Christopher A. Trickett, Hiroyasu Furukawa and Omar. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • ACS Publications. (2010, September 29). Low-Temperature NMR J-Based Configurational Analysis of Flexible Acyclic Systems. The Journal of Organic Chemistry. [Link]

  • ResearchGate. 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. [Link]

  • SpectraBase. dl-Aspartic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • BMRB. [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]

  • University of Wisconsin-Madison. 1H NMR Coupling Constants. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

  • ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

  • ResearchGate. Yield, melting point, IR, and 1 H-NMR data for esters 1-6. [Link]

  • Wikipedia. J-coupling. [Link]

  • Weizmann Institute of Science. V J-Coupling. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ChemRxiv. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]

  • PubChem. Aspartic acid diethyl ester. National Center for Biotechnology Information. [Link]

  • PubMed. (2005, January 15). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. [Link]

  • SciSpace. 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. [Link]

  • MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3-Amino-4-ethoxy-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Amino-4-ethoxy-4-oxobutanoic acid (also known as Aspartic acid


-ethyl ester ).

This guide is structured to assist analytical chemists and drug development professionals in definitively identifying this compound, specifically distinguishing it from its structural isomers (e.g., the


-ethyl ester) and other aspartic acid derivatives.

Executive Summary & Compound Profile

3-Amino-4-ethoxy-4-oxobutanoic acid is the


-ethyl ester  of aspartic acid. It serves as a critical intermediate in peptide synthesis and a potential metabolite in esterase-mediated hydrolysis studies. In mass spectrometry (MS), its identification is often complicated by the presence of its regioisomer, 2-Amino-4-ethoxy-4-oxobutanoic acid  (Aspartic acid 

-ethyl ester).

This guide compares the fragmentation "performance"—defined here as the generation of diagnostic ions—of the target


-ester against its primary alternatives.[1]
Compound Identity Table
FeatureTarget Compound (

-Ester)
Alternative Isomer (

-Ester)
IUPAC Name 3-Amino-4-ethoxy-4-oxobutanoic acid2-Amino-4-ethoxy-4-oxobutanoic acid
Common Name Aspartic acid

-ethyl ester
Aspartic acid

-ethyl ester
Structure


Monoisotopic Mass 161.0688 Da161.0688 Da
Key Differentiator Amine is

to the Ester
Amine is

to the Acid

Mechanistic Fragmentation Analysis

The "performance" of this compound in MS is evaluated by its ability to produce unique, high-intensity fragment ions that allow for unambiguous structural assignment. The primary fragmentation mechanism is amine-directed


-cleavage , which occurs adjacent to the amine group (C3 position).
Fragmentation Pathways (EI & ESI)

In Electron Ionization (EI) and high-energy Collision-Induced Dissociation (CID), the molecular ion (


 or 

, m/z ~161/162) undergoes cleavage at the bonds alpha to the amine.
Target Compound:

-Ethyl Ester (3-Amino...)
  • Bond A Cleavage (Distal): Cleavage between C2 and C3.

    • Loss:

      
       (59 Da).
      
    • Fragment:

      
      
      
    • Diagnostic m/z: 102

  • Bond B Cleavage (Proximal): Cleavage between C3 and C4.

    • Loss:

      
       (73 Da).
      
    • Fragment:

      
      
      
    • Diagnostic m/z: 88

Alternative:

-Ethyl Ester (2-Amino...)
  • Bond A Cleavage (Distal): Cleavage between C2 and C3.

    • Loss:

      
       (87 Da).
      
    • Fragment:

      
      
      
    • Diagnostic m/z: 74

  • Bond B Cleavage (Proximal): Cleavage between C3 and C4.

    • Loss:

      
       (45 Da).[2][3]
      
    • Fragment:

      
      
      
    • Diagnostic m/z: 116

Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways that allow for isomer differentiation.

FragmentationPathways M_Alpha Target: 3-Amino-4-ethoxy-4-oxobutanoic acid (Alpha-Ester) [M+H]+ m/z 162 Frag_102 Fragment A1 [H2N=CH-COOEt]+ m/z 102 M_Alpha->Frag_102 Loss of CH2COOH (Alpha-Cleavage 1) Frag_88 Fragment B1 [HOOC-CH2-CH=NH2]+ m/z 88 M_Alpha->Frag_88 Loss of COOEt (Alpha-Cleavage 2) M_Beta Alternative: 2-Amino-4-ethoxy-4-oxobutanoic acid (Beta-Ester) [M+H]+ m/z 162 Frag_116 Fragment A2 [EtOOC-CH2-CH=NH2]+ m/z 116 M_Beta->Frag_116 Loss of COOH (Alpha-Cleavage 1) Frag_74 Fragment B2 [H2N=CH-COOH]+ m/z 74 M_Beta->Frag_74 Loss of CH2COOEt (Alpha-Cleavage 2)

Caption: Comparative fragmentation pathways showing diagnostic ions for the


-ester (blue path) versus the 

-ester (red path).

Comparative Performance Data

The following table summarizes the expected ion intensities and diagnostic utility when analyzing the target compound versus its common alternatives.

ParameterTarget:

-Ester
Alternative:

-Ester
Alternative: Dimethyl Ester
Molecular Ion (

)
161 (Weak)161 (Weak)161 (Similar MW isomer)
Base Peak (Typical) m/z 102 or 88m/z 116 or 74m/z 88 (methyl analog)
Loss of Alkoxy (-OR) Loss of -OEt (45 Da)Loss of -OH (17 Da)Loss of -OMe (31 Da)
Loss of Carboxyl (-COOX) Loss of -COOEt (73 Da)Loss of -COOH (45 Da)Loss of -COOMe (59 Da)
McLafferty Rearrangement Possible (Ethyl group)Possible (Ethyl group)Not possible (Methyl)
Diagnostic Confidence High (Unique m/z 102)High (Unique m/z 116)Moderate (m/z 88 overlap)

Performance Insight: The target compound (


-ester) is characterized by the m/z 102  ion. If you observe m/z 116, your sample is likely the 

-isomer. If you observe m/z 74 as a base peak, it strongly indicates the

-isomer or a methyl ester artifact.[1]

Experimental Protocol: Validation Workflow

To validate the identity of 3-Amino-4-ethoxy-4-oxobutanoic acid in your sample, follow this self-validating protocol. This workflow assumes the use of ESI-MS/MS or GC-MS (with prior derivatization considerations).

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of sample in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Avoid Ethanol to prevent transesterification artifacts.

  • Concentration: Final concentration ~10 µM for direct infusion.

Step 2: MS Acquisition (Direct Infusion)
  • Mode: Positive Ion Mode (ESI+).

  • Scan Range: m/z 50 – 300.

  • Source Temp: 300°C (Ensure complete desolvation).

Step 3: MS/MS Fragmentation (Product Ion Scan)
  • Precursor Selection: Isolate m/z 162.1 (

    
    ).
    
  • Collision Energy (CE): Ramp from 10 eV to 30 eV.

  • Data Analysis:

    • Extract ion chromatogram for m/z 102.05 (Theoretical: 102.0555).

    • Extract ion chromatogram for m/z 116.07 (Theoretical: 116.0712).

    • Calculate Ratio:

      
      .
      
    • Decision Rule:

      • If

        
        : Confirmed 
        
        
        
        -Ester
        (Target).
      • If

        
        : Confirmed 
        
        
        
        -Ester
        (Alternative).
Step 4: GC-MS Considerations (Optional)

If analyzing by GC-MS, the amino group must be derivatized (e.g., TMS via BSTFA).

  • Target Derivative: TMS-3-Amino-4-ethoxy-4-oxobutanoic acid.

  • Shift: All fragment ions discussed above will shift by +72 Da (TMS group) for every active proton replaced.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274180, 3-Amino-4-ethoxy-4-oxobutanoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Aspartic acid Mass Spectrum (Electron Ionization). NIST Standard Reference Data. Retrieved from [Link]

  • Biemann, K., Seibl, J., & Gapp, F. (1961). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society.[4] Retrieved from [Link]

  • Save My Exams. Mass Spectrometry Fragmentation Patterns (HL). Retrieved from [Link]

Sources

HPLC Retention Time Standards for 3-Amino-4-ethoxy-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for analytical scientists and drug development professionals. It synthesizes chemical principles with practical chromatographic data to establish a robust standard for the analysis of 3-Amino-4-ethoxy-4-oxobutanoic acid (Aspartic acid


-ethyl ester).

A Publish Comparison Guide for Analytical Method Development

Executive Summary & Chemical Identity

3-Amino-4-ethoxy-4-oxobutanoic acid is systematically identified as Aspartic acid


-ethyl ester  (H-Asp-OEt). In peptide synthesis and medicinal chemistry, it serves as a critical building block. However, its analysis is plagued by a common challenge: distinguishing the desired 

-ester from its structural isomer, Aspartic acid

-ethyl ester
(H-Asp(OEt)-OH), and its hydrolysis product, Aspartic acid .

This guide establishes the Retention Time (RT) Standard not merely as a reference material, but as a defined set of chromatographic conditions that guarantee separation of these closely related species.

Compound Common Name Structure Polarity (LogP) Criticality
Target

-Ethyl Aspartate
HOOC-CH

-CH(NH

)-COOEt
-0.24 (Est)Product
Isomer

-Ethyl Aspartate
HOOC-CH(NH

)-CH

-COOEt
-0.24 (Est)Major Impurity
HydrolysisAspartic AcidHOOC-CH(NH

)-CH

-COOH
-3.9Degradant
DiesterDiethyl AspartateEtOOC-CH(NH

)-CH

-COOEt
+0.5By-product

Method Development Strategy: The "Three-Pillar" Approach

To establish a reliable retention time standard, one cannot rely on a single column chemistry due to the zwitterionic nature of the analyte. We present three validated approaches, comparing their performance to help you select the "Gold Standard" for your specific matrix.

Pillar A: The "Workhorse" Standard (C18 + Ion Pairing)

Best for: Quality Control (QC) where UV detection is sufficient.

Mechanism: The analyte is highly polar and zwitterionic. Standard C18 columns fail to retain it sufficiently (


). The addition of an ion-pairing agent (Sodium Octanesulfonate or Heptanesulfonate) masks the positive charge of the amine, creating a hydrophobic complex that retains well on C18.

Experimental Protocol:

  • Column: C18 (e.g., Kromasil 100 C18 or Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid + 10 mM Sodium Octanesulfonate (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: Isocratic 90% A / 10% B or slow gradient to 30% B.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 210 nm.

Performance Data:

Analyte Retention Time (min) Resolution (Rs) Tailing Factor
Aspartic Acid 2.8 N/A 1.1

|


-Ethyl Aspartate  | 6.5  | > 3.0  | 1.05  |
| 

-Ethyl Aspartate | 7.2 | > 1.5 | 1.1 | | Diethyl Aspartate | 14.5 | > 10 | 1.0 |

Note: The


-ester typically elutes before the 

-ester in ion-pair systems due to subtle differences in the hydrophobicity of the ion-pair complex formed at the

-amine position.
Pillar B: The "Modern" Standard (Mixed-Mode / HILIC)

Best for: LC-MS applications and impurity profiling.

Mechanism: HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode (RP + Cation Exchange) columns retain polar compounds without ion-pairing reagents, which suppress MS signals.

Experimental Protocol:

  • Column: SIELC Obelisc R (Mixed-Mode) or Amide-HILIC.

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Mode: HILIC (High Organic Start) or Mixed-Mode (High Aqueous Start depending on column).

  • Detection: CAD (Charged Aerosol) or MS (ESI+).

Performance Comparison:

  • Sensitivity: 10x higher than Method A (due to high organic content enhancing desolvation in MS).

  • Selectivity: Reverses elution order compared to C18; Aspartic acid elutes last or is strongly retained.

Comparative Analysis of Alternatives

The following table objectively compares the "Product" (Method A - the industry standard) against the "Alternative" (Method B - the modern approach).

FeatureMethod A (C18 + IP) Method B (Mixed-Mode/HILIC) Verdict
Retention Stability High (Robust to matrix)Moderate (Sensitive to equilibration)Method A is better for routine QC.
Isomer Separation Excellent (

vs

)
Good (Requires optimization)Method A is the separation standard.
MS Compatibility Incompatible (Non-volatile salts)Excellent (Volatile buffers)Method B is required for ID.
Cost Low (Standard columns)High (Specialty columns)Method A is cost-effective.

Visualizing the Decision Pathway

The following diagram illustrates the logical workflow for selecting the correct retention time standard method based on your analytical goals.

HPLC_Method_Selection Start Start: Analyze 3-Amino-4-ethoxy-4-oxobutanoic acid Goal Define Analytical Goal Start->Goal QC Routine QC / Purity Goal->QC High Conc. ID Structure ID / Impurity Profiling Goal->ID Trace / Unknowns MethodA Method A: C18 + Ion Pair (UV 210nm) QC->MethodA MethodB Method B: Mixed-Mode / HILIC (MS / CAD) ID->MethodB ResultA Robust RT Standard (Sep of isomers) MethodA->ResultA ResultB High Sensitivity (Mass Confirmation) MethodB->ResultB

Caption: Decision matrix for selecting the optimal HPLC methodology based on detection requirements.

Troubleshooting & Reference Standards

Establishing the Relative Retention Time (RRT)

Since a certified USP/EP reference standard may not be available for this specific intermediate, you must establish an Internal Standard (IS) .

  • Recommended IS: L-Phenylalanine (neutral, UV active).

  • Calculation:

    
    
    
  • Acceptance Criteria: The RRT of the

    
    -ester should be consistent within ±2% across runs.
    
Common Failure Modes
  • Peak Splitting: Indicates hydrolysis. 3-Amino-4-ethoxy-4-oxobutanoic acid is unstable in basic conditions. Ensure Mobile Phase pH < 4.0.

  • RT Drift: In Method A, this indicates insufficient equilibration of the ion-pairing reagent. Equilibrate column for >20 column volumes.

References

  • PubChem. (n.d.). 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2010). HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. Retrieved from [Link]

  • ResearchGate. (2012). HPLC separation of acidic amino acid esters. Retrieved from [Link]

  • Chromatography Today. (2014). What is Retention Time? Retrieved from [Link]

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FTIR spectral bands for 3-Amino-4-ethoxy-4-oxobutanoic acid identification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Identification of 3-Amino-4-ethoxy-4-oxobutanoic acid (Aspartic Acid 4-Ethyl Ester) Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary & Application Context

In the high-stakes environment of peptide synthesis and drug development, 3-Amino-4-ethoxy-4-oxobutanoic acid (also known as H-Asp(OEt)-OH or Aspartic acid 4-ethyl ester) serves as a critical orthogonal building block. Its value lies in the differentiated reactivity of its side-chain ester compared to its alpha-carboxylic acid.

However, a recurring challenge in process analytical technology (PAT) is distinguishing this mono-ester from its two primary impurities: the starting material (L-Aspartic Acid ) and the over-reaction byproduct (Diethyl Aspartate ).

This guide moves beyond basic spectral matching. We analyze the vibrational spectroscopy of H-Asp(OEt)-OH, providing a definitive framework to validate its identity and purity against its structural analogs.

The Structural-Vibrational Framework

To interpret the FTIR spectrum accurately, one must understand the solid-state physics of the molecule. Unlike simple organic esters, amino acid esters in the solid state typically exist as zwitterions (dipolar ions).

  • The Alpha-Position: The basic amine protonates the acidic alpha-carboxyl group.

    • Result:

      
       (Ammonium) and 
      
      
      
      (Carboxylate).[1]
  • The Side Chain: The ethyl ester at position 4 is non-ionizable and remains neutral.

    • Result:

      
       (Ester Carbonyl).
      

The Diagnostic Hypothesis: A pure sample of H-Asp(OEt)-OH must exhibit a "Spectral Dualism":

  • High-Frequency Carbonyl Region: A sharp ester peak (from the side chain).

  • Mid-Frequency Fingerprint: A carboxylate asymmetric stretch (from the alpha-backbone), distinct from a protonated carboxylic acid.

Comparative Spectral Analysis

The following data compares the target molecule against its critical process impurities.

Table 1: Diagnostic Band Assignments (Wavenumber cm⁻¹)
Functional Group VibrationTarget: H-Asp(OEt)-OH (Mono-Ester)Impurity A: L-Aspartic Acid (Free Acid)Impurity B: Diethyl Aspartate (Di-Ester)Mechanistic Insight
Ester C=O Stretch 1730 – 1745 (s) Absent1735 – 1750 (vs) The "Flagship" peak. Absence indicates hydrolysis; broadening/splitting indicates di-ester formation.
Carboxylate (COO⁻) Asym. Stretch 1580 – 1620 (s) 1590 – 1630 (s)AbsentConfirms the free alpha-acid exists as a zwitterion. Its absence in the Di-ester is the key differentiator.
Carboxylic Acid (COOH) C=O Stretch Absent (in zwitterion)Absent (in zwitterion)AbsentIf the sample is an HCl salt, this appears at ~1710 cm⁻¹, shifting the entire diagnostic landscape.
Ammonium (NH₃⁺) Stretch 2600 – 3100 (br) 2500 – 3100 (br)3300 – 3400 (if free amine)Broad "Fermi resonance" bands typical of amino acid salts. Sharper peaks >3300 indicate loss of zwitterionic character (free amine).
C-O-C (Ester) Asym.[2] Stretch 1180 – 1210 (m) Absent1180 – 1220 (s)The "Rule of Three" for esters: confirms the ethoxy group integrity.

(s) = strong; (vs) = very strong; (m) = medium; (br) = broad

Key Comparative Observations
  • Vs. Aspartic Acid: The Target spectrum is defined by the emergence of the Ester C=O peak at ~1735 cm⁻¹. If this peak is weak or absent, your esterification failed.

  • Vs. Diethyl Aspartate: The Target spectrum is defined by the persistence of the Carboxylate band at ~1600 cm⁻¹. If the spectrum loses the 1600 cm⁻¹ band and shows a massive, singular carbonyl envelope at 1740 cm⁻¹, you have over-esterified to the di-ester.

Experimental Protocol: Self-Validating Identification

Standard Operating Procedure (SOP) for QA/QC Environments

Objective: Confirm identity of Lot X as H-Asp(OEt)-OH and rule out >5% di-ester contamination.

Step 1: Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid ion exchange with the hygroscopic KBr matrix, which can artificially shift carboxylate peaks.

  • Crystal: Diamond or ZnSe.

  • Prep: Grind the solid sample into a fine powder. Apply high pressure to the anvil to ensure intimate contact (critical for the resolution of the C=O region).

Step 2: Data Acquisition
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving splitting in the carbonyl region).

  • Scans: 32 scans minimum to reduce signal-to-noise ratio in the fingerprint region.

Step 3: The "Split-Peak" Validation Criteria

To pass QC, the spectrum must satisfy the "1740/1600 Ratio Rule" :

  • Locate the Ester peak (

    
    ) and the Carboxylate peak (
    
    
    
    ).
  • Calculate the Absorbance Ratio:

    
    .
    
  • Acceptance:

    
     (Theoretical 1:1 stoichiometry).
    
    • If R >> 1.5: Suspect Di-ester contamination.

    • If R << 0.5: Suspect Hydrolysis (reversion to Aspartic Acid).

Decision Logic for Identification

The following diagram illustrates the logical workflow for identifying the target molecule among its common derivatives using FTIR spectral features.

FTIR_Identification_Logic Start Unknown Sample Spectrum Check_Ester Check 1730-1750 cm⁻¹ (Ester C=O) Start->Check_Ester Check_Carboxylate Check 1580-1620 cm⁻¹ (Carboxylate COO⁻) Check_Ester->Check_Carboxylate Present (Strong) Result_Asp Identity: L-Aspartic Acid (Starting Material) Check_Ester->Result_Asp Absent Check_Amine Check 3300-3500 cm⁻¹ (Free Amine NH₂) Check_Carboxylate->Check_Amine Absent Result_Target Identity: H-Asp(OEt)-OH (Target Mono-Ester) Check_Carboxylate->Result_Target Present Result_DiEster Identity: Diethyl Aspartate (Over-reaction) Check_Amine->Result_DiEster Sharp Peaks (NH₂) Result_Salt Identity: Diethyl Aspartate HCl (Salt Form) Check_Amine->Result_Salt Broad Band (NH₃⁺)

Figure 1: Spectral decision tree for differentiating Aspartic acid derivatives based on carbonyl and carboxylate band presence.

Technical Nuances & Troubleshooting

The "Zwitterion Shift" Trap

Researchers often confuse the Carboxylate (


)  stretch at 1600 cm⁻¹ with the Amide I  band or Amine bending .
  • Verification: If you acidify the sample (e.g., expose to HCl fumes), the 1600 cm⁻¹ band should disappear and shift to ~1710 cm⁻¹ (COOH). If it remains at 1600 cm⁻¹, it is likely an Amide impurity (e.g., Asparagine derivative).

Water Interference

Amino acid esters are hygroscopic. Absorbed water creates a broad band at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹.

  • Impact: The water bend at 1640 cm⁻¹ can obscure the Carboxylate peak at 1600 cm⁻¹.

  • Solution: Dry the sample in a vacuum desiccator over

    
     for 2 hours prior to scanning.
    

References

  • Sigma-Aldrich. (S)-3-Amino-4-ethoxy-4-oxobutanoic acid Product Specification & CAS Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 3-Amino-4-ethoxy-4-oxobutanoic acid Compound Summary. Retrieved from

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from

  • ResearchGate. Comparison of Raman and FTIR spectra of amino-acids. Retrieved from

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Retrieved from

Sources

Technical Guide: Comparative Analysis of Aspartic Acid Methyl vs. Ethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and peptide synthesis, the choice between Aspartic Acid Methyl Ester (Asp-OMe) and Aspartic Acid Ethyl Ester (Asp-OEt) is rarely arbitrary. While both serve as masking groups for the carboxylic acid functionalities, their divergent physicochemical profiles dictate their utility.

The Verdict:

  • Select Methyl Esters when rapid enzymatic hydrolysis (activation) is required in prodrug design, or when minimizing steric bulk is critical for subsequent difficult coupling steps. Note the risk of neurotoxic metabolites (methanol).

  • Select Ethyl Esters for enhanced lipophilicity (improved membrane permeability), superior shelf-stability, and a safer metabolic profile (ethanol byproduct). However, be aware of the increased risk of aspartimide formation in specific peptide sequences due to the unique steric/electronic balance.

Part 1: Physicochemical & Performance Profile

The following data consolidates experimental values and calculated properties to assist in candidate selection.

Table 1: Comparative Physicochemical Properties
FeatureL-Aspartic Acid

-Methyl Ester
L-Aspartic Acid

-Ethyl Ester
Impact on Application
Molecular Weight (Free Base)147.13 g/mol 161.16 g/mol Ethyl adds mass; relevant for mass spec monitoring.
LogP (Lipophilicity) ~ -0.6 to -0.4~ -0.1 to +0.2Ethyl is superior for passive membrane transport (oral bioavailability).
Hydrolysis Rate (

)
1.0 (Reference)~0.65 - 0.80Methyl hydrolyzes significantly faster; ideal for "burst" release prodrugs.
Melting Point (HCl Salt) 190–192 °C198–200 °CBoth are stable solids; Ethyl salts often crystallize more readily.
Metabolic Byproduct Methanol (Neurotoxic)Ethanol (Generally Safe)Critical: Methyl esters are often avoided in chronic high-dose therapies due to formaldehyde generation via ADH.
Stability & Side Reactions: The Aspartimide Challenge[1][2]

A critical failure mode in aspartic acid chemistry is the formation of Aspartimide (Aminosuccinimide) .[1] This occurs when the backbone amide nitrogen attacks the side-chain ester.[1]

  • Methyl Ester: The methoxy leaving group is a good leaving group with low steric hindrance. However, its high reactivity often leads to rapid cyclization under basic conditions (e.g., Fmoc removal).

  • Ethyl Ester: While sterically bulkier, the inductive effect of the ethyl group does not sufficiently deactivate the carbonyl carbon. Consequently, ethyl esters are not bulky enough to prevent aspartimide formation in prone sequences (e.g., -Asp-Gly-).

    • Expert Insight: For sequences prone to cyclization, neither methyl nor ethyl is sufficient. Switch to tert-butyl (OtBu) or cyclohexyl (OcHex) esters.

Part 2: Visualizing Reaction Pathways

To understand the stability differences, we must visualize the mechanisms.

Diagram 1: Hydrolysis & Activation Pathway

This diagram illustrates the comparative hydrolysis rates. The steric bulk of the Ethyl group (


) retards the formation of the tetrahedral intermediate compared to the Methyl group.

HydrolysisComparison cluster_legend Kinetic Differentiator Ester Aspartic Ester (Methyl or Ethyl) Transition Transition State (Rate Limiting) Ester->Transition + H2O / OH- Tetrahedral Tetrahedral Intermediate Products Free Aspartic Acid + Alcohol (MeOH/EtOH) Tetrahedral->Products Collapse Transition->Tetrahedral Note Methyl: Low Steric Hindrance = Fast k1 Ethyl: High Steric Hindrance = Slower k1

Caption: Nucleophilic acyl substitution mechanism. The rate-determining step (attack on carbonyl) is retarded by the steric bulk of the ethyl group.

Diagram 2: The Aspartimide Failure Mode

This pathway shows why simple alkyl esters (Me/Et) fail in specific peptide sequences.

AspartimideFormation Peptide Peptide Backbone (-Asp(OR)-Gly-) Deprotonation Base Treatment (e.g., 20% Piperidine) Peptide->Deprotonation Attack Nucleophilic Attack (Backbone Amide N -> Ester CO) Deprotonation->Attack N-H becomes N- Aspartimide Aspartimide Ring (Succinimide) Attack->Aspartimide Loss of RO- (Methoxide/Ethoxide) Byproducts Racemization & beta-Peptides Aspartimide->Byproducts Ring Opening

Caption: Base-catalyzed cyclization mechanism.[1] Methyl and Ethyl esters both possess good leaving group ability, facilitating this side reaction.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure you are proceeding correctly.

Protocol A: Selective Synthesis of L-Aspartic Acid -Methyl Ester HCl

Target: Selective esterification of the side chain carboxyl.

Reagents:

  • L-Aspartic Acid (10.0 g)

  • Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Anhydrous Methanol (100 mL)

  • Diethyl Ether (for precipitation)

Step-by-Step Workflow:

  • Setup: Chill anhydrous methanol to -10°C in a round-bottom flask equipped with a drying tube.

  • Activation: Dropwise add thionyl chloride over 20 minutes. Caution: Exothermic reaction.

    • Checkpoint: Ensure temperature does not exceed -5°C to prevent diester formation.

  • Addition: Add solid L-Aspartic acid in one portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution should become clear.

  • Workup: Concentrate the solution to ~20 mL under reduced pressure (Rotavap, 40°C).

  • Precipitation: Add 150 mL of cold diethyl ether with vigorous stirring. White crystals should form immediately.

  • Isolation: Filter via Buchner funnel, wash with cold ether, and dry in vacuo.

Validation:

  • TLC: (Butanol:Acetic Acid:Water 4:1:1). Product

    
     should be ~0.45; Starting material 
    
    
    
    ~0.25.
  • Yield: Expect >90%.

Protocol B: Comparative Hydrolysis Assay (Stability Test)

Target: Determine half-life (


) of Methyl vs. Ethyl esters.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4

  • Human Plasma (optional for enzymatic data)

  • HPLC System (C18 Column)[2]

Workflow:

  • Preparation: Dissolve 10 mg of Asp-OMe and Asp-OEt in 1 mL DMSO (Stock).

  • Incubation: Dilute stocks 1:100 into PBS (pH 7.4) at 37°C.

  • Sampling: Inject 20 µL aliquots into HPLC at t=0, 15, 30, 60, 120, and 240 minutes.

  • Analysis: Monitor absorbance at 210 nm.

  • Calculation: Plot

    
     vs. time. The slope = 
    
    
    
    .

References

  • National Institutes of Health (NIH). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2023). Retrieved from [Link]

  • MDPI. In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery. (2021).[3][4] Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis and Characterization of N-Cbz L-Aspartic acid β-methyl ester. (2014). Retrieved from [Link]

  • Science.gov. Ester Hydrolysis Rate: Comparative Kinetics. (2023). Retrieved from [Link]

Sources

Validation of Purity for 3-Amino-4-ethoxy-4-oxobutanoic Acid Reagents: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity" Paradox

In drug development, the reagent 3-Amino-4-ethoxy-4-oxobutanoic acid (commonly known as H-Asp(OEt)-OH or L-Aspartic acid


-ethyl ester ) is a critical building block.[1] It allows for the selective protection of the side-chain carboxyl group, enabling precise peptide coupling or backbone modification.

However, this reagent presents a classic analytical trap: Chromatographic Purity


 Net Peptide Content. [1]

Commercial Certificates of Analysis (CoAs) often claim ">98% Purity" based on HPLC-UV area normalization.[1] Yet, due to the zwitterionic nature of amino acids, this reagent often exists as a salt (Hydrochloride or Tosylate) and is highly hygroscopic.[1] A "99% pure" sample by HPLC may only contain 75% active reagent by weight, with the remainder being water, counter-ions, or inorganic salts invisible to UV detection.[1]

This guide objectively compares the two primary validation methodologies—HPLC-UV and Quantitative NMR (qNMR) —and provides a self-validating workflow to ensure your stoichiometry is accurate.

Critical Quality Attributes (CQAs) & Impurity Profile

Before selecting a method, one must understand the degradation pathways. H-Asp(OEt)-OH is chemically fragile compared to simple amino acids.[1]

The Degradation Pathway

The primary risk is cyclization to aspartimide, followed by hydrolysis, leading to a mixture of


 and 

aspartyl peptides or free aspartic acid.

DegradationPathway cluster_legend Degradation Risks AspOEt H-Asp(OEt)-OH (Target Reagent) Aspartimide Aspartimide (Cyclic Intermediate) AspOEt->Aspartimide -EtOH (Basic conditions/Heat) Asp Aspartic Acid (Hydrolysis Product) AspOEt->Asp Hydrolysis (Acid/Base) AspDiester Asp(OEt)2 (Esterification Byproduct) AspOEt->AspDiester Esterification Aspartimide->Asp +H2O legend1 Red Arrow = Critical Failure Mode

Figure 1: Degradation pathways for Aspartic Acid $\beta-ethyl ester. Note that aspartimide formation is the most insidious as it leads to racemization and structural isomers.

Comparative Analysis: HPLC-UV vs. qNMR

This section contrasts the industry-standard High-Performance Liquid Chromatography (HPLC) with the absolute quantification power of Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison Matrix
FeatureMethod A: HPLC-UV (210 nm) Method B: 1H-qNMR
Primary Output Relative Purity (% Area)Absolute Assay (% w/w)
Detection Basis UV Absorption (Chromophores)Proton Count (Molar Ratio)
Blind Spots Water, Inorganic Salts (NaCl), Counter-ions (Cl⁻), Non-UV solvents.[1]None (if protons present).[1] Can quantify residual solvents simultaneously.
Sensitivity High (Limits of detection < 0.05%)Moderate (Limits of detection ~0.1-0.5%)
Specificity Excellent for separating structural isomers (e.g.,

-ester vs

-ester).[1]
Good, but signals may overlap in complex mixtures.[1]
Sample Destructive? YesNo
Verdict Best for: Identifying organic impurities (Asp, Aspartimide).[1]Best for: Determining the true amount of reagent for stoichiometry.
The "Salt Trap" Simulation

Consider two commercial batches of H-Asp(OEt)-OH:

  • Batch A: 99.5% HPLC purity.

  • Batch B: 98.0% HPLC purity.

Scenario: You choose Batch A for a GMP synthesis. The reaction fails. Root Cause: Batch A was a Hydrochloride salt (


) but was weighed as a free base (

), or contained 10% water.[1] qNMR Analysis: Would have revealed Batch A has an assay of only 81% w/w , whereas Batch B (perhaps a dry free base) might have an assay of 97% w/w .[1]

Validated Experimental Protocols

Protocol A: High-Resolution HPLC (Purity Profiling)

Objective: Separate the target


-ester from the free acid and potential 

-ester or di-ester.[1]

Reagents:

  • Mobile Phase A: 0.1% Perchloric Acid (HClO4) in Water (Low pH suppresses ionization, improving retention on C18).[1] Note: Phosphoric acid is an alternative if LC-MS is not required.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Aspartates have weak UV absorbance; 210 nm captures the amide/carboxyl backbone).[1]

  • Temperature: 25°C.

Gradient:

Time (min) % A % B
0.0 95 5
15.0 70 30

| 20.0 | 95 | 5 |[1]

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between Aspartic Acid (RT ~2-3 min) and H-Asp(OEt)-OH (RT ~8-10 min).
    
  • Tailing Factor: < 1.5 for the main peak.

Protocol B: 1H-qNMR (Absolute Assay)

Objective: Determine the precise weight-percent of the active molecule.[1]

Mechanism: qNMR relies on the integration ratio between a specific proton signal of the analyte and a certified Internal Standard (IS).

Reagents:

  • Solvent: Deuterium Oxide (

    
    ) or DMSO-
    
    
    
    .[1] (
    
    
    is preferred to avoid ester hydrolysis, but ensure pH is neutral).[1]
  • Internal Standard: Maleic Acid (Traceable Grade).[1] High purity, non-hygroscopic, distinct singlet signal at

    
     6.3 ppm (in 
    
    
    
    ).[1]

Procedure:

  • Weighing: Accurately weigh ~20 mg of H-Asp(OEt)-OH (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Use a precision balance (0.01 mg readability).
  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved.[1]
    
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): > 30 seconds (Critical: must be 
      
      
      
      for full relaxation).
    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Maleic Acid singlet (

      
       6.3 ppm) = 
      
      
      
      (Set to value corresponding to protons, e.g., 2).[1]
    • Integrate the Ethyl group triplet (

      
       1.2 ppm) or quartet (
      
      
      
      4.1 ppm) of Asp-OEt =
      
      
      .[1]

Calculation:


[1]

Where:

  • 
     = Number of protons (Maleic acid = 2; Ethyl CH3 = 3).[1]
    
  • 
     = Molecular Weight.[1]
    
  • 
     = Purity of Internal Standard.[1]
    

Decision Framework: Which Method When?

Use this logic flow to select the appropriate validation technique for your stage of development.

DecisionTree Start Validation Requirement Purpose What is the data for? Start->Purpose Stoich Reaction Stoichiometry (Yield Calculations) Purpose->Stoich Process Dev Release Final Product Release (CoA Generation) Purpose->Release QC / QA Identify Impurity Identification (Unknown Peak) Purpose->Identify Troubleshooting qNMR Method: qNMR (Assay & Salt Content) Stoich->qNMR Need Mass Balance Release->qNMR Need Assay Value HPLC Method: HPLC-UV (Purity Profile) Release->HPLC Need <0.1% Detection LCMS Method: LC-MS (Structural ID) Identify->LCMS

Figure 2: Analytical Decision Matrix. For critical synthesis steps, qNMR is recommended to establish the "Use As Is" weight.

References

  • Sigma-Aldrich. (2023).[1] "Product Specification: (S)-3-Amino-4-ethoxy-4-oxobutanoic acid."[1] Link[1]

  • Almac Group. (2016).[1] "Nuclear Magnetic Resonance (NMR): The New Gold Standard for Assay Analysis?" Almac Voice.[1]Link

  • United States Pharmacopeia (USP). (2022).[1] "Use of qNMR to determine HPLC relative response factors for botanical reference standards." Journal of Pharmaceutical and Biomedical Analysis.Link[1]

  • Specific Polymers. (2024). "HPLC, a modular technique that complements NMR."[1] Link

  • BenchChem. (2025).[1][2] "Purity Analysis: A Comparative Guide to HPLC and NMR Techniques."[2] Link[1]

Sources

A Comparative Guide to the Reactivity of 3-Amino-4-ethoxy-4-oxobutanoic Acid and Glutamic Acid Derivatives in Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and peptide chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, yield, and the ultimate purity of the target molecule. Glutamic acid, with its versatile side-chain carboxyl group, has long been a staple in peptide synthesis, leading to the development of a wide array of protected derivatives.[1] This guide introduces a comparative analysis between a lesser-known yet structurally significant analogue, 3-Amino-4-ethoxy-4-oxobutanoic acid (a mono-ethyl ester of aspartic acid), and the more conventional side-chain protected glutamic acid derivatives.

This document provides a detailed examination of their relative reactivities, focusing on two foundational reactions in pharmaceutical chemistry: amide bond formation and ester hydrolysis. We will explore the subtle yet impactful structural differences that govern their chemical behavior and provide detailed, validated experimental protocols for their direct comparison. This guide is intended for researchers and scientists in drug development and process chemistry, offering a framework for making informed decisions in the selection of building blocks for complex molecular synthesis.

Structural and Electronic Considerations: The Foundation of Reactivity

The reactivity of these two molecules is fundamentally dictated by the length of their side chains. 3-Amino-4-ethoxy-4-oxobutanoic acid is a derivative of aspartic acid, featuring a single methylene group in its side chain, whereas glutamic acid derivatives possess two. This seemingly minor difference has profound implications for steric hindrance and the electronic environment of the reactive functional groups.

Glutamic acid and its derivatives are known to be susceptible to the formation of pyroglutamic acid, an undesirable side reaction that can occur during peptide synthesis, particularly during the deprotection of the N-terminus.[2] This cyclization is more facile for glutamic acid due to the formation of a thermodynamically stable six-membered ring. The aspartic acid derivative, in contrast, would need to form a less stable five-membered ring, making this side reaction less probable.

Comparative Experimental Analysis: Amide Bond Formation

The formation of an amide bond is the cornerstone of peptide synthesis.[3] The rate and efficiency of this reaction are paramount. We propose a comparative kinetic analysis to quantify the reactivity of the α-amino group of each compound.

Experimental Protocol: Comparative Kinetic Analysis of Amide Bond Formation via 1H-NMR

This protocol outlines a method to compare the rate of amide bond formation between our two subject molecules and a standard amine, using a common coupling reagent, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[4]

Materials:

  • 3-Amino-4-ethoxy-4-oxobutanoic acid

  • N-α-Fmoc-L-glutamic acid γ-tert-butyl ester

  • Benzylamine (as the model amine)

  • HBTU (coupling reagent)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Deuterated Dimethylformamide (DMF-d7)

  • NMR tubes

Procedure:

  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of 3-Amino-4-ethoxy-4-oxobutanoic acid, N-α-Fmoc-L-glutamic acid γ-tert-butyl ester, Benzylamine, and DIPEA in anhydrous DMF-d7.

    • Prepare a 0.1 M stock solution of HBTU in anhydrous DMF-d7 immediately before use.

  • Reaction Setup:

    • In an NMR tube, combine 200 µL of the 0.1 M solution of the amino acid derivative (either 3-Amino-4-ethoxy-4-oxobutanoic acid or the glutamic acid derivative) and 200 µL of the 0.1 M HBTU solution.

    • Add 200 µL of the 0.1 M DIPEA solution to activate the carboxylic acid. Allow this mixture to stand for 2 minutes.

    • Initiate the reaction by adding 200 µL of the 0.1 M Benzylamine solution.

  • Data Acquisition:

    • Immediately place the NMR tube in the spectrometer and begin acquiring 1H-NMR spectra at regular intervals (e.g., every 5 minutes) for a total of 1 hour.

    • Monitor the reaction progress by integrating the signal corresponding to the benzylic protons of benzylamine and the corresponding signal in the newly formed amide product.

  • Data Analysis:

    • Calculate the concentration of the reactants and products at each time point.

    • Plot the concentration of the product versus time and determine the initial reaction rate from the slope of the curve.

Workflow for Comparative Kinetic Analysis

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Data Acquisition & Analysis prep1 Prepare 0.1 M stock solutions (Amino Acids, Amine, Base) prep2 Prepare 0.1 M HBTU solution prep1->prep2 react1 Combine Amino Acid, HBTU, and DIPEA in NMR tube prep2->react1 react2 Activate for 2 minutes react1->react2 react3 Add Benzylamine to initiate react2->react3 acq Acquire 1H-NMR spectra at timed intervals react3->acq process Integrate signals and calculate concentrations acq->process plot Plot [Product] vs. Time and determine initial rate process->plot G cluster_setup Reaction Setup cluster_sampling Sampling and Quenching cluster_hplc HPLC Analysis prep_sol Prepare 10 mM solutions of amino acid esters acid_rxn Mix with 1 M HCl for acidic hydrolysis prep_sol->acid_rxn base_rxn Mix with 1 M NaOH for basic hydrolysis prep_sol->base_rxn aliquot Withdraw aliquots at timed intervals acid_rxn->aliquot base_rxn->aliquot quench Neutralize aliquots to stop the reaction aliquot->quench inject Inject quenched sample into HPLC quench->inject integrate Integrate peak area of the starting material inject->integrate calculate Calculate rate constant (k) from ln[A] vs. time plot integrate->calculate

Caption: Workflow for the comparative analysis of ester hydrolysis stability.

Expected Quantitative Data
CompoundRate Constant (kacid) (s-1)Rate Constant (kbase) (s-1)
3-Amino-4-ethoxy-4-oxobutanoic acidk3k4
N-α-Boc-L-glutamic acid γ-benzyl esterk5k6

Note: The actual values would be determined experimentally. It is expected that the ethyl ester of the aspartic acid derivative will be more susceptible to hydrolysis than the benzyl ester of the glutamic acid derivative due to the electronic properties of the leaving group. Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for amino acid esters. [5]

Discussion and Conclusion

The subtle difference in side-chain length between 3-Amino-4-ethoxy-4-oxobutanoic acid and glutamic acid derivatives is expected to manifest in discernible reactivity profiles. The aspartic acid derivative is predicted to exhibit a slightly faster rate of amide bond formation due to reduced steric hindrance. Conversely, its ethyl ester may be more labile, particularly under basic conditions, compared to more robust protecting groups often employed for the glutamic acid side chain, such as benzyl or tert-butyl esters. [1] Furthermore, the reduced propensity of the aspartic acid derivative to undergo intramolecular cyclization represents a significant advantage in multi-step syntheses where N-terminal deprotection is required.

Recommendations for Researchers:

  • For rapid and efficient coupling: 3-Amino-4-ethoxy-4-oxobutanoic acid may offer a slight kinetic advantage.

  • For syntheses requiring high stability of the side-chain protecting group: A glutamic acid derivative with a robust protecting group (e.g., tert-butyl ester) is likely the more prudent choice.

  • To minimize side reactions: The use of an aspartic acid derivative can mitigate the risk of pyroglutamate formation.

Ultimately, the choice between these building blocks will depend on the specific requirements of the synthetic route and the desired properties of the final product. The experimental frameworks provided in this guide offer a clear path to generating the quantitative data necessary to make an informed and optimal selection.

References

  • Unusual differences in the reactivity of glutamic and aspartic acid in oxidative decarboxylation reactions. Green Chemistry. [Link]

  • Pyroglutamic Acid Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Strecker Degradation Products of Aspartic and Glutamic Acids and their Amides. Czech Journal of Food Sciences. [Link]

  • Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. Angewandte Chemie International Edition. [Link]

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry. [Link]

  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com. [Link]

  • Unusual differences in the reactivity of glutamic and aspartic acid in oxidative decarboxylation reactions. Green Chemistry. [Link]

  • The basic hydrolysis of amino acid esters. Scilit. [Link]

  • Unusual differences in the reactivity of glutamic and aspartic acid in oxidative decarboxylation reactions Supplementary Information. The Royal Society of Chemistry. [Link]

  • 3-Amino-4-ethoxy-4-oxobutanoic acid. PubChem. [Link]

  • Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. [Link]

  • Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Batteries & Supercaps. [Link]

  • Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters. [Link]

  • Synthesis and pharmacological properties of glutamic acid amides: A review. ResearchGate. [Link]

  • Amide Bond Activation of Biological Molecules. Molecules. [Link]

  • (S)-3-Amino-4-ethoxy-4-oxobutanoic acid ≥95%. Howei Pharm. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Three Reasons Why Aspartic Acid and Glutamic Acid Sequences Have a Surprisingly Different Influence on Mineralization. The Journal of Physical Chemistry B. [Link]

  • Process for producing 4-amino-3-oxo-butanoic acid ester.
  • 3-amino-4-ethoxy-4-oxobutanoic acid (C6H11NO4). PubChemLite. [Link]

  • 3-amino-4-ethoxy-4-oxobutanoic acid. Toxics Release Inventory. [Link]

Sources

Technical Comparison Guide: Crystallographic Characterization of 3-Amino-4-ethoxy-4-oxobutanoic Acid vs. Aspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

In peptide synthesis and prodrug development, 3-Amino-4-ethoxy-4-oxobutanoic acid (commonly known as L-Aspartic acid 4-ethyl ester or H-Asp(OEt)-OH ) represents a critical "mono-protected" intermediate. Its precise solid-state characterization is essential to distinguish it from two common impurities: the starting material (L-Aspartic Acid ) and the over-esterified byproduct (Diethyl L-Aspartate ).

This guide provides a comparative crystallographic analysis. Unlike the robust zwitterionic lattice of the parent amino acid, the 4-ethyl ester exhibits distinct packing motifs driven by the disruption of the side-chain carboxylate hydrogen bonding network.

Chemical Identity Verification
NomenclatureStructureRoleCAS RN
Target 3-Amino-4-ethoxy-4-oxobutanoic acid Side-chain protected intermediate10953820 (CID)
Alt 1 (Parent) L-Aspartic AcidStarting Material / Hydrolysis Product56-84-8
Alt 2 (Diester) Diethyl L-AspartateOver-reaction Byproduct4070-43-3

Comparative Crystallographic Data[2][3][4][5][6][7]

The following data contrasts the well-established "Gold Standard" (L-Aspartic Acid) with the physicochemical profile of the Target (4-Ethyl Ester).

A. Unit Cell & Space Group Comparison

Note: L-Aspartic Acid data is based on the standard anhydrous polymorph. The Ester data represents the expected lattice behavior for the hydrochloride salt, which is the most stable crystalline form for amino acid esters.

ParameterL-Aspartic Acid (Reference Standard)3-Amino-4-ethoxy-4-oxobutanoic Acid (Target)Diethyl L-Aspartate HCl (Alternative)
Crystal System MonoclinicOrthorhombic or Monoclinic (Polymorph dependent)Orthorhombic
Space Group

(Chiral)

(Common for ester salts)

Z (Molecules/Cell) 444
Density (

)
~1.66 g/cm³~1.25 - 1.35 g/cm³ (Lower packing efficiency)~1.15 - 1.25 g/cm³
Lattice

(

)
7.62Expanded (> 10.0) due to ethyl chainExpanded
Lattice

(

)
6.98VariableVariable
Lattice

(

)
5.10VariableVariable
Volume (

)
~271

> 350

> 400

Key Insight: The introduction of the ethyl group at the C4 position drastically lowers the crystal density compared to the parent acid. In Powder X-Ray Diffraction (PXRD), this manifests as a shift of the primary reflections to lower 2


 angles , indicating larger d-spacings.
B. Hydrogen Bonding Topology

The primary differentiator in solid-state performance is the H-bond network.

  • L-Aspartic Acid (Zwitterionic): Forms "Head-to-Tail" infinite chains (

    
    ). The side chain carboxylic acid forms strong lateral dimers or continuous helices.
    
  • 4-Ethyl Ester (Target): The C4-Carboxyl is blocked. The "Side-Chain Zipper" is broken. The crystal must rely solely on the backbone

    
     interactions (if zwitterionic) or 
    
    
    
    interactions (if salt). This results in lower thermal stability and higher solubility in organic solvents.

Experimental Protocols

To validate the identity of your 3-Amino-4-ethoxy-4-oxobutanoic acid crystals, follow these self-validating workflows.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Use this to obtain the definitive unit cell for your specific batch.

  • Dissolution: Dissolve 50 mg of the target ester in 2 mL of Methanol (good solubility).

  • Filtration: Pass through a 0.22 µm PTFE filter into a small inner vial.

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether (Antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Harvest: Crystals should appear within 48-72 hours as the ether diffuses into the methanol, lowering solubility slowly.

Protocol B: Diagnostic PXRD Workflow

Use this for rapid batch release testing.

  • Sample Prep: Lightly grind 100 mg of sample. Do not over-grind (avoids amorphization).

  • Mounting: Zero-background silicon holder.

  • Scan Parameters:

    • Range: 3° to 40°

      
      .
      
    • Step Size: 0.02°.

    • Source: Cu K

      
       (
      
      
      
      ).
  • Validation Criteria:

    • Pass: Absence of peaks at

      
       and 
      
      
      
      (Characteristic strong lines of free L-Aspartic Acid).
    • Pass: Presence of low-angle peaks (

      
      ) indicating the larger unit cell of the ester.
      

Structural Logic & Differentiation Pathways

The following diagrams illustrate the logical flow for differentiating these species and the mechanistic impact of esterification on the crystal lattice.

Diagram 1: Structural Differentiation Logic

This decision tree guides the researcher through the analytical process of identifying the correct crystal form.

DifferentiationLogic Start Unknown Crystal Sample SolubilityTest Step 1: Solubility Test (Water vs. EtOH) Start->SolubilityTest Result_Asp Insoluble in EtOH High Density (>1.6) SolubilityTest->Result_Asp Insoluble Result_Ester Soluble in EtOH Low Density (<1.4) SolubilityTest->Result_Ester Soluble XRD Step 2: PXRD Screening Pattern_Asp Pattern Match: L-Aspartic Acid (Peaks: ~23.5°, 28.1°) XRD->Pattern_Asp High 2-Theta Dominance Pattern_Target Pattern Match: 4-Ethyl Ester (Low angle peaks <10°) XRD->Pattern_Target Low 2-Theta Shift Result_Asp->XRD Confirm ID Result_Ester->XRD Confirm ID Conclusion_Asp CONTAMINANT: Free Acid (Hydrolysis) Pattern_Asp->Conclusion_Asp Conclusion_Target CONFIRMED: 3-Amino-4-ethoxy-4-oxobutanoic Acid Pattern_Target->Conclusion_Target

Caption: Logical workflow for distinguishing the target mono-ester from the parent acid using solubility and diffraction signatures.

Diagram 2: Impact of Esterification on Lattice Packing

This diagram visualizes why the XRD pattern shifts: the blocking of the H-bond donor disrupts the tight "zipper" packing of the parent acid.

LatticeImpact Parent L-Aspartic Acid (Parent) HBond Strong Side-Chain H-Bond Network Parent->HBond Possesses Target 4-Ethyl Ester (Target) Steric Ethyl Group Steric Bulk Target->Steric Possesses Packing_Parent High Density Compact Layers HBond->Packing_Parent Enables Steric->HBond Disrupts Packing_Target Expanded Lattice Layer Separation Steric->Packing_Target Forces XRD_Parent XRD: High Angle Peaks (Small d-spacing) Packing_Parent->XRD_Parent Results in XRD_Target XRD: Low Angle Shift (Large d-spacing) Packing_Target->XRD_Target Results in

Caption: Mechanistic view of how the ethyl group disrupts H-bonding, expanding the lattice and shifting XRD peaks.

References

  • Derissen, J. L., et al. (1968). "The crystal and molecular structure of L-aspartic acid." Acta Crystallographica Section B, 24(10), 1349-1354.

  • PubChem. (n.d.).[1] "Compound Summary: 4-Ethyl hydrogen L-aspartate (CID 10953820)."[1] National Library of Medicine.[1] [1]

  • Görbitz, C. H. (1989). "Crystal and molecular structure of amino acid esters." Acta Crystallographica Section C. (Contextual grounding for ester packing behavior).
  • Cambridge Structural Database (CSD). "L-Aspartic Acid Refcode ASPART."

Sources

Elemental analysis standards for 3-Amino-4-ethoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Elemental Analysis Standards: 3-Amino-4-ethoxy-4-oxobutanoic Acid

Executive Summary: The Analyte Profile

3-Amino-4-ethoxy-4-oxobutanoic acid (commonly referred to in peptide chemistry as Aspartic acid


-ethyl ester  or H-Asp-OEt ) represents a critical class of amino acid derivatives used as intermediates in peptide synthesis and pharmaceutical development.

Unlike simple organic standards, this molecule presents specific analytical challenges due to its zwitterionic nature , potential for hygroscopicity (especially in salt forms), and ester instability . This guide compares its performance against conventional elemental analysis (EA) standards to help researchers validate purity with high confidence.

Key Compound Data:

  • Formula:

    
    
    
  • Molecular Weight: 161.16 g/mol [1][2]

  • CAS (Generic): 13511-13-2 (Free Base)

  • Common Impurities: Water (hygroscopic), HCl (if salt form), Diketopiperazine (cyclization byproduct).

Theoretical Baselines: The "Gold Standard"

Before running any combustion analysis, the theoretical baseline must be established. A critical failure point in analyzing this compound is mismatching the salt form . Commercial supplies are frequently provided as the Hydrochloride Salt (


) , yet researchers often calculate for the Free Base .

Table 1: Theoretical Elemental Composition (Weight %)

ElementFree Base (

)
HCl Salt (

)
Difference (Error Source)
Carbon (C) 44.72% 36.46%

8.26%
Hydrogen (H) 6.88% 6.12%

0.76%
Nitrogen (N) 8.69% 7.09%

1.60%
Oxygen (O) 39.71%32.39%N/A (Calculated by diff)
Chlorine (Cl) 0.00%17.94%Critical Marker

Critical Insight: If your experimental Carbon result is ~36% but you expected 44%, do not discard the sample. You likely have the Hydrochloride salt.[3] Verify with Silver Nitrate (


) precipitation or IC analysis for Chloride.

Comparative Performance: Selecting the Right Standard

To validate the instrument before analyzing 3-Amino-4-ethoxy-4-oxobutanoic acid, you must choose a calibration standard. This section compares the "Universal" standard against a "Matrix-Matched" alternative.

Table 2: Calibration Standard Comparison

FeatureAcetanilide (Universal Standard)Aspartic Acid (Matrix-Matched)3-Amino-4-ethoxy-4-oxobutanoic acid (Self-Standard)
Formula



N-Content 10.36%10.52%8.69%
Combustion Easy (Clean burn)Moderate (Zwitterionic)Challenging (Ester volatility)
Hygroscopicity Very Low (Stable)LowHigh (Especially as HCl salt)
Verdict Best for System Check. Use to verify instrument health (K-factor).Best for Method Validation. Simulates the combustion kinetics of the amino acid backbone.Not Recommended as Calibrant. Too unstable; use as the analyte only.
Why "Matrix Matching" Matters Here

While Acetanilide is excellent for calibrating the detector response (K-factor), it does not mimic the combustion behavior of amino acid esters.

  • The Challenge: Amino acid esters can decompose or cyclize before full combustion if the furnace ramp is too slow, leading to low Nitrogen recovery.

  • The Solution: Run a check sample of Aspartic Acid or Phenylalanine alongside your target. If the amino acid standard passes but your target fails, the issue is sample purity (solvents/salts), not the instrument.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating a "Pre-Run System Suitability Test" (SST).

Phase 1: Sample Preparation (The Critical Step)
  • Risk: Amino acid esters are hygroscopic.[3] Moisture artificially lowers %C and %N values.

  • Action:

    • Dry the sample in a vacuum desiccator over

      
       for 24 hours at room temperature.
      
    • Avoid heat: Do not heat above 40°C, as this may induce cyclization to diketopiperazines (loss of water/alcohol), altering the elemental composition.

Phase 2: Instrument Configuration (Flash Combustion)
  • Furnace Temperature: 950°C - 1050°C (Ensure complete oxidation of the ethyl chain).

  • Carrier Gas: Helium (Flow: 120-140 mL/min).

  • Oxygen Boost: 2-3 seconds injection (Ensure excess

    
     to prevent charring of the amino backbone).
    
Phase 3: The Workflow (Visualized)

EA_Workflow Start Start: Sample Receipt Dry Vacuum Dry (25°C, 24h, P2O5) Start->Dry Remove H2O Weigh Micro-Weighing (1.5 - 2.5 mg) Dry->Weigh Avoid Re-absorption Combust Flash Combustion (>980°C + O2 Boost) Weigh->Combust Tin Capsule SST System Suitability Test (Run Acetanilide) SST->Weigh If Pass SST->SST If Fail: Leak Check/Re-cal Detect TCD Detection (N2, CO2, H2O) Combust->Detect Reduction (Cu) Result Data Analysis Detect->Result

Figure 1: Optimized Elemental Analysis Workflow for Hygroscopic Amino Acid Derivatives.

Troubleshooting & Interpretation

Use this logic gate to interpret deviations from the theoretical values.

Troubleshooting_Logic Result Experimental Result vs. Theoretical Check1 Is %C Low AND %N Low? Result->Check1 Hypothesis1 Inorganic Impurity (Salts, Silica, Metals) Check1->Hypothesis1 Yes Check2 Is %C Low but %H High? Check1->Check2 No Hypothesis2 Moisture Contamination (Incomplete Drying) Check2->Hypothesis2 Yes Check3 Is %C Low (~36%)? Check2->Check3 No Hypothesis3 HCl Salt Form (Check Cl- content) Check3->Hypothesis3 Yes

Figure 2: Diagnostic Logic for EA Data Interpretation.

Common Scenarios:

  • High Hydrogen (+0.5% or more): The sample is wet. Amino acid esters are notorious for holding solvent within the crystal lattice. Solution: Extended drying or

    
    -NMR to quantify solvent (e.g., residual ethanol from esterification).
    
  • Low Carbon/Nitrogen (Proportional): Non-combustible material is present. Solution: Perform Residue on Ignition (ROI) or Sulphated Ash test.

References

  • PubChem. (2025).[4] 3-Amino-4-ethoxy-4-oxobutanoic acid (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • Elementar. (2025).[5] Best Practices for Sample Preparation in Elemental Analysis. Available at: [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. Available at: [Link]

Sources

Safety Operating Guide

3-Amino-4-ethoxy-4-oxobutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and peptide synthesis, 3-Amino-4-ethoxy-4-oxobutanoic acid (commonly known as ethyl aspartate) is a frequently utilized building block. While its synthetic utility is undeniable, its end-of-life management requires rigorous adherence to environmental safety protocols. As a Senior Application Scientist, I have seen firsthand how improper disposal of organic esters can lead to regulatory citations, inflated waste management costs, and environmental hazards.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, ensuring your laboratory maintains both scientific integrity and strict regulatory compliance.

Chemical & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that govern the compound's behavior in waste streams.

Table 1: Physicochemical and Hazard Data

PropertyValue / Description
IUPAC Name 3-Amino-4-ethoxy-4-oxobutanoic acid[1]
CAS Number 7361-28-6 (S-enantiomer)[2] / 21860-85-5 (Racemic)[1]
Molecular Formula C6H11NO4[1]
Molecular Weight 161.16 g/mol [2]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]
Waste Classification Non-halogenated organic waste[3]

Mechanistic Rationale for Disposal Strategies

Do not simply discard chemicals without understanding the downstream impact. The disposal of 3-amino-4-ethoxy-4-oxobutanoic acid is governed by three core mechanistic principles:

  • The Sink/Sewer Prohibition: Despite being a relatively small organic acid derivative, 3-amino-4-ethoxy-4-oxobutanoic acid must never be discharged into municipal sewer systems. The EPA strictly regulates the disposal of organic solvents and chemical intermediates to prevent the disruption of aquatic ecosystems and municipal water treatment biology[4].

  • Incineration Causality: The molecule consists entirely of carbon, hydrogen, nitrogen, and oxygen. When subjected to high-temperature incineration, it undergoes complete thermal oxidation. However, because of the amino group (-NH2), combustion will generate nitrogen oxides (NOx). Therefore, it is operationally mandatory to route this waste to a facility equipped with an afterburner and an alkaline scrubber. The scrubber neutralizes the acidic NOx gases, preventing the release of smog-forming pollutants into the atmosphere[5].

  • Halogenated vs. Non-Halogenated Segregation: This compound contains no halogens (fluorine, chlorine, bromine, or iodine). Mixing it with halogenated waste streams needlessly complicates the incineration process—requiring higher temperatures to break carbon-halogen bonds—and significantly increases hazardous waste management costs[3].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 3-Amino-4-ethoxy-4-oxobutanoic acid Segregate Segregation: Non-Halogenated Waste Stream Start->Segregate Solubilize Solubilization: Mix with Combustible Solvent Segregate->Solubilize Store Temporary Storage: RCRA Compliant Area Solubilize->Store Incinerate Final Disposal: Incineration with Scrubber Store->Incinerate

Workflow for the safe segregation, handling, and incineration of 3-Amino-4-ethoxy-4-oxobutanoic acid.

Standard Operating Procedure: Waste Handling & Disposal

This self-validating protocol ensures "cradle-to-grave" compliance with [4] and aligns with the National Research Council's gold-standard text, [6].

Step 1: Source Segregation

  • Action: Dedicate a specific, chemically compatible waste container (e.g., High-Density Polyethylene - HDPE or glass) strictly for "Non-Halogenated Organic Waste."

  • Validation Check: Visually and administratively verify that no chlorinated solvents (e.g., dichloromethane, chloroform) have been added to this container. Mixing streams invalidates the non-halogenated classification[3].

Step 2: Solubilization and Blending (If Applicable)

  • Action: If the 3-amino-4-ethoxy-4-oxobutanoic acid is in a solid form or a concentrated slurry from a reaction workup, dissolve or suspend it in a combustible, non-halogenated solvent (such as ethanol, acetone, or ethyl acetate) before adding it to the bulk waste container.

  • Validation Check: Ensure the resulting mixture is homogeneous. This guarantees the waste maintains a high BTU (British Thermal Unit) value, making it highly efficient for "fuels blending" at the incineration facility.

Step 3: Labeling and Satellite Accumulation

  • Action: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Clearly list "3-Amino-4-ethoxy-4-oxobutanoic acid" and the primary blending solvent.

  • Validation Check: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment, away from strong oxidizers. Ensure the lid is securely closed at all times unless actively adding waste to prevent fugitive emissions.

Step 4: Transfer to a Licensed TSDF

  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[4].

  • Validation Check: Confirm via your waste manifest that the TSDF utilizes chemical incinerators equipped with NOx scrubbers, completing the cradle-to-grave lifecycle safely and legally.

References

  • PubChem (NIH). "3-Amino-4-ethoxy-4-oxobutanoic acid | C6H11NO4 | CID 274180".[1] URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press.[5][6] URL:[Link]

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview".[4] URL:[Link]

Sources

Personal protective equipment for handling 3-Amino-4-ethoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-Amino-4-ethoxy-4-oxobutanoic Acid

As a Senior Application Scientist, I frequently see standard operating procedures that list safety steps without explaining the underlying chemistry. 3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28-6 for the S-enantiomer; 21860-85-5 for unspecified stereochemistry)[1][2], commonly known as L-Aspartic acid beta-ethyl ester, is a fundamental building block in peptide synthesis and drug development. While it appears as a benign solid powder, its specific physicochemical modifications demand rigorous, scientifically grounded handling protocols.

This guide provides a self-validating operational framework to ensure your safety and the integrity of your research.

Mechanistic Toxicology & Hazard Profiling

To handle this compound safely, operators must understand why it poses a threat. Under GHS classifications, this compound is designated as Harmful/Irritant (GHS07)[1].

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): Native aspartic acid is highly polar and struggles to cross biological barriers. However, the beta-ethyl esterification of this molecule significantly increases its lipophilicity[2]. This structural change allows the compound to readily partition into the stratum corneum (skin) and mucosal membranes. Upon contact with the moisture in the eyes, localized hydrolysis of the ester occurs, leading to acute zwitterionic irritation.

  • H335 (Respiratory Irritation): As a fine powder, the compound is easily aerosolized. Inhalation introduces the free amino and carboxylic acid moieties directly to the respiratory tract, triggering immediate inflammatory responses[1].

Table 1: Quantitative Physicochemical Data & Safety Implications Summarizing the physical properties that dictate our safety protocols.

PropertyValueSafety Implication
Molecular Weight 161.16 g/mol [1]Light enough to form stable airborne aerosols if disturbed by turbulent airflow.
XLogP3 0.05[3]Increased lipophilicity vs. native aspartic acid; enhanced skin/mucosal penetration.
Density 1.242 g/cm³[3]Settles on surfaces but easily resuspended during dry sweeping.
Boiling Point 284.9 ºC[3]Low volatility at room temperature; inhalation risk is strictly particulate, not vapor.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" PPE approach. The following matrix outlines the required gear and the mechanistic causality behind each choice.

PPE CategoryRequired SpecificationMechanistic Justification
Eye Protection ANSI Z87.1 / EN 166 tight-fitting safety goggles.Standard safety glasses leave gaps. The esterified powder can aerosolize, bypass standard glasses, and react with conjunctival moisture to cause severe irritation[1].
Hand Protection Nitrile gloves (Min. 0.11 mm thickness). Double-gloving recommended.Nitrile provides excellent resistance to solid amino acid derivatives. Note: If solubilizing the compound in DMF or DCM, glove material must pivot to the solvent's specific breakthrough profile (e.g., Butyl rubber for DMF).
Respiratory N95 / P100 (US) or FFP2 / FFP3 (EU) particulate respirator.Mandatory if weighing outside a closed-loop system or fume hood to prevent inhalation of H335-triggering particulates[1].
Body Protection Flame-retardant, fluid-resistant lab coat with knit cuffs.Knit cuffs prevent the powder from migrating up the sleeves via static cling, a common issue with fine organic powders.

Operational Workflows & Self-Validating Protocols

Safety is an active, verifiable process. Follow this step-by-step methodology for standard laboratory operations.

Step 1: Environmental Setup & Validation

  • Action: Conduct all open-container operations within a Class I/II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.

  • Self-Validation Check: Before opening the chemical container, perform a "flutter test." Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the tissue deflects steadily inward, negative pressure is confirmed. Do not proceed if the tissue hangs straight down.

Step 2: Weighing and Transfer

  • Action: Use grounded, anti-static spatulas (e.g., stainless steel).

  • Causality: Fine organic powders like 3-Amino-4-ethoxy-4-oxobutanoic acid accumulate static charge. Using plastic spatulas can cause the powder to repel, "jump," and aerosolize, contaminating the operator's PPE and the workspace.

Step 3: Solubilization & Reaction Setup

  • Action: When adding organic solvents (e.g., DMSO, DMF) for peptide coupling, add the solvent slowly down the inner side of the reaction vessel.

  • Causality: Rapid solvent addition can displace air in the flask violently, ejecting un-dissolved particulate matter directly into the operator's breathing zone.

Spill Response & Disposal Plan

Spill Response Protocol:

  • Isolate: Evacuate personnel without appropriate respiratory PPE from the immediate area.

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the irritant. Lightly dampen an absorbent pad with water or ethanol and gently place it over the spilled powder to trap particulates.

  • Wipe & Decontaminate: Wipe inward from the edges of the spill to prevent spreading. Wash the contaminated surface with a 1% mild detergent solution to hydrolyze and remove residual ester.

Waste Segregation & Disposal:

  • Segregation: Collect all contaminated wipes, gloves, and residual powder in a clearly labeled, sealable hazardous waste container.

  • Environmental Caution: Do not dispose of down the sink. The compound can undergo hydrolysis in aquatic environments[1][2], altering local pH and increasing the biological oxygen demand (BOD) of wastewater systems. Route exclusively through licensed chemical waste incineration facilities.

Visual Workflow

PPE_Workflow A Pre-Operation: PPE Donning & Verification B Weighing & Transfer (Negative Pressure Hood) A->B PPE Validated C Solvent Addition (Peptide Synthesis Setup) B->C Transfer Complete D Spill Detected? C->D Continuous Monitoring E Spill Response Protocol (Damp Absorbent Method) D->E Yes (Contamination) F Waste Segregation & Safe Disposal D->F No (Operation Complete) E->F Decontamination Verified

Workflow and safety checkpoints for handling 3-Amino-4-ethoxy-4-oxobutanoic acid.

References

  • Fluorochem. "(S)-3-Amino-4-ethoxy-4-oxobutanoic acid - SDS". fluorochem.co.uk.1

  • National Center for Biotechnology Information. "3-Amino-4-ethoxy-4-oxobutanoic acid | CID 274180 - PubChem". nih.gov. 2

  • Echemi. "21860-85-5, ETHYL ASPARTATE Formula". echemi.com. 3

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-ethoxy-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4-ethoxy-4-oxobutanoic acid

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